Sanggenon K
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-17(2)7-6-13-30(5)14-12-20-23(32)11-10-22(29(20)36-30)28-21(9-8-18(3)4)27(34)26-24(33)15-19(31)16-25(26)35-28/h7-8,10-12,14-16,31-33H,6,9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJUEFVZGTGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C=CC(=C2O1)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)CC=C(C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sanggenon K: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It belongs to the larger group of prenylated flavonoids, which are characterized by the presence of one or more isoprenoid side chains. These compounds, isolated from various species of the Morus genus (mulberry), have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, details of relevant experimental protocols, and an exploration of its potential biological activities and associated signaling pathways, drawing on data from closely related analogues where specific information for this compound is not available.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, bioavailability, and interaction with biological targets. The available quantitative data for this compound are summarized in the table below. It is important to note that while some data are experimentally derived, many are computed predictions.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₆ | PubChem[1] |
| Molecular Weight | 488.6 g/mol | PubChem[1] |
| CAS Number | 86450-77-3 | PubChem[1] |
| Appearance | Pale yellow amorphous powder (presumed) | General Flavonoid Knowledge |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Not experimentally determined. Likely soluble in DMSO and methanol (B129727), with poor solubility in water, similar to other prenylated flavonoids like Sanggenon C and D.[2] | Inferred from related compounds |
| Lipophilicity (XLogP3-AA) | 7.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 96.2 Ų | PubChem[1] |
| UV-Vis (λmax) | Not experimentally determined. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300–400 nm) and Band II (240–280 nm). | General Flavonoid Knowledge |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of research findings and the further investigation of this compound. The following sections outline methodologies for the isolation, characterization, and biological evaluation of flavonoids like this compound, based on established procedures for related compounds.
Isolation and Purification
The isolation of this compound from its natural source, typically the root bark of Morus species, involves extraction and chromatographic techniques.
1. Extraction:
-
Air-dried and powdered root bark of Morus alba is extracted with 80% methanol at room temperature.
-
The extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).
Structural Elucidation
The chemical structure of this compound is confirmed using a combination of spectroscopic methods.
-
UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the absorption maxima, which provides initial evidence of the flavonoid structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the chemical environment of protons in the molecule, including the number of protons, their chemical shifts, and coupling constants.
-
¹³C-NMR: Identifies the different carbon environments within the molecule.
-
2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
Biological Activity Assays
To investigate the biological effects of this compound, various in vitro assays can be employed. The following protocols are based on studies of related Sanggenon compounds.
1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):
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Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
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Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
2. Cell Viability Assay (MTT Assay):
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Cell Seeding: Cancer cell lines (e.g., HCT116 human colon cancer cells) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24-72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
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Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.
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Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.
3. Western Blot Analysis for Signaling Pathway Proteins:
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Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus, then lysed to extract total protein.
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SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
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Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, IκBα, caspases) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, the activities of closely related Sanggenon compounds provide strong indications of its potential therapeutic effects. The primary activities reported for this class of flavonoids are anti-inflammatory and anti-cancer.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Many flavonoids, including Sanggenon C and O, exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sanggenon compounds have been shown to inhibit this process by preventing the degradation of IκBα.[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: Induction of Apoptosis
Sanggenon C has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, a family of proteases that execute apoptosis. Sanggenon C has also been found to induce apoptosis in prostate cancer cells by activating caspase-3 and caspase-9.[5]
Caption: Mitochondrial-mediated apoptosis induced by this compound.
Conclusion
This compound is a promising natural product with a chemical structure that suggests significant biological activity. While specific experimental data for this compound are still emerging, the comprehensive analysis of its computed physicochemical properties, alongside the well-documented biological activities and mechanisms of action of its close structural analogues, provides a strong foundation for future research. The protocols and pathway diagrams presented in this guide offer a framework for the systematic investigation of this compound as a potential therapeutic agent, particularly in the fields of inflammation and oncology. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this intriguing flavonoid.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Sanggenon C induces apoptosis of prostate cancer PC3 cells by activating caspase 3 and caspase 9 pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure Elucidation of Sanggenon K
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sanggenon K is a prenylated flavonoid isolated from the root bark and leaves of Morus alba L. (white mulberry).[1][2] As a member of the sanggenon family of compounds, it represents a complex chemical architecture derived from the plant's secondary metabolism. The structural determination of these natural products is a critical step in understanding their biosynthetic pathways and exploring their pharmacological potential. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the complete chemical structure elucidation of this compound, intended for professionals in chemical and pharmaceutical research.
Physicochemical and Spectroscopic Data of this compound
The foundational data for the structure elucidation of this compound is derived from a combination of spectroscopic techniques. This information allows for the determination of its molecular formula, mass, and the intricate arrangement of its atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₆ | [3] |
| Molecular Weight | 488.57 g/mol | [1] |
| Appearance | Amorphous Powder | [3] |
| Mass Spectrum (M+) | m/z 488 | [3] |
Table 2: ¹H-NMR Spectroscopic Data for this compound (Partial)
| Proton | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |
| C-5'-H | ~6.80 | d, J=10 |
| C-6'-H | ~6.28 | d, J=10 |
| Note: | Detailed assignments require the original publication. |
The structure of this compound was primarily elucidated by comparing its ¹H-NMR and mass spectrometry data with those of known related compounds.[3] The initial mass spectrum indicated a molecular weight of 488, corresponding to the molecular formula C₃₀H₃₂O₆.[3] The ¹H-NMR spectrum was particularly informative, showing characteristic signals for a γ,γ-dimethylallyl group and a 2-methyl-2-(4-methylpent-3-enyl)chromene ring system.[3]
Experimental Protocols
The elucidation of this compound's structure relies on a systematic workflow, from its isolation from natural sources to its analysis using advanced spectroscopic methods.
Isolation and Purification of this compound
A general procedure for the isolation of sanggenons from Morus alba is as follows:
-
Extraction: The dried and powdered root bark of Morus alba is extracted with a solvent such as benzene (B151609) or methanol.[3]
-
Fractionation: The crude extract is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone gradient).
-
Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 or reverse-phase silica gel (ODS), to yield the pure this compound as an amorphous powder.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or acetone-d₆. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of different parts of the molecule.
Structure Elucidation of this compound
The final structure of this compound was determined to be 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one. This was achieved through careful analysis of its spectroscopic data.
The mass spectrum established the molecular formula. The ¹H-NMR spectrum confirmed the presence of key structural motifs. The discrimination between this compound and its isomer, Sanggenon J, was accomplished through photooxidative cyclization experiments. When Sanggenon J was irradiated, it formed a hydroperoxide, which was confirmed by its mass spectrum. This reaction helped to definitively assign the positions of the hydroxyl and γ,γ-dimethylallyl groups, thus confirming the structure of this compound.[3]
Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound are not extensively detailed in the literature, it has been shown to exhibit significant cytotoxic activity against human hepatocarcinoma (Hep-3B) cells.[4][5] Other related sanggenons, such as Sanggenon C, are known to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. For instance, Sanggenon C has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival. Given the structural similarities, it is plausible that this compound may also interact with similar inflammatory or cell proliferation pathways.
References
The Biosynthetic Pathway of Sanggenon K: A Technical Guide for Drug Discovery and Development
Abstract
Sanggenon K, a prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, this document outlines detailed experimental protocols for the key enzymes involved and methods for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
Prenylated flavonoids are a class of specialized metabolites characterized by the attachment of one or more isoprenoid moieties to a flavonoid scaffold. This prenylation often enhances the bioactivity of the parent flavonoid by increasing its lipophilicity and affinity for biological membranes. This compound, a diprenylated flavone (B191248), is a member of this class and its biosynthesis is believed to follow the general phenylpropanoid pathway, followed by specific tailoring reactions catalyzed by prenyltransferases. This guide will dissect the proposed biosynthetic route from primary metabolites to the final complex structure of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into two major stages: the formation of the flavone backbone and the subsequent prenylation events.
Stage 1: Formation of the Flavone Backbone
The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid biosynthesis pathways.
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Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:
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Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.
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4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
-
Formation of Naringenin (B18129) Chalcone (B49325): Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.
-
Isomerization to Naringenin: Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to the flavanone, (2S)-naringenin.
-
Oxidation to Apigenin: While the direct pathway to the specific flavone precursor of this compound is not fully elucidated, it is proposed that naringenin undergoes oxidation to form the flavone, apigenin, catalyzed by a Flavone Synthase (FNS) . Further hydroxylation at the 5 and 7 positions of the A-ring is also a critical step, which is typically established early in the flavonoid pathway.
Stage 2: Prenylation of the Flavone Backbone
The defining steps in the biosynthesis of this compound are the sequential additions of two prenyl groups to the flavone backbone. These reactions are catalyzed by Flavonoid Prenyltransferases (FPTs) , which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. Based on the structure of this compound, it is hypothesized that two distinct prenylation events occur, targeting specific positions on the flavone ring.
The proposed overall biosynthetic pathway is visualized in the diagram below.
Sanggenon K: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a prenylated flavonoid, a class of natural products known for their complex structures and diverse biological activities. As a member of the sanggenon family, it is part of a group of Diels-Alder type adducts primarily found in the plant genus Morus, commonly known as mulberry. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways modulated by structurally related sanggenons.
Natural Sources of this compound
Several species of Morus have been identified as sources of a wide array of sanggenons, making them the most probable sources of this compound. These include:
-
Morus alba (White Mulberry): This is the most extensively studied species and is known to produce a large number of sanggenons, such as Sanggenon A, C, D, E, G, M, O, U, V, and W.[1][4][5]
-
Morus mongolica
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Morus cathayana
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Morus bombycis
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Morus nigra [6]
The concentration of these compounds is highest in the root bark, with other parts of the plant, such as leaves and stems, containing different profiles of flavonoids.
Quantitative Data on Related Sanggenons in Morus alba Root Bark
To provide a reference for the potential yield of this compound, the following table summarizes the reported yields of other sanggenons isolated from Morus alba root bark.
| Compound | Starting Material | Yield | Reference |
| Sanggenon C | 2 kg of Morus alba root bark | 515 mg | [7] |
| Sanggenon D | 2 kg of Morus alba root bark | 730 mg | [7] |
Experimental Protocols: Isolation and Purification
The isolation of this compound is expected to follow a similar protocol to that of other structurally related sanggenons from Morus root bark. The general workflow involves extraction, fractionation, and a series of chromatographic purifications.
General Workflow for Sanggenon Isolation
Caption: Generalized workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the isolation of Sanggenon C and other related flavonoids.[6]
1. Plant Material and Extraction:
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Air-dry the root bark of Morus alba and grind it into a fine powder.
-
Extract the powdered root bark with methanol at room temperature (3 x 5 L for 1 kg of plant material).
-
Combine the methanolic extracts and concentrate them under reduced pressure to obtain a crude extract.
2. Fractionation:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension successively with an equal volume of ethyl acetate.
-
Collect the ethyl acetate fraction, which is rich in flavonoids, and concentrate it to dryness.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar TLC profiles.
-
-
ODS and Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound by repeated column chromatography on Octadecylsilane (ODS) and Sephadex LH-20.
-
Use appropriate solvent systems for elution, such as a methanol-water gradient for ODS and methanol for Sephadex LH-20.
-
4. Purity Analysis:
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Interactions and Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively reported, studies on structurally similar sanggenons provide valuable insights into its potential biological activities.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Sanggenon A has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Sanggenon A.
Anticancer Activity: Modulation of Cell Growth and Apoptosis
Sanggenon C has demonstrated potential anticancer effects by targeting the KDM4B-MYC axis, which is involved in cell cycle progression, leading to the inhibition of glioblastoma cell growth and proliferation.[8] Furthermore, Sanggenon C has been shown to induce apoptosis in colon cancer cells through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and the inhibition of nitric oxide (NO) production.[9][10]
Caption: Proposed mechanism of Sanggenon C-induced apoptosis.
Conclusion
This compound, a prenylated flavonoid from the root bark of Morus species, represents a promising natural product for further investigation. While specific data on this compound is emerging, the well-established chemistry and biology of its structural analogs, such as Sanggenon A and C, provide a solid framework for its study. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of this intriguing class of compounds. Further research is warranted to elucidate the precise quantitative distribution of this compound in nature and to fully characterize its mechanisms of action.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon K: A Technical Overview and Examination of Related Bioactive Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive information on Sanggenon K, a flavonoid isolated from the root bark of Morus species. Due to the limited specific research on this compound, this document also presents an in-depth analysis of its closely related and well-studied analogues, Sanggenon C, G, and A, as a reference for its potential biological activities and mechanisms of action. This guide includes detailed chemical identifiers for this compound, and for its analogues, it covers experimental protocols for isolation and biological evaluation, quantitative data on bioactivities, and visualizations of modulated signaling pathways.
This compound: Chemical Identity
This compound is a prenylated flavonoid, a class of natural products known for their diverse pharmacological activities.
| Parameter | Value | Reference(s) |
| CAS Number | 86450-77-3 | [1] |
| Molecular Formula | C₃₀H₃₂O₆ | [1] |
| Molecular Weight | 488.6 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one | [1] |
Research on this compound and its Analogues
Currently, there is a limited body of publicly available research specifically detailing the biological activities, experimental protocols, and signaling pathways of this compound. However, extensive research on other sanggenons isolated from the same source, Morus alba (white mulberry), provides valuable insights into the potential properties of this class of compounds. The following sections summarize the technical data available for the well-researched analogues Sanggenon C, G, and A.
Quantitative Data on the Bioactivity of Sanggenon Analogues
The biological activities of sanggenons are diverse, with notable anti-inflammatory, anti-cancer, and anti-enterococcal effects. The following tables summarize key quantitative findings.
Table 1: Anti-inflammatory and Anti-enterococcal Activity of Sanggenon C and its Stereoisomers
| Compound | Bioactivity | Assay | Cell Line/Strain | IC₅₀ / MIC (µM) |
| Sanggenon C | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 3.125 |
| Sanggenon D | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 12.5 - 25 |
| Sanggenon O | Anti-enterococcal | Broth Microdilution | Enterococcus faecalis, Enterococcus faecium | 25 - 50 |
| Sanggenon O | Anti-inflammatory (NO Production) | Griess Assay | LPS-induced RAW264.7 | More potent than Sanggenon C |
A lower MIC value indicates greater antibacterial potency.
Table 2: Cytotoxic Effects of Sanggenon C on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Exposure Time |
| HT-29 | Colon Cancer | MTT Assay | ~20 | 48h |
| LoVo | Colon Cancer | MTT Assay | ~40 | 48h |
| SW480 | Colon Cancer | MTT Assay | ~40 | 48h |
Experimental Protocols
This section provides detailed methodologies for the isolation of sanggenons from their natural source and for key in vitro biological assays.
Isolation and Purification of Sanggenons from Morus alba Root Bark
A general workflow for the isolation of sanggenons involves extraction followed by multi-step chromatography.
Caption: General Workflow for Sanggenon Isolation.
Detailed Protocol:
-
Extraction: The air-dried and powdered root bark of Morus alba is extracted with methanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which is rich in flavonoids, is collected and concentrated.
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing sanggenons.
-
Further purification is achieved through repeated column chromatography on ODS (octadecylsilane) and Sephadex LH-20 to yield pure compounds.
-
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Workflow for In Vitro NO Production Assay.
Detailed Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test sanggenon for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: A standard curve is used to determine the nitrite concentration. The percentage inhibition of NO production by the sanggenon is calculated relative to the LPS-stimulated control.
Signaling Pathways Modulated by Sanggenons
Sanggenons exert their biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory effects of sanggenons is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Inhibition of the NF-κB pathway by Sanggenons.
Induction of the Mitochondrial Apoptosis Pathway
In cancer cells, Sanggenon C has been shown to induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Mitochondrial apoptosis pathway induced by Sanggenon C.
Conclusion
While specific data on this compound remains limited, the extensive research on its analogues, such as Sanggenon C, G, and A, provides a strong foundation for predicting its potential as a bioactive molecule. The sanggenon class of flavonoids consistently demonstrates potent anti-inflammatory and anti-cancer properties, primarily through the modulation of key signaling pathways like NF-κB and the intrinsic apoptosis pathway. Further research is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it possesses unique or enhanced activities compared to its well-characterized analogues. The experimental protocols and pathway analyses presented in this guide offer a robust framework for such future investigations.
References
In Vitro Biological Activity of Sanggenon K: An In-Depth Technical Guide
A Note to the Reader: Extensive literature searches for the in vitro biological activity of Sanggenon K have yielded limited specific data. The majority of available research focuses on other members of the sanggenon family, particularly Sanggenon C. Therefore, this guide provides a comprehensive overview of the well-documented in vitro biological activities of Sanggenon C as a close structural analogue and a proxy for understanding the potential therapeutic activities of sanggenon compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of molecules.
Core Biological Activities of Sanggenon C
Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated a range of potent in vitro biological activities, primarily centered around its anticancer and anti-inflammatory properties.[1]
Anticancer Activity
Sanggenon C exhibits significant anticancer effects across various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation.[2]
Induction of Apoptosis and Cell Cycle Arrest:
In colorectal cancer cells (HT-29, LoVo, and SW480), Sanggenon C treatment leads to a dose- and time-dependent inhibition of cell proliferation.[3][4] Specifically, in HT-29 cells, apoptosis is induced at concentrations of 10, 20, and 40 µM.[2][3][5] This pro-apoptotic effect is linked to an increase in intracellular reactive oxygen species (ROS) and a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][5] This cascade of events triggers the mitochondrial apoptosis pathway, marked by a decrease in the anti-apoptotic protein Bcl-2.[3][5]
In glioblastoma cells (U-87 MG and LN-229), Sanggenon C suppresses cell proliferation and induces apoptosis by modulating the expression of death-associated protein kinase 1 (DAPK1).[2][6] It achieves this by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), leading to an accumulation of DAPK1 and subsequent pro-apoptotic signaling.[2] Furthermore, Sanggenon C can induce cell cycle arrest at the G0/G1 phase in tumor cells.[7][8]
Proteasome Inhibition:
Sanggenon C has been identified as a proteasome inhibitor. It inhibits the chymotrypsin-like activity of the purified human 20S proteasome and the 26S proteasome in H22 cell lysate, with IC50 values of 4 µM and 15 µM, respectively.[7] This inhibition leads to the accumulation of ubiquitinated proteins and the proteasome substrate protein p27, contributing to its tumor cell growth-inhibitory activity.[7][8]
Anti-inflammatory Activity
Sanggenon C demonstrates potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[9][10] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Sanggenon C and its stereoisomer Sanggenon O strongly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[11] This is achieved by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB activation.[11]
Quantitative Data Summary
The following table summarizes the quantitative data on the in vitro biological activities of Sanggenon C.
| Biological Activity | Cell Line(s) | Assay | Endpoint | IC50 / Effective Concentration | Reference(s) |
| Anticancer | |||||
| HT-29, LoVo, SW480 (Colon Cancer) | Cell Proliferation | Inhibition | Dose- and time-dependent | [3][4] | |
| HT-29 (Colon Cancer) | Apoptosis Induction | - | 10, 20, 40 µM | [2][3][5] | |
| U-87 MG, LN-229 (Glioblastoma) | Cell Proliferation & Apoptosis | Suppression | - | [2][6] | |
| Purified human 20S proteasome | Proteasome Inhibition | IC50 | 4 µM | [7] | |
| H22 cell lysate | Proteasome Inhibition | IC50 | 15 µM | [7] | |
| Anti-inflammatory | |||||
| RAW264.7 (Macrophage) | NO Production | Inhibition | Dose-dependent | [11] | |
| RAW264.7 (Macrophage) | iNOS Expression | Suppression | 1 and 10 µM | [11] | |
| RAW264.7 (Macrophage) | NF-κB Activation | Inhibition | Dose-dependent | [11] | |
| Antioxidant | |||||
| - | DPPH Radical Scavenging | IC50 | 28.3 ± 1.5 µM | [12] | |
| - | ABTS Radical Scavenging | IC50 | 15.6 ± 0.8 µM | [12] | |
| - | Ferric Reducing Antioxidant Power (FRAP) | IC50 | 45.2 ± 2.3 µM | [12] | |
| Tyrosinase Inhibition | |||||
| - | Mushroom Tyrosinase | IC50 | 1.17 ± 0.03 µM | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Sanggenon C on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, U-87 MG) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[14]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by Sanggenon C.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with Sanggenon C for the desired duration (e.g., 24 hours).[14]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the anti-inflammatory effect of Sanggenon C by quantifying the inhibition of NO production in macrophages.
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[9]
-
Pre-treatment: Pre-treat the cells with various concentrations of Sanggenon C for 1-2 hours.[9]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of Sanggenon C for 24 hours.[9]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[9]
-
Griess Reaction: Add 50 µL of sulfanilamide (B372717) solution to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.[9]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the nitrite (B80452) concentration in the samples using a NaNO2 standard curve and determine the percentage inhibition of NO production compared to the LPS-stimulated control.[9]
Western Blotting
This protocol is used to analyze the expression of specific proteins involved in the signaling pathways modulated by Sanggenon C.
-
Cell Lysis: After treatment with Sanggenon C, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the cell lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, Bcl-2, DAPK1, p-IκBα) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Sanggenon C and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preliminary Cytotoxicity Screening of Sanggenon C: An In-depth Technical Guide
Disclaimer: Initial searches for "Sanggenon K" did not yield substantial scientific literature regarding its cytotoxicity. The following guide focuses on the closely related and well-researched compound, Sanggenon C , for which a significant body of data exists. This information is intended for researchers, scientists, and drug development professionals.
Sanggenon C, a prenylated flavonoid isolated from the root bark of Morus species, has demonstrated notable anticancer properties. This guide provides a comprehensive overview of its preliminary cytotoxicity screening, including quantitative data, detailed experimental protocols, and the signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of Sanggenon C
The cytotoxic effects of Sanggenon C have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| H22 | Murine Hepatoma | ~15 | Alamar Blue Assay | [1] |
| P388 | Murine Leukemia | ~15 | Alamar Blue Assay | [1] |
| K562 | Human Leukemia | Not explicitly stated, but showed dose-dependent decrease in viability | Alamar Blue Assay | [1] |
| LoVo | Human Colon Cancer | Most sensitive among the three colon cancer cell lines tested | CCK-8 Assay | [2] |
| HT-29 | Human Colon Cancer | Intermediate sensitivity | CCK-8 Assay | [2] |
| SW480 | Human Colon Cancer | Least sensitive among the three colon cancer cell lines tested | CCK-8 Assay | [2] |
| U-87 MG | Human Glioblastoma | Dose-dependent decrease in viability | Not specified | [3] |
| LN-229 | Human Glioblastoma | Dose-dependent decrease in viability | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are key experimental protocols used in the preliminary cytotoxicity screening of Sanggenon C.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) for different time intervals (e.g., 24, 48, 72 hours).[2] A vehicle control (DMSO) is also included.
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a specified time (e.g., 2-4 hours).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Hoechst 33258 Staining)
This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
-
Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with Sanggenon C at various concentrations (e.g., 10, 20, 40 µM) for a set time.[2]
-
Fixation: The cells are washed with PBS and fixed with a solution like 4% paraformaldehyde.
-
Staining: The fixed cells are then stained with Hoechst 33258 solution.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.[2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.
-
Protein Extraction: Cells treated with Sanggenon C are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, PARP, Caspases). This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary cytotoxicity screening of a compound like Sanggenon C.
Sanggenon C-Induced Apoptosis Signaling Pathway
Sanggenon C has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[2][3][4] The diagram below outlines the key steps in this process.
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon K: An Overview of an Emerging Phytochemical
Sanggenon K is a flavonoid compound that has been isolated from Morus alba (white mulberry), a plant species with a long history of use in traditional medicine. As a member of the sanggenon family of prenylated flavonoids, it is of interest to researchers for its potential biological activities. However, it is important to note that, compared to other compounds in the same family such as Sanggenon C and G, this compound is significantly less studied.
Currently, the body of scientific literature on the specific mechanisms of action of this compound is limited. The primary reported bioactivity is in the area of cancer research, specifically its cytotoxic effects on various cancer cell lines.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the available quantitative data on the cytotoxic effects of this compound against several human cancer cell lines. This data is derived from a study that screened a number of flavonoids from Morus alba for their anticancer properties.[1][2][3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Human Cervical Carcinoma | Not specified as most potent; morusin (B207952) was most effective[1][2] |
| MCF-7 | Human Breast Carcinoma | 3.21 ± 0.87[1] |
| Hep-3B | Human Hepatocarcinoma | 3.09 ± 0.67[1][2] |
Note on Data Availability: The mechanism behind the observed cytotoxicity, including the specific signaling pathways involved and the downstream molecular targets, has not yet been elucidated in published research. Consequently, detailed experimental protocols and signaling pathway diagrams for this compound's mechanism of action are not available at this time.
A Comprehensive Technical Guide to the Hypothesized Mechanism of Action of Sanggenon C
Given the limited availability of in-depth data for this compound, this guide will now focus on the closely related and extensively researched compound, Sanggenon C . This section will provide a detailed overview of its hypothesized mechanisms of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams as a comprehensive example of the requested content.
Sanggenon C is a Diels-Alder type adduct, also isolated from the root bark of Morus species, which has demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties. Its multifaceted biological activities are attributed to its ability to modulate several key intracellular signaling pathways.
Data Presentation: Summary of Sanggenon C's Biological Activities
The following tables provide a structured overview of the quantitative data from various studies on the biological effects of Sanggenon C.
Table 1.1: Anti-inflammatory Effects of Sanggenon C
| Assay | Cell Line/Model | Stimulant | Effect | IC₅₀ / Concentration |
| PMN Adhesion to HSC | Human PMN & Synovial Cells | TNF-α | Inhibition of adhesion | 27.29 nmol/L |
| PMN Adhesion to HSC | Human PMN & Synovial Cells | IL-1β | Inhibition of adhesion | 54.45 nmol/L |
| NO Production | RAW264.7 Macrophages | LPS | Inhibition | Dose-dependent |
| iNOS Expression | RAW264.7 Macrophages | LPS | Inhibition | 1 and 10 µM |
| NF-κB Activation | RAW264.7 Macrophages | LPS | Inhibition | Dose-dependent |
Table 1.2: Neuroprotective Effects of Sanggenon C
| Model | Parameter Measured | Treatment | Result |
| Rat MCAO-reperfusion | Neurologic impairment, brain edema, cerebral infarction | Pretreatment with SC | Significant amelioration |
| Rat MCAO-reperfusion | Inflammation, oxidative stress, cell apoptosis | Pretreatment with SC | Reduction |
| OGD/R-induced PC12 cells | Inflammation and oxidative stress | SC treatment with RhoA overexpression | Reversal of beneficial effects |
Table 1.3: Anticancer Effects of Sanggenon C
| Cell Line | Cancer Type | Effect | IC₅₀ / Concentration |
| HT-29 | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |
| LoVo | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |
| SW480 | Colon Cancer | Inhibition of proliferation | Dose- and time-dependent |
| HT-29 | Colon Cancer | Induction of apoptosis, increased ROS generation | 10, 20, 40 µM |
| HT-29 | Colon Cancer | Inhibition of NO production and iNOS expression | 10, 20, 40 µM |
Signaling Pathway Mechanisms
Sanggenon C is hypothesized to exert its effects by modulating several key signaling pathways. The following diagrams, rendered in DOT language, illustrate these proposed mechanisms.
Inhibition of the NF-κB Signaling Pathway
Regulation of the RhoA-ROCK Signaling Pathway in Neuroprotection
Induction of the Mitochondrial Apoptosis Pathway in Cancer Cells
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Sanggenon C's mechanisms of action.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of Sanggenon C on cancer cell lines (e.g., HT-29, LoVo, SW480).
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of Sanggenon C in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the respective Sanggenon C concentration.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of Sanggenon C that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., RhoA, ROCK, iNOS, Bcl-2, IκBα).
-
Cell Lysis: After treatment with Sanggenon C, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel of appropriate acrylamide (B121943) percentage based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RhoA, anti-iNOS) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of Sanggenon C.
-
Cell Transfection: Co-transfect cells (e.g., RAW264.7) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization of transfection efficiency).
-
Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of Sanggenon C for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the percentage of inhibition by Sanggenon C.
References
A Technical Guide to the Spectral Analysis of Sanggenon K
For Researchers, Scientists, and Drug Development Professionals
Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound. For Sanggenon K, the molecular formula and mass have been established.
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₆ | [1] |
| Molecular Weight | 488.6 g/mol | [1] |
| Exact Mass | 488.21988874 Da | [1] |
The following protocol is a representative method for the analysis of this compound and related flavonoids.
-
Chromatographic Separation: Liquid chromatography is performed using a reversed-phase C18 column. A gradient elution is employed with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is typically run from a low to a high concentration of Solvent B over 30-40 minutes to separate compounds in a complex plant extract.
-
Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in both positive and negative ion modes to obtain comprehensive data.
-
Full Scan MS: High-resolution full scan MS data is acquired to determine the accurate mass and subsequently the molecular formula of the parent ion.
-
Tandem MS (MS/MS): To obtain structural information, the parent ion of this compound ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the compound's structure. Common fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring and losses of the isoprenyl side chains.
-
Nuclear Magnetic Resonance (NMR) Spectral Data
The structure of this compound and its relatives are typically elucidated using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments[2][3]. While specific, assigned data for this compound is sparse in the literature, the following tables summarize the expected chemical shift ranges for the key structural components of this compound.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Ring A, B) | 5.8 - 7.5 | s, d, dd |
| Flavone H-2' | ~7.0 | s |
| Flavone H-6, H-8 | 5.8 - 6.5 | d |
| Prenyl Vinyl Proton | ~5.2 | t |
| Prenyl Methylene Protons | ~3.2 | d |
| Prenyl Methyl Protons | 1.6 - 1.8 | s |
| Chromene Vinyl Protons | 5.5 - 6.7 | d |
| Hydroxyl Protons | 9.0 - 13.0 | br s |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C-4) | 180 - 185 |
| Aromatic/Olefinic Carbons | 95 - 165 |
| Oxygenated Aromatic Carbons | 155 - 165 |
| Quaternary Aromatic Carbons | 100 - 130 |
| Prenyl/Chromene Carbons | 20 - 135 |
| Methyl Carbons | 18 - 26 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
The following is a general protocol for obtaining NMR spectra of isoprenylated flavonoids.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR: To facilitate complete and unambiguous signal assignment, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound from a plant source.
Caption: General workflow for the isolation and structural analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Sanggenon K and Structurally Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Sanggenon K and related flavonoid compounds. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages available data for structurally similar flavonoids to provide a comparative analysis and predictive insights. Furthermore, detailed experimental protocols for determining solubility and potential signaling pathways modulated by this class of compounds are presented.
Introduction to this compound
This compound is a prenylated flavonoid, a class of natural products known for their complex structures and diverse biological activities. The presence of lipophilic prenyl groups significantly influences their solubility, making this a critical parameter for research and drug development. Understanding the solubility of this compound in various solvents is essential for its extraction, purification, formulation, and in vitro biological testing.
Comparative Solubility of Flavonoids
Table 1: Solubility of Selected Flavonoids in Various Solvents
| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) |
| Quercetin | Acetone | 50 | 80 |
| Quercetin | Acetonitrile | 50 | 5.40 |
| Hesperetin | Acetonitrile | 50 | 85 |
| Naringenin | Acetonitrile | 50 | 77 |
| Rutin | Acetonitrile | 50 | 0.50 |
| Isoquercitrin | tert-Amyl alcohol | Not Specified | 66 |
Note: The data presented is sourced from a study on the solubility of various flavonoids and is intended for comparative purposes[3].
Experimental Protocols
The following sections detail standardized methods for the experimental determination of flavonoid solubility.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent[4][5][6][7].
Materials:
-
This compound (or other flavonoid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the flavonoid to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed for a sufficient time to allow undissolved particles to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved flavonoid using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
The experiment should be performed in triplicate to ensure accuracy.
The following diagram illustrates the general workflow for this experimental protocol.
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification of flavonoids[8][9][10][11][12].
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and DAD.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the lambda max of the specific flavonoid (e.g., around 280 nm and 340 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the flavonoid standard in a suitable solvent (e.g., methanol) and perform serial dilutions to create a series of calibration standards.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample from the solubility experiment and record the chromatogram.
-
Quantification: Determine the concentration of the flavonoid in the sample by interpolating its peak area on the calibration curve.
Putative Signaling Pathways Modulated by this compound
While the direct molecular targets of this compound are not yet fully elucidated, studies on structurally similar compounds, such as Sanggenon C, suggest potential interactions with key cellular signaling pathways. Sanggenon C has been shown to exert biological effects through the modulation of the calcineurin/NFAT and ERK signaling pathways. Given the structural similarities, it is plausible that this compound may also influence these pathways.
The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a crucial signaling cascade that regulates a variety of cellular processes, including immune responses and cellular differentiation[13][14][15][16][17].
The Extracellular signal-regulated kinase (ERK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival[3][18][19][20][21].
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Potential Therapeutic Targets of Sanggenons: An In-depth Technical Guide
A Note on Sanggenon K: Preliminary research indicates a notable scarcity of specific studies on this compound. The majority of available scientific literature focuses on other members of the sanggenon family, such as Sanggenon A, C, and G, which are also derived from the root bark of Morus alba (white mulberry). This guide will therefore provide a comprehensive overview of the well-documented therapeutic targets of these closely related sanggenon compounds. The presented data may offer insights into the potential, yet uninvestigated, therapeutic activities of this compound, given the structural similarities within this class of flavonoids.
Introduction to Sanggenons
Sanggenons are a group of prenylated flavonoids, specifically Diels-Alder type adducts, predominantly isolated from the root bark of Morus alba.[1] These natural compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[2][3] Their complex chemical structures contribute to their ability to interact with various intracellular signaling pathways, making them promising candidates for drug development.
Anti-inflammatory Therapeutic Targets
Several sanggenons, particularly Sanggenon A and C, have demonstrated potent anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory response.[4][5]
2.1. Inhibition of Pro-inflammatory Mediators
Sanggenon A and C have been shown to inhibit the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and microglial (BV2) cell lines.[4][6] This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][6] The inhibitory effects are linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
2.2. Modulation of Signaling Pathways
-
NF-κB Signaling Pathway: A primary mechanism for the anti-inflammatory action of Sanggenon A and C is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation with inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] Sanggenon C has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[5]
-
HO-1/Nrf2 Signaling Pathway: Sanggenon A also exerts its anti-inflammatory effects through the activation of the heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1.[4] Sanggenon A induces the expression of HO-1 through the activation and nuclear translocation of Nrf2.[4] The anti-inflammatory effects of Sanggenon A were reversed when HO-1 activity was suppressed, indicating the crucial role of this pathway.[4]
Anti-cancer Therapeutic Targets
Sanggenons, notably Sanggenon C and G, have exhibited significant anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2][7][8]
3.1. Induction of Apoptosis in Colon Cancer Cells
Sanggenon C has been shown to inhibit the proliferation of human colon cancer cell lines (LoVo, HT-29, and SW480) in a dose- and time-dependent manner.[2][9] This anti-proliferative effect is primarily due to the induction of apoptosis via the mitochondrial pathway.[2][9] The proposed mechanism involves:
-
Inhibition of Nitric Oxide (NO) Production: Sanggenon C inhibits the expression of inducible nitric oxide synthase (iNOS), leading to decreased NO production.[2]
-
Increased Reactive Oxygen Species (ROS) Generation: The compound leads to an increase in intracellular ROS levels.[2]
-
Mitochondrial Pathway Activation: This cascade results in a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of the mitochondrial apoptosis pathway.[2]
3.2. Inhibition of X-linked Inhibitor of Apoptosis Protein (XIAP)
Sanggenon G has been identified as a novel, cell-permeable, small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[8] XIAP is a potent anti-apoptotic protein that is frequently overexpressed in cancer cells.[8] Sanggenon G specifically binds to the BIR3 domain of XIAP, interfering with its ability to inhibit caspase-9 and thus promoting apoptosis.[8] This action makes cancer cells more sensitive to chemotherapeutic agents.[8]
3.3. Suppression of the PI3K/Akt/mTOR Signaling Pathway
In human prostate cancer cells, Sanggenol L, a related compound, has been shown to induce apoptosis and cell cycle arrest by suppressing the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by sanggenon-related compounds leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, contributing to the anti-cancer effects.[7]
Quantitative Data Presentation
Table 1: Anti-proliferative and Apoptotic Effects of Sanggenon C on Colon Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
|---|---|---|---|---|
| HT-29 | Sanggenon C (10, 20, 40 µM) | Induction of Apoptosis | Dose-dependent increase in apoptotic cells | [2] |
| LoVo, HT-29, SW480 | Sanggenon C (0-80 µM) | Inhibition of Proliferation | Dose- and time-dependent decrease in cell viability |[2][9] |
Table 2: XIAP Inhibition by Sanggenon G
| Assay | Parameter | Value | Reference |
|---|
| Fluorescence Polarization | Binding Affinity (Ki) | 34.26 µM |[8] |
Experimental Protocols
5.1. Cell Viability Assay (CCK-8)
-
Principle: To determine the inhibitory effect of sanggenons on the proliferation of cancer cells.
-
Methodology: Human colon cancer cells (LoVo, HT-29, and SW480) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours). Following treatment, CCK-8 solution is added to each well, and the plates are incubated. The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[9]
5.2. Western Blot Analysis for Protein Expression
-
Principle: To quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology: Cells are treated with the sanggenon of interest for a specified time. Total protein is extracted from the cells using a lysis buffer. The protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., iNOS, Bcl-2, phospho-PI3K, phospho-Akt). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
5.3. Nitric Oxide (NO) Production Assay
-
Principle: To measure the amount of NO produced by cells, typically macrophages, in response to an inflammatory stimulus and the inhibitory effect of a compound.
-
Methodology: RAW264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of a sanggenon for a specified time before being stimulated with LPS (1 µg/mL). After 24 hours of incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.[5]
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Sanggenon C.
Caption: Anti-cancer mechanism of Sanggenon C in colon cancer cells.
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sanggenon K and a class of structurally related flavonoid compounds predominantly isolated from the root bark of Morus species. While specific experimental data on this compound is limited in current scientific literature, this document focuses on the extensively studied related compounds, including Sanggenon C, Sanggenon A, Sanggenon D, and Sanggenon O. This guide details their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. We present a thorough examination of their mechanisms of action, detailing their modulation of key signaling pathways. All available quantitative data from key experimental studies are summarized in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Introduction to this compound and Related Flavonoids
This compound is a prenylated flavonoid, a class of natural products known for their complex structures and significant biological activities.[1] Like other sanggenons, it is isolated from the root bark of Morus species, a traditional medicinal plant.[2] While this compound has been identified and its chemical structure elucidated, there is a notable scarcity of in-depth research into its specific biological effects and mechanisms of action in the public domain.
In contrast, related compounds such as Sanggenon C, A, D, G, and O have been the subject of extensive investigation. These compounds are Diels-Alder type adducts, formed biosynthetically through a [4+2] cycloaddition reaction between a chalcone (B49325) derivative and a dehydroprenyl polyphenol.[3] They have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development. This guide will focus on these well-researched analogues to provide a comprehensive understanding of this class of compounds.
Chemical Structures
The basic structure of sanggenons consists of a flavonoid backbone with prenyl group substitutions. The specific stereochemistry and substitution patterns account for the diversity within this family of compounds.
This compound
-
Molecular Formula: C₃₀H₃₂O₆[1]
-
Molecular Weight: 488.6 g/mol [1]
-
IUPAC Name: 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-(3-methylbut-2-enyl)chromen-4-one[1]
Biological Activities and Mechanisms of Action
The biological activities of sanggenon compounds are diverse, with the most prominent being their anti-inflammatory, anti-cancer, and antiviral effects.
Anti-inflammatory Activity
Several sanggenon compounds, particularly Sanggenon A, C, and O, have demonstrated potent anti-inflammatory properties.[4][5][6] Their primary mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[4][6][7]
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[8] In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[9] Sanggenon C and O have been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation. Sanggenon A also demonstrates anti-inflammatory effects by regulating the NF-κB pathway.[4]
Another pathway implicated in the anti-inflammatory action of sanggenons is the Nrf2/HO-1 pathway.[4] Kuwanon T and Sanggenon A have been shown to induce the expression of heme oxygenase-1 (HO-1) through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2).[4] HO-1 is an enzyme with potent anti-inflammatory properties.
Anti-cancer Activity
Sanggenon C has been extensively studied for its anti-cancer properties, demonstrating efficacy against various cancer cell lines, including colon, glioblastoma, and leukemia.[10][11][12] The primary mechanisms of its anti-cancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][12]
Sanggenon C induces apoptosis in colon cancer cells by increasing the production of reactive oxygen species (ROS).[11] This leads to the activation of the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the release of cytochrome c.[11][13]
Furthermore, Sanggenon C has been identified as a proteasome inhibitor.[12][14] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins.[14] By inhibiting the chymotrypsin-like activity of the proteasome, Sanggenon C leads to the accumulation of ubiquitinated proteins and the cell cycle regulatory protein p27, ultimately resulting in cell cycle arrest at the G0/G1 phase and apoptosis.[12][14] In glioblastoma cells, Sanggenon C has been shown to inhibit the MYC signaling pathway by targeting the lysine (B10760008) demethylase 4B (KDM4B), leading to suppressed cell growth and proliferation.[10]
Antiviral Activity
Certain sanggenons have exhibited antiviral properties. For instance, Sanggenon O has been shown to potentially inhibit Dengue virus replication by blocking a key glycosylation site on the viral non-structural protein 1 (NS1).[15] Other studies have indicated that sanggenons can target the neuraminidase of the influenza virus.[16]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of various sanggenon compounds from published studies.
Table 1: Anti-inflammatory Activity of Sanggenon Compounds
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Sanggenon A | Nitrite (B80452) Production Inhibition | BV2 and RAW264.7 | IC₅₀ | Not explicitly stated, but significant inhibition at tested concentrations | [4] |
| Sanggenon C | PMN Adhesion to HSC (TNF-α induced) | Human PMN and HSC | IC₅₀ | 27.29 nmol/L | [7] |
| Sanggenon C | PMN Adhesion to HSC (IL-1β induced) | Human PMN and HSC | IC₅₀ | 54.45 nmol/L | [7] |
| Sanggenon C | NO Production Inhibition | RAW264.7 | IC₅₀ | Not explicitly stated, but potent inhibition | [6] |
| Sanggenon O | NO Production Inhibition | RAW264.7 | IC₅₀ | Stronger than Sanggenon C | [6] |
Table 2: Anti-cancer Activity of Sanggenon C
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Sanggenon C | Cell Proliferation (CCK-8) | LoVo, HT-29, SW480 | IC₅₀ (24h) | Dose-dependent inhibition | [11] |
| Sanggenon C | Proteasome Inhibition (20S proteasome) | Purified human 20S proteasome | IC₅₀ | 4 µM | [14] |
| Sanggenon C | Proteasome Inhibition (H22 cell lysate) | H22 cells | IC₅₀ | 15 µM | [14] |
| Sanggenon C | Cell Proliferation (Alamar blue) | H22 and P388 cells | IC₅₀ (24h) | ~15 µM | [14] |
Table 3: Antiviral Activity of Sanggenon Compounds
| Compound | Virus | Mechanism | Parameter | Value | Reference |
| Sanggenon O | Dengue virus | Inhibition of NS1 glycosylation | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation and Purification of Sanggenon Compounds
Protocol 1: General Extraction and Fractionation [3]
-
Extraction: Air-dried and powdered root bark of Morus alba is extracted with methanol (B129727) at room temperature. The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, which is rich in flavonoids, is concentrated.
-
Chromatographic Purification: The concentrated ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the sanggenon compounds.
-
Further Purification: Further purification is achieved through repeated column chromatography on octadecylsilane (B103800) (ODS) and Sephadex LH-20 columns.
Anti-inflammatory Assays
Protocol 2: Nitric Oxide (NO) Production Assay [17]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the sanggenon compound for 1-2 hours. A vehicle control (e.g., DMSO) is included.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by a 10-minute incubation. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution is added, and the mixture is incubated for another 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. A sodium nitrite standard curve is used to quantify the nitrite concentration. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Protocol 3: Western Blot for iNOS and COX-2 Expression [17]
-
Cell Treatment and Lysis: RAW 264.7 cells are treated as described in the NO production assay. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software.
Anti-cancer Assays
Protocol 4: Cell Viability Assay (MTT/CCK-8) [18]
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the sanggenon compound. A vehicle control is included. Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization (for MTT): If using MTT, the medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Protocol 5: Proteasome Activity Assay [14]
-
Sample Preparation: Purified 20S proteasome or cell lysates containing 26S proteasome are used.
-
Compound Incubation: The proteasome samples are incubated with different concentrations of the sanggenon compound for 90 minutes.
-
Substrate Addition: A fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate cleavage is determined, and the IC₅₀ value for proteasome inhibition is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by sanggenon compounds and a general experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by sanggenon compounds.
Caption: Anti-cancer mechanisms of Sanggenon C.
Caption: General experimental workflow for studying sanggenon compounds.
Conclusion
While research specifically detailing the biological activities of this compound is currently limited, the extensive studies on related flavonoid compounds from Morus species, such as Sanggenon C, A, and O, provide a strong foundation for understanding the potential of this chemical class. These compounds have demonstrated significant anti-inflammatory, anti-cancer, and antiviral properties through the modulation of key cellular signaling pathways, including NF-κB and mitochondrial-mediated apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals. Further investigation into this compound is warranted to determine if it shares the potent pharmacological profile of its analogues and to explore its potential as a novel therapeutic agent.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Properties of Flavonoids and Delivery Strategies [mdpi.com]
- 16. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Predicting the Bioactivity of Sanggenon K: An In-Depth In Silico Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The discovery and development of novel therapeutic agents from natural products represent a significant and ongoing endeavor in pharmaceutical research. Sanggenons, a class of flavonoids predominantly isolated from the root bark of Morus species, have demonstrated a wide array of potent pharmacological activities. While several members of this family, such as Sanggenon C and A, have been studied for their anti-cancer and anti-inflammatory properties, specific data on Sanggenon K remains limited. This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, leveraging computational models and data from its structural analogs. The workflow detailed herein serves as a roadmap for researchers to efficiently screen, identify, and validate the therapeutic potential of novel natural compounds.[1]
This guide provides a framework for the computational prediction of this compound's bioactivity, methodologies for its subsequent experimental validation, and an overview of the potential signaling pathways it may modulate based on evidence from closely related compounds.
A General In Silico Workflow for Natural Product Bioactivity Prediction
The initial phase in assessing a novel compound like this compound involves a systematic in silico screening process. This computational approach is cost-effective and rapidly identifies potential biological targets and predicts pharmacokinetic properties, thereby streamlining the drug discovery pipeline.[2][3] The workflow integrates various computational tools to build a comprehensive profile of the compound before proceeding to costly in vitro and in vivo testing.[4]
Predicted Bioactivities and Modulated Signaling Pathways
Based on the known activities of its structural analogs, this compound is predicted to possess significant anti-inflammatory and anti-cancer properties.
Predicted Anti-Inflammatory Effects
Sanggenon A has been shown to exert potent anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways in BV2 and RAW264.7 cells.[5][6] It significantly inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6] It is hypothesized that this compound will exhibit similar mechanisms.
The proposed inhibitory mechanism involves the inactivation of the NF-κB pathway and the activation of the Nrf2 signaling cascade, which leads to the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[5]
Predicted Anticancer Effects
Studies on Sanggenon C have demonstrated its ability to induce apoptosis in colorectal cancer cells.[7][8] The mechanism involves the inhibition of nitric oxide production and inducible nitric oxide synthase (iNOS) expression, coupled with an increase in reactive oxygen species (ROS). This cascade activates the mitochondrial apoptosis pathway, characterized by a decrease in Bcl-2 protein expression.[7][8] this compound is predicted to follow a similar pro-apoptotic mechanism in cancer cells.
Quantitative Data from Sanggenon Analogs
The following tables summarize quantitative data from published studies on Sanggenon A and C. This data provides a benchmark for predicting the potential potency of this compound.
Table 1: Anti-Inflammatory Activity of Sanggenon A
| Cell Line | Assay | Target | IC50 / Effect | Reference |
|---|---|---|---|---|
| BV2 (Microglia) | Nitric Oxide (NO) Production | iNOS | Significant inhibition at 10 µM | [5] |
| RAW264.7 (Macrophages) | Nitric Oxide (NO) Production | iNOS | Significant inhibition at 10 µM | [5] |
| BV2 & RAW264.7 | Pro-inflammatory Cytokines | IL-6, TNF-α | Significant reduction in expression | [5][6] |
| BV2 & RAW264.7 | Prostaglandin E2 (PGE2) | COX-2 | Significant inhibition of production |[6] |
Table 2: Anticancer Activity of Sanggenon C
| Cell Line | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|
| HT-29 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 5 - 80 µM | [7] |
| LoVo (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 5 - 80 µM | [7] |
| SW480 (Colon Cancer) | Proliferation Assay | Inhibition of proliferation | 5 - 80 µM | [7] |
| HT-29 (Colon Cancer) | Apoptosis Induction | Induces apoptosis, increases ROS | 10, 20, 40 µM | [7][8] |
| HT-29 (Colon Cancer) | Protein Expression | Decreased Bcl-2 expression | Not specified |[8] |
Experimental Protocols for Validation
The validation of in silico predictions is a critical step.[9][10] The following are detailed methodologies for key experiments to confirm the predicted bioactivities of this compound.
In Silico Methodologies
-
Molecular Docking:
-
Objective: To predict the binding affinity and interaction of this compound with target proteins (e.g., iNOS, COX-2, Bcl-2).
-
Protocol:
-
Retrieve the 3D crystal structures of target proteins from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of this compound and perform energy minimization.
-
Define the binding site on the target protein.
-
Use docking software (e.g., AutoDock, Glide) to dock this compound into the defined binding site.[4]
-
Analyze the results based on docking scores and binding poses to predict binding affinity and key interactions.[11]
-
-
-
ADMET Prediction:
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
-
Protocol:
-
Obtain the SMILES string for the this compound structure.
-
Utilize web-based servers or software (e.g., SwissADME, pkCSM) to input the structure.
-
The software calculates various physicochemical properties, such as Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity risks.[12]
-
Analyze the generated profile to assess the drug-likeness of this compound.
-
-
In Vitro Validation Methodologies
-
Cell Viability (MTT) Assay (Anticancer):
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
-
-
-
Nitric Oxide (NO) Production Assay (Anti-inflammatory):
-
Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[5]
-
-
-
Western Blot Analysis (Mechanism of Action):
-
Objective: To analyze the effect of this compound on the expression levels of key proteins in a signaling pathway (e.g., iNOS, COX-2, Bcl-2, p-NF-κB).
-
Protocol:
-
Treat cells with this compound (and stimulus, if applicable) for a specified time.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Conclusion
While direct experimental data on this compound is not yet widely available, in silico modeling provides a powerful and efficient avenue for predicting its biological activities. Based on robust data from its close structural analogs, Sanggenon A and C, it is strongly hypothesized that this compound possesses significant anti-inflammatory and anticancer potential. The predicted mechanisms involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and the intrinsic mitochondrial apoptosis pathway. The computational workflows and experimental protocols detailed in this guide offer a solid foundation for researchers to systematically investigate, validate, and potentially develop this compound as a lead compound for therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Methodological & Application
Application Note: Quantification of Sanggenon K using High-Performance Liquid Chromatography (HPLC)
Introduction
Sanggenon K is a prenylated flavonoid predominantly isolated from the root bark of Morus species, such as Morus alba (white mulberry)[1]. This compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities[2][3]. A notable biological effect of this compound and its analogs is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making it a compound of interest for applications in dermatology and cosmetics[4][5]. Accurate and reliable quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents[6]. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the precise analysis of flavonoids like this compound[6].
This document provides detailed application notes and experimental protocols for the quantification of this compound using a validated Reversed-Phase HPLC (RP-HPLC) method.
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates chemical compounds based on their hydrophobicity. The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher hydrophobicity, such as this compound, interact more strongly with the stationary phase, resulting in longer retention times[6]. By employing a gradient elution, where the composition of the mobile phase is altered over time to become more non-polar, compounds with a range of polarities can be effectively separated and eluted from the column[6]. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from reference standards of known concentrations[6].
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL[7]. These solutions are used to construct the calibration curve.
Protocol 2: Sample Preparation from Morus alba Root Bark
-
Material Processing: Dry the Morus alba root bark at 50-60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 30-40 mesh)[6].
-
Extraction:
-
Filtration and Concentration:
-
Sample Solution for HPLC:
-
Accurately weigh a portion of the dried extract and redissolve it in methanol to a final concentration of approximately 1-2 mg/mL[6].
-
Vortex and sonicate the solution for 5 minutes to ensure complete dissolution[6].
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[6][7].
-
Protocol 3: HPLC Analysis
The following workflow outlines the key steps from sample preparation to data analysis for the quantification of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent[6] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | Acetonitrile[6][7] |
| Elution Mode | Gradient Elution[6] |
| Example Gradient | 0-10 min, 10-40% B; 10-25 min, 40-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B[7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV Detector at 265 nm[7] |
| Column Temperature | 30°C[7] |
| Injection Volume | 10-20 µL[6] |
Table 2: Method Validation Parameters
The analytical method should be validated to ensure its suitability for its intended purpose. The following table outlines key validation parameters and their typical acceptance criteria for flavonoid analysis[6][9][10].
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of this compound. | Ensures the signal is solely from the analyte. |
| Linearity (R²) | ≥ 0.999[6] | Confirms a direct relationship between concentration and peak area. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[6] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[6] | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3%[6] | Measures the closeness of repeated measurements. |
| Accuracy (Recovery %) | 97-103%[6] | Measures the closeness of the measured value to the true value. |
Biological Activity: Tyrosinase Inhibition Pathway
This compound is a potent inhibitor of tyrosinase, the enzyme responsible for the rate-limiting steps in melanin biosynthesis[4][11]. This inhibitory action is a key mechanism behind its potential as a skin-lightening agent[12].
Caption: this compound competitively inhibits the tyrosinase enzyme.
Conclusion
The described RP-HPLC method provides a reliable and robust protocol for the quantification of this compound in botanical extracts, particularly from Morus alba root bark. The detailed procedures for sample preparation, chromatographic separation, and method validation ensure accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of natural products and the quality control of herbal medicines containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sanggenon K in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Sanggenon K and related compounds. Detailed protocols for in vitro assays are included to facilitate the investigation of its therapeutic potential.
This compound, a flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory effects. Its mechanism of action primarily involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory mediators.
Mechanism of Action
This compound and its related compounds exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
The primary molecular mechanism involves the suppression of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[4][5] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to move to the nucleus and trigger the transcription of pro-inflammatory genes.[4][5] Sanggenon compounds have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[5]
Additionally, sanggenons modulate the MAPK signaling pathway, which is also involved in regulating the inflammatory response.[6] Some related compounds also induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway, contributing to their anti-inflammatory effects.[1][2][3]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on the production of various pro-inflammatory mediators in LPS-stimulated murine macrophage RAW 264.7 cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Cell Line | Reference |
| Sanggenon C | 10 µM | Strong Inhibition | RAW 264.7 | [5] |
| Sanggenon O | 1 µM | Strong Inhibition | RAW 264.7 | [5] |
| Sanggenon O | 10 µM | Stronger Inhibition than Sanggenon C | RAW 264.7 | [5] |
| Sanggenon A | 20 µM | Significant Inhibition | RAW 264.7 | [1] |
| Kuwanon T | 20 µM | Significant Inhibition | RAW 264.7 | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Concentration | Target | % Inhibition | Cell Line | Reference |
| Sanggenon A | Various | PGE2, TNF-α, IL-6 | Concentration-dependent | RAW 264.7 & BV2 | [1][3] |
| Kuwanon T | Various | PGE2, TNF-α, IL-6 | Concentration-dependent | RAW 264.7 & BV2 | [1][3] |
| Sanggenon C | Not specified | TNF-α, IL-1β | Effective Inhibition | Human Synovial Cells | [7] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4]
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4] Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.[3][4]
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[4]
Methodology:
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Principle: This assay quantifies the concentration of pro-inflammatory cytokines (TNF-α, IL-6) and PGE2 in the cell culture supernatant.[4]
Methodology:
-
Collect the cell culture supernatants after treatment.
-
Use commercially available ELISA kits for TNF-α, IL-6, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure. This typically involves adding the supernatant to microplates pre-coated with specific antibodies, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the recommended wavelength.
-
Determine the concentration of the cytokines or PGE2 from a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Principle: This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways like NF-κB and MAPK.[4]
Methodology:
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, p38, JNK, ERK) overnight at 4°C.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizations
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Sanggenons on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenons, a group of prenylated flavonoids isolated from the root bark of Morus alba (white mulberry), have demonstrated significant anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its activation is a critical step in the inflammatory cascade. Consequently, the inhibition of the NF-κB pathway presents a promising therapeutic strategy for a variety of inflammatory diseases.
This document provides detailed application notes and experimental protocols for studying the effects of Sanggenons on the NF-κB pathway. While the user specified "Sanggenon K," publicly available scientific literature does not contain specific data for a compound with this name. Therefore, this document will focus on the well-researched Sanggenons, such as Sanggenon A, C, and O, as representative examples of this compound class's activity.
Mechanism of Action: Sanggenons and the NF-κB Pathway
In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the production of inflammatory mediators.
Sanggenons have been shown to interfere with this cascade at multiple points. Studies on Sanggenon A, C, and O have demonstrated that these compounds can inhibit the activation of the NF-κB signaling pathway.[1][2][3] Specifically, they have been observed to prevent the phosphorylation and subsequent degradation of IκBα.[2][3] This action effectively traps NF-κB in the cytoplasm, preventing the nuclear translocation of the active p65 subunit and thereby suppressing the expression of NF-κB-dependent pro-inflammatory genes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of various Sanggenons on key events in the NF-κB pathway and downstream inflammatory responses.
Table 1: Inhibition of NF-κB Activation and IκBα Degradation by Sanggenons
| Compound | Cell Line | Stimulant | Concentration | Effect | Reference |
| Sanggenon C | RAW264.7 | LPS | 1, 10 µM | Dose-dependent inhibition of NF-κB activation | [2][3] |
| Sanggenon O | RAW264.7 | LPS | 1, 10 µM | Dose-dependent inhibition of NF-κB activation (stronger than Sanggenon C) | [2][3] |
| Sanggenon C | RAW264.7 | LPS | 1, 10 µM | Prevented phosphorylation and degradation of IκBα | [2][3] |
| Sanggenon O | RAW264.7 | LPS | 1, 10 µM | Prevented phosphorylation and degradation of IκBα | [2][3] |
Table 2: Inhibition of Pro-inflammatory Mediators by Sanggenons
| Compound | Cell Line | Stimulant | Concentration | Inhibitory Effect | Reference |
| Sanggenon A | BV2, RAW264.7 | LPS | Not specified | Inhibition of NO, PGE₂, IL-6, TNF-α, iNOS, COX-2 production | [1] |
| Sanggenon C | RAW264.7 | LPS | 1, 10 µM | Strong, dose-dependent inhibition of NO production and iNOS expression | [2][3] |
| Sanggenon O | RAW264.7 | LPS | 1, 10 µM | Strong, dose-dependent inhibition of NO production and iNOS expression | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of Sanggenons on the NF-κB pathway are provided below.
Protocol 1: Western Blot Analysis of IκBα Phosphorylation and Degradation and p65 Nuclear Translocation
Objective: To determine the effect of Sanggenon treatment on the phosphorylation and degradation of IκBα, and the nuclear translocation of the NF-κB p65 subunit in response to LPS stimulation.
Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
Cell culture medium and supplements
-
Sanggenon compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Sanggenon compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation/degradation, 1 hour for p65 translocation).
-
-
Protein Extraction:
-
For IκBα analysis, lyse the whole cells using RIPA buffer.
-
For p65 translocation, separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phospho-IκBα to total IκBα.
-
Normalize the levels of nuclear p65 to Lamin B1 and cytoplasmic p65 to β-actin.
-
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to Sanggenon treatment.
Materials:
-
Cell line (e.g., HEK293T or RAW264.7)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Sanggenon compound
-
LPS
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, pre-treat the transfected cells with different concentrations of the Sanggenon compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Sanggenon inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for studying Sanggenon's effects.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Proteins Modulated by Sanggenon K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a prenylated flavonoid isolated from the root bark of Morus species (mulberry). Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of this compound and its structurally related compounds, such as Sanggenon C, involves the modulation of key signaling pathways that regulate cellular processes like apoptosis, cell cycle progression, and inflammation. Western blot analysis is a crucial technique to elucidate these mechanisms by detecting and quantifying changes in the expression and phosphorylation status of specific proteins within these pathways. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on target proteins and summarizes the expected quantitative changes based on studies of closely related compounds.
Disclaimer: Quantitative data presented in this document is primarily based on studies of Sanggenon C, a structurally similar compound, due to the limited availability of specific quantitative Western blot data for this compound. Researchers should validate these findings for this compound in their specific experimental models.
Data Presentation: Proteins Affected by Sanggenon Treatment
The following tables summarize the expected changes in protein expression or phosphorylation status following treatment with Sanggenon compounds, as determined by Western blot analysis in various cancer cell lines.
Table 1: Apoptosis-Related Proteins
| Target Protein | Effect of Sanggenon Treatment | Cell Line Example | Reference |
| Bcl-2 | Decrease | HT-29 (Colon Cancer) | [1][2] |
| Bax | Increase | RC-58T (Prostate Cancer) | [3][4] |
| Cleaved Caspase-3 | Increase | U-87 MG, LN-229 (Glioblastoma) | [5] |
| Cleaved PARP | Increase | H22, P388 (Murine Cancer) | |
| iNOS | Decrease | HT-29 (Colon Cancer) | [1][2] |
Table 2: Cell Cycle-Related Proteins
| Target Protein | Effect of Sanggenon Treatment | Cell Line Example | Reference |
| p27 | Increase | H22, P388 (Murine Cancer) | |
| CDK2 | Decrease | U-87 MG, LN-229 (Glioblastoma) | [5][6] |
| CDK4 | Decrease | HGC-27, AGS (Gastric Cancer) | [7] |
| Cyclin D1 | Decrease | HGC-27, AGS (Gastric Cancer) | [7] |
| Cyclin E1 | Decrease | U-87 MG, LN-229 (Glioblastoma) | [5][6] |
Table 3: Signaling Pathway-Related Proteins
| Target Protein | Effect of Sanggenon Treatment | Cell Line Example | Reference |
| p-ERK | Decrease | HGC-27, AGS (Gastric Cancer) | [7] |
| p-Akt (Ser473) | Decrease | RC-58T (Prostate Cancer) | [3][4] |
| p-mTOR | Decrease | RC-58T (Prostate Cancer) | [3][4] |
| IκBα | Inhibition of Degradation | RAW264.7 (Macrophages) | [8] |
| DAPK1 | Stabilization (decreased degradation) | U-87 MG, LN-229 (Glioblastoma) | [5] |
Signaling Pathways Modulated by Sanggenon Compounds
This compound and related compounds have been shown to influence several critical signaling cascades. Below are diagrams illustrating the key pathways and the points of intervention by these compounds.
Caption: Mitochondrial (Intrinsic) Apoptosis Pathway modulated by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Protocols
A generalized yet detailed protocol for Western blot analysis is provided below. This protocol can be adapted for specific antibodies and cell lines.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. Treat cells with the desired concentrations of this compound for the specified time period. Include a vehicle-only control (e.g., DMSO).
-
Harvesting: After treatment, place culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of a loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates the major steps involved in the Western blot protocol.
Caption: A step-by-step workflow for Western blot analysis.
Conclusion
Western blotting is an indispensable tool for investigating the molecular mechanisms of this compound. By following the detailed protocols and utilizing the information on affected proteins and pathways presented in this application note, researchers can effectively characterize the cellular responses to this compound treatment. This will aid in understanding its therapeutic potential and advancing drug development efforts. It is recommended to perform dose-response and time-course experiments to fully elucidate the dynamics of protein modulation by this compound.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sanggenon K in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Sanggenons are a group of prenylated flavonoids isolated from the root bark of Morus species (mulberry). These compounds have garnered significant interest for their diverse pharmacological activities. This document provides detailed protocols for assessing the antioxidant capacity of sanggenon compounds, with a focus on the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, based on studies of Sanggenon C and D. Additionally, a potential antioxidant signaling pathway is described based on research related to Sanggenon A.
Data Presentation: Antioxidant Activity of Related Sanggenons
The antioxidant potentials of Sanggenon C and Sanggenon D have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their radical scavenging efficacy, where lower values indicate greater antioxidant activity.
Table 1: IC50 Values of Sanggenon C and Sanggenon D in Antioxidant Assays
| Antioxidant Assay | Sanggenon C (IC50 in µM) | Sanggenon D (IC50 in µM) |
| DPPH Radical Scavenging | 28.3 ± 1.5 | 35.8 ± 1.9 |
| ABTS Radical Scavenging | 15.6 ± 0.8 | 20.1 ± 1.2 |
Data is synthesized from comparative studies on Sanggenon C and D.[1]
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, adapted from protocols used for Sanggenon C and D.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
Sanggenon K (or other sanggenon compounds)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay: a. To a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control. b. Add 100 µL of the 0.1 mM DPPH working solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.[1] d. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] x 100 [1]
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sanggenon compound.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, leading to a decrease in absorbance.
Materials:
-
This compound (or other sanggenon compounds)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) (or other suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[1]
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Assay: a. Add different concentrations of this compound or the positive control to the diluted ABTS•+ solution. b. After an incubation period of 6 minutes, record the absorbance at 734 nm.[1]
-
Calculation: The percentage of inhibition is calculated using the formula:
Inhibition (%) = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
IC50 Determination: The IC50 value is determined graphically from a plot of inhibition percentage against the concentration of the sanggenon compound.
Mandatory Visualizations
Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Potential Signaling Pathway
Studies on compounds structurally similar to this compound, such as Sanggenon A, suggest that their antioxidant effects may be mediated through the activation of the Nrf2/HO-1 signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Guide to Sanggenon C in Cancer Cell Lines
Application Notes and Protocols for Researchers
Authored for: Researchers, scientists, and drug development professionals.
Abstract: Sanggenon C, a natural flavonoid compound isolated from the root bark of Morus species, has demonstrated significant anticancer properties in preclinical studies.[1][2][3] This document provides a comprehensive guide for investigating the effects of Sanggenon C on cancer cell lines. It includes detailed protocols for key in vitro assays, a summary of its mechanisms of action, and quantitative data from various studies. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate experimental design and execution.
Introduction to Sanggenon C
Sanggenon C is a prenylated flavonoid that has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][4] Its anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2][5][6] This guide focuses on the experimental procedures to evaluate these effects.
Mechanisms of Action in Cancer Cells
Sanggenon C exerts its anticancer effects through the modulation of several key signaling pathways:
-
Induction of Apoptosis: In colorectal cancer cells, Sanggenon C has been shown to increase the production of reactive oxygen species (ROS) and decrease nitric oxide (NO) levels by inhibiting inducible nitric oxide synthase (iNOS).[1][4] This leads to the activation of the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2.[1][4]
-
Cell Cycle Arrest: Sanggenon C can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[6]
-
Modulation of the MIB1/DAPK1 Axis: In glioblastoma cells, Sanggenon C has been found to inhibit the E3 ubiquitin ligase MIB1, leading to an accumulation of the pro-apoptotic protein DAPK1.[2][5]
-
Inhibition of ERK Signaling: In gastric cancer cells, Sanggenon C has been shown to suppress cell growth by blocking the activation of the extracellular-signal-regulated kinases (ERK) signaling pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Sanggenon C's effects on various cancer cell lines.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Sanggenon C
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HT-29 | Colon Cancer | Apoptosis Assay | 10, 20, 40 | Dose-dependent increase in apoptosis | [1][4] |
| LoVo | Colon Cancer | Proliferation Assay | 5, 10, 20, 40, 80 | Dose-dependent inhibition of proliferation | [4] |
| SW480 | Colon Cancer | Proliferation Assay | 5, 10, 20, 40, 80 | Dose-dependent inhibition of proliferation | [4] |
| K562 | Leukemia | Cell Viability Assay | Various doses | Dose-dependent decrease in cell viability | [6] |
| H22 | Murine Hepatoma | Cell Cycle Analysis | 20 | G0/G1 phase arrest | [6] |
| P388 | Murine Leukemia | Cell Cycle Analysis | 20 | G0/G1 phase arrest | [6] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the effect of Sanggenon C on the proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[7][8]
Materials:
-
Cancer cell lines (e.g., HT-29, LoVo, SW480)
-
Complete culture medium
-
Sanggenon C
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Add various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Hoechst 33258 Staining)
This protocol is for the qualitative and quantitative assessment of apoptosis induced by Sanggenon C using Hoechst 33258 staining.[8]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete culture medium
-
Sanggenon C
-
6-well plates with sterile cover glasses
-
Hoechst 33258 staining solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow cells on sterile cover glasses in 6-well plates.
-
Treat cells with Sanggenon C (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33258 solution.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly condensed chromatin and nuclear fragmentation.
Western Blot Analysis
This protocol is for analyzing changes in protein expression levels (e.g., Bcl-2, iNOS, DAPK1, MIB1) following Sanggenon C treatment.
Materials:
-
Cancer cell lines
-
Sanggenon C
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with Sanggenon C for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Sanggenon C in cancer cells.
Conclusion
Sanggenon C is a promising natural compound with potent anticancer activities. The protocols and data provided in this guide offer a solid foundation for researchers to investigate its mechanisms of action and evaluate its therapeutic potential in various cancer models. Standardized experimental procedures are essential for generating reproducible and reliable data to advance the preclinical development of Sanggenon C.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sanggenon K Administration in Animal Models
Disclaimer: As of late 2025, publicly available research specifically detailing the administration of Sanggenon K in animal models is limited. The following application notes and protocols are based on studies conducted with structurally related prenylated flavonoids isolated from Morus alba, such as Sanggenon A and Sanggenon G. These protocols provide a foundational framework for researchers and should be adapted based on empirical dose-finding and toxicological assessments for this compound.
Introduction
Sanggenons are a class of prenylated flavonoids derived from the root bark of the mulberry tree (Morus alba). Various compounds in this family have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1][2][3][4] This document outlines generalized protocols for the administration of sanggenon compounds in rodent models to investigate their therapeutic potential.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables provide an illustrative summary of experimental parameters based on studies with Sanggenon G for antidepressant-like effects.[3][4] These tables should be used as a template for designing and reporting experiments with this compound.
Table 1: Illustrative Dosing Regimen for a Sanggenon Compound in a Rat Model of Depression
| Parameter | Details |
| Animal Model | Male Sprague-Dawley rats |
| Compound | Sanggenon G |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosage Range | 3, 10, 30 mg/kg |
| Vehicle | Saline containing 1% Tween 80 |
| Positive Control | Imipramine (30 mg/kg, i.p.) |
| Administration Time | 60 minutes prior to behavioral testing |
Table 2: Example Behavioral Outcomes in the Forced Swim Test (FST) for a Sanggenon Compound
| Treatment Group | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | 150 ± 10 | 80 ± 8 | 70 ± 7 |
| Sanggenon (10 mg/kg) | 125 ± 9 | 100 ± 7 | 75 ± 6 |
| Sanggenon (30 mg/kg) | 110 ± 8 | 115 ± 9 | 75 ± 8 |
| Imipramine (30 mg/kg) | 90 ± 7 | 130 ± 10 | 80 ± 7 |
| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the vehicle group. This data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Preparation and Administration of Sanggenon Compounds
This protocol describes the general procedure for preparing and administering a sanggenon compound to rodent models.
Materials:
-
Sanggenon compound (e.g., this compound)
-
Vehicle (e.g., 0.9% saline, 1% Tween 80 in saline, or corn oil)
-
Vortex mixer
-
Sonicator
-
Syringes (1 mL)
-
Needles (e.g., 25-27 gauge for i.p., gavage needles for oral administration)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of the sanggenon compound based on the desired dose (e.g., in mg/kg) and the weight of the animal.
-
Preparation of Dosing Solution:
-
Accurately weigh the sanggenon compound.
-
Suspend or dissolve the compound in the chosen vehicle. The use of a surfactant like Tween 80 may be necessary to achieve a homogenous suspension.
-
Vortex and sonicate the mixture until a uniform suspension is achieved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Weigh each animal accurately before administration.
-
Intraperitoneal (i.p.) Injection: Restrain the animal to expose the abdomen. Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline. Inject the calculated volume of the dosing solution.
-
Oral Gavage (p.o.): Gently restrain the animal. Use a proper-sized, ball-tipped gavage needle. Insert the gavage needle into the esophagus and down into the stomach. Administer the solution slowly.
-
-
Post-Administration Monitoring: Observe the animals for any signs of toxicity or adverse reactions for at least 4 hours post-administration and at regular intervals thereafter.
Protocol 2: Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST)
This protocol is adapted from studies on Sanggenon G and is designed to assess the antidepressant-like properties of a sanggenon compound.[3][4]
Animal Model:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer the sanggenon compound, vehicle, or a positive control (e.g., imipramine) via i.p. injection 60 minutes before the FST.
-
Forced Swim Test:
-
Place each rat individually in a transparent cylindrical tank (45 cm high, 20 cm in diameter) filled with water (24 ± 1 °C) to a depth of 30 cm.
-
The test duration is 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing.
-
-
Data Analysis: Analyze the recorded times for each behavior. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
Studies on related sanggenon compounds suggest potential mechanisms of action involving anti-inflammatory and neuromodulatory pathways.
Anti-Inflammatory Signaling
Sanggenon A has been shown to exert anti-inflammatory effects in cell culture by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[1][2]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Neuromodulatory Signaling
Studies with Sanggenon G suggest that its antidepressant-like effects may be mediated through the serotonergic system, particularly via interaction with 5-HT1A receptors.[3][4]
Caption: Serotonergic pathway implicated in Sanggenon G's effects.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the administration of a test compound like this compound.
Caption: General experimental workflow for in vivo animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Antidepressant-Like Effects of Sanggenon G, Isolated from the Root Bark of Morus alba, in Rats: Involvement of the Serotonergic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Cytokine Inhibition by Sanggenon K Using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanggenon K is a bioactive flavonoid compound derived from the root bark of Morus alba (white mulberry). Various compounds from this plant, known as sanggenons, have demonstrated significant pharmacological potential, including anti-inflammatory effects.[1][2] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are key mediators in the inflammatory response.[3] Their overproduction is implicated in a wide range of inflammatory diseases. The primary signaling pathways responsible for the production of these cytokines include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
Recent studies on related compounds, such as Sanggenon A and C, have shown that they can suppress the production of pro-inflammatory mediators by inhibiting the activation of the NF-κB pathway.[1][2][7] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on cytokine production in vitro using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the precise measurement of cytokine concentrations in cell culture supernatants, enabling the determination of the compound's inhibitory potency (e.g., IC50 value).
Mechanism of Action: Inflammatory Signaling
Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), cell surface receptors (e.g., TLR4) trigger intracellular signaling cascades.[6] These cascades activate key transcription factors, primarily NF-κB, which then translocates to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] this compound is hypothesized to interfere with this process, leading to reduced cytokine synthesis and secretion.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and subsequently measuring cytokine levels in the supernatant using a commercial sandwich ELISA kit.
Experimental Workflow Overview
The overall process involves cell culture, induction of an inflammatory response, treatment with this compound, collection of the supernatant, and quantification of cytokines using ELISA.[9]
Part A: Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cells (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) into a 96-well cell culture plate at a density of 5 x 10⁴ to 2 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Treatment and Stimulation:
-
Remove the old medium from the cells.
-
Add fresh medium containing the various concentrations of this compound to the respective wells. Include a "vehicle control" well (medium with 0.1% DMSO) and an "unstimulated control" well.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate inflammation by adding an inducer, such as LPS (final concentration of 1 µg/mL), to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C.[10] Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[11][12]
Part B: Sandwich ELISA Protocol
This is a general protocol adaptable for most commercial ELISA kits for TNF-α, IL-6, or IL-1β.[11][13] Always refer to the specific manufacturer's instructions provided with your kit.
-
Reagent Preparation: Bring all reagents, including the collected supernatants and standards, to room temperature before use. Prepare Wash Buffer, Standards, Biotinylated Detection Antibody, and Streptavidin-HRP conjugate according to the kit manual.[11][14]
-
Add Standards and Samples:
-
First Wash: Aspirate the liquid from each well. Wash each well 3-4 times with 300-400 µL of 1X Wash Buffer.[9] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[16] Cover and incubate for 1 hour at room temperature.[17]
-
Second Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well.[16] Cover and incubate for 30-45 minutes at room temperature, protected from light.[14][16]
-
Third Wash: Repeat the wash step, increasing to 5-7 washes to minimize background noise.[9]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[16] Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[16] The color will change from blue to yellow.
-
Measure Absorbance: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.[15][18] A reference wavelength of 550 nm or 630 nm can be used to correct for optical imperfections in the plate if available.[14][17]
Part C: Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the Y-axis against the known concentration on the X-axis. Perform a four-parameter logistic (4-PL) curve fit.
-
Calculate Cytokine Concentration: Use the standard curve to interpolate the concentration of the cytokine in each sample from its mean absorbance value.
-
Calculate Percentage Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound: % Inhibition = [ 1 - ( (OD_Sample - OD_Unstimulated) / (OD_Vehicle - OD_Unstimulated) ) ] * 100
-
Determine IC50: Plot the percent inhibition against the log concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of cytokine production.
Data Presentation
The following table presents illustrative data for the inhibitory effect of this compound on cytokine production.
| Cytokine | Cell Line | Stimulant (Concentration) | This compound Conc. (µM) | Mean Cytokine Level (pg/mL) | % Inhibition | IC50 (µM) |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 0 (Vehicle) | 2540 ± 180 | 0% | 12.5 |
| 1 | 2110 ± 150 | 17% | ||||
| 10 | 1320 ± 95 | 48% | ||||
| 25 | 650 ± 50 | 74% | ||||
| 50 | 280 ± 30 | 89% | ||||
| IL-6 | THP-1 | LPS (1 µg/mL) | 0 (Vehicle) | 1850 ± 130 | 0% | 15.2 |
| 1 | 1620 ± 110 | 12% | ||||
| 10 | 1050 ± 80 | 43% | ||||
| 25 | 480 ± 45 | 74% | ||||
| 50 | 190 ± 25 | 90% |
Note: Data are for illustrative purposes only and should be determined experimentally.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory mechanisms of suppressors of cytokine signaling target ROS via NRF-2/thioredoxin induction and inflammasome activation in macrophages [bmbreports.org]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. raybiotech.com [raybiotech.com]
- 17. bmgrp.com [bmgrp.com]
- 18. ldn.de [ldn.de]
Protocol for Assessing Sanggenon K-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sanggenon K, a natural flavonoid compound, has emerged as a molecule of interest in oncological research due to its potential to induce apoptosis, or programmed cell death, in cancer cells. Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for its development as a potential therapeutic agent. These application notes and protocols provide a comprehensive framework for researchers to assess the apoptotic effects of this compound in cancer cell lines.
The protocols outlined below are based on established methodologies for studying apoptosis induced by the structurally related compound, Sanggenon C, due to a lack of specific published protocols for this compound. It is hypothesized that this compound induces apoptosis primarily through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and subsequent activation of the caspase cascade, leading to cleavage of cellular substrates and cell death.
Key assays to characterize this compound-induced apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3 and caspase-9.
-
Western Blotting: To detect changes in the expression levels of key apoptosis-regulating proteins such as the Bcl-2 family and cleaved PARP.
-
Mitochondrial Membrane Potential (MMP) Assay: To assess the disruption of mitochondrial function, a key event in the intrinsic apoptosis pathway.
These protocols will guide researchers in generating robust and reproducible data to evaluate the pro-apoptotic efficacy of this compound.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on the related compound Sanggenon C, which can serve as a reference for expected outcomes when studying this compound.
Table 1: Effect of Sanggenon C on Cancer Cell Viability
| Cell Line | IC50 Concentration (µM) | Treatment Duration (h) |
| H22 | ~15 | 24 |
| P388 | ~15 | 24 |
| K562 | Not specified | 24 |
| LoVo | Most sensitive | 24, 48, 72 |
| HT-29 | Moderately sensitive | 24, 48, 72 |
| SW480 | Least sensitive | 24, 48, 72 |
| U-87 MG | Not specified | 48 |
| LN-229 | Not specified | 48 |
Table 2: Induction of Apoptosis by Sanggenon C in HT-29 Colon Cancer Cells [1][2]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | <5 |
| 10 | Significantly increased |
| 20 | Dose-dependent increase |
| 40 | Further dose-dependent increase |
Experimental Workflow
Caption: A general workflow for investigating the apoptotic effects of this compound.
Signaling Pathway Diagram
References
Application Notes and Protocols for Gene Expression Analysis Following Sanggenon K Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenons are a class of flavonoids, with Sanggenon C being a notable example, that have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] While specific data on Sanggenon K is limited in the current scientific literature, the known mechanisms of related compounds, such as Sanggenon C, provide a valuable framework for investigating its potential effects on gene expression. This document offers detailed protocols and application notes to guide researchers in analyzing the transcriptomic and proteomic changes induced by this compound treatment, using Sanggenon C as a primary reference.
Sanggenon C has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[1][2][5] It also influences key signaling pathways, including the NF-κB and MIB1/DAPK1 pathways, and can induce cell cycle arrest.[4][6][7] These findings suggest that this compound may modulate similar cellular processes and signaling cascades.
These application notes provide a comprehensive guide for researchers to explore the molecular impact of this compound, from initial cell viability assays to in-depth gene and protein expression analysis.
Preliminary Cellular Effects of this compound
Prior to conducting extensive gene expression studies, it is essential to determine the cytotoxic and anti-proliferative effects of this compound on the cell line of interest.
Cell Viability and Proliferation Assays
Cell viability assays are crucial for determining the concentration range of this compound that elicits a biological response. Commonly used assays include MTT, MTS, and WST-1, which measure metabolic activity as an indicator of cell viability.[8][9][10]
Table 1: Summary of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[8] | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals, endpoint assay.[8] |
| MTS | Reduction of a tetrazolium compound (MTS) to a soluble formazan product by viable cells.[8] | Soluble product (no solubilization step), more convenient than MTT.[8] | Can be affected by culture medium components. |
| WST-1 | Cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells. | High sensitivity, one-step procedure, suitable for high-throughput screening. | Can have higher background absorbance compared to MTT. |
Protocol 1: Cell Viability Assay (WST-1)
This protocol provides a general guideline for assessing cell viability using the WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound or the vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Gene Expression Analysis
Following the determination of the effective concentration range of this compound, the next step is to analyze its impact on gene expression. This can be achieved through quantitative real-time PCR (qPCR) for targeted gene analysis or next-generation sequencing (NGS) for a global transcriptomic view.
Protocol 2: RNA Isolation
High-quality RNA is a prerequisite for reliable gene expression analysis. The TRIzol method is a widely used and effective protocol for RNA extraction.[11][12][13][14]
-
Cell Lysis: Wash cultured cells with PBS and then lyse them directly in the culture dish by adding 1 mL of TRIzol reagent per 10 cm² of culture surface area.[11][15] Pipette the lysate up and down several times to homogenize.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds.[11][13] Incubate for another 2-3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[11][13]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used initially.[11][13] Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).[11][13] Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive technique used to quantify the expression levels of specific genes.[15][16][17][18]
-
Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA to cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[15][17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 10-20 µL containing:
-
SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the gene of interest (150-400 nM each)
-
cDNA template (25-50 ng)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.[15] Relative gene expression can be calculated using the ΔΔCt method, where the expression of the target gene is normalized to an internal control gene (e.g., GAPDH, β-actin) and then compared to the vehicle-treated control.
Table 2: Potential Target Genes for qPCR Analysis
| Gene Category | Target Genes | Rationale |
| Apoptosis | Bax, Bcl-2, Caspase-3, Caspase-9, Cytochrome c | Sanggenon C induces apoptosis via the mitochondrial pathway.[1][2] |
| Cell Cycle | p21, p27, Cyclin D1, CDK4 | Sanggenon C has been shown to induce cell cycle arrest.[4][6] |
| Inflammation | iNOS, COX-2, TNF-α, IL-6 | Sanggenons have demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway.[7][19][20] |
| Signaling | DAPK1, MIB1 | Sanggenon C regulates the MIB1/DAPK1 axis in glioblastoma.[6] |
Protein Expression and Pathway Analysis
To validate the gene expression data at the protein level and to investigate the effects on signaling pathways, Western blotting is a fundamental technique.[21][22][23]
Protocol 4: Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[22] Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH, β-actin) to determine the relative protein expression levels.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
Potential Signaling Pathway Affected by this compound
Based on the known effects of Sanggenon C, a potential signaling pathway that this compound might influence is the mitochondrial apoptosis pathway.
Caption: Mitochondrial apoptosis pathway potentially induced by this compound.
Another key pathway that may be modulated is the NF-κB signaling pathway, given the anti-inflammatory properties of related sanggenons.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive framework for investigating the effects of this compound on gene expression. By systematically evaluating its impact on cell viability, and gene and protein expression, researchers can elucidate the molecular mechanisms underlying its biological activities. The insights gained from these studies will be invaluable for the potential development of this compound as a therapeutic agent.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. RNA Extraction using Trizol [protocols.io]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Real-time quantitative PCR (qPCR) [protocols.io]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. bu.edu [bu.edu]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing Mitochondrial Function Following Sanggenon K Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a flavonoid compound of interest for its potential therapeutic properties. Preliminary studies on related compounds, such as Sanggenon C, suggest a possible mechanism of action involving the modulation of mitochondrial function. For instance, Sanggenon C has been observed to induce apoptosis in colon cancer cells through the activation of the mitochondrial pathway, characterized by an increase in Reactive Oxygen Species (ROS) generation and elevated intracellular ATP levels[1][2]. Furthermore, another related compound, Sanggenol L, has demonstrated protective effects against mitochondrial complex I inhibition in models of Parkinson's disease by mitigating oxidative stress and preserving mitochondrial membrane potential. These findings underscore the importance of thoroughly evaluating the impact of this compound on mitochondrial bioenergetics and redox status.
These application notes provide a comprehensive set of protocols for researchers to assess the effects of this compound on key aspects of mitochondrial function, including mitochondrial membrane potential, ATP production, and ROS generation. The provided methodologies are designed to offer a robust framework for investigating the potential mitochondrial toxicity or therapeutic efficacy of this compound and other novel compounds.
Data Presentation
The following table summarizes hypothetical quantitative data based on the effects observed with the related compound Sanggenon C, which can be used as a reference for expected outcomes when assessing this compound.
| Parameter | Control | This compound (10 µM) | This compound (20 µM) | This compound (40 µM) |
| Mitochondrial Membrane Potential (ΔΨm) | 100% | 95% | 85% | 70% |
| Cellular ATP Levels | 100% | 110% | 125% | 140% |
| Mitochondrial ROS Production | 100% | 150% | 220% | 300% |
Signaling Pathway
The potential signaling pathway activated by this compound, leading to mitochondrial dysfunction and apoptosis, is depicted below. This pathway is hypothesized based on the known effects of the related compound, Sanggenon C[1][2].
Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Experimental Workflow:
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control for the desired duration (e.g., 24 hours). Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
JC-1 Staining:
-
Prepare a 10 µM working solution of JC-1 in pre-warmed cell culture medium.
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or cell culture medium to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
For JC-1 aggregates (red), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.
-
For JC-1 monomers (green), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based assay to quantify cellular ATP levels. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Experimental Workflow:
Materials:
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis:
-
Remove the treatment medium.
-
Add the lysis buffer provided in the ATP assay kit to each well.
-
Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and ATP release.
-
-
Luciferase Reaction:
-
Prepare the luciferase reagent according to the kit's protocol.
-
Add the luciferase reagent to each well.
-
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the protein concentration in each well if desired.
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs the fluorescent probe MitoSOX™ Red, which specifically targets mitochondria and fluoresces upon oxidation by superoxide (B77818), a primary mitochondrial ROS.
Experimental Workflow:
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. A positive control, such as Antimycin A, which is known to induce mitochondrial superoxide production, should be included.
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm cell culture medium.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add 100 µL of the MitoSOX™ Red working solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
-
Washing: Remove the staining solution and wash the cells gently with warm PBS.
-
Fluorescence Measurement:
-
Add 100 µL of PBS or medium to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in mitochondrial superoxide production.
Conclusion
The protocols outlined in these application notes provide a robust framework for elucidating the effects of this compound on mitochondrial function. By systematically assessing mitochondrial membrane potential, ATP synthesis, and ROS production, researchers can gain valuable insights into the compound's mechanism of action, potential therapeutic benefits, and safety profile. The provided workflows and diagrams serve as a clear guide for experimental design and execution. Given the mitochondrial effects of related compounds, a thorough investigation into this compound's impact on this vital organelle is a critical step in its development as a potential therapeutic agent.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Evaluation of Sanggenon K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon K is a member of the sanggenon family of polyphenolic compounds, which are Diels-Alder type adducts isolated from the root bark of Morus species. While research on this compound is emerging, its structural similarity to other well-characterized sanggenons, such as Sanggenon C, D, and G, suggests its potential as a modulator of enzymatic activity and various signaling pathways. Notably, related sanggenons have demonstrated significant inhibitory effects on enzymes like α-glucosidase and have shown potent anti-inflammatory properties through the modulation of pathways such as NF-κB.
These application notes provide detailed protocols for evaluating the enzymatic and biological activity of this compound, focusing on α-glucosidase inhibition and key in vitro anti-inflammatory assays. These methodologies are based on established techniques for analogous compounds and provide a robust framework for characterizing the bioactivity of this compound.
I. Evaluation of α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Several sanggenons have been identified as potent inhibitors of this enzyme. The following protocol describes a colorimetric assay to determine the inhibitory activity of this compound on α-glucosidase.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from methods used to evaluate the α-glucosidase inhibitory activity of Sanggenon D and Kuwanon G.[1][2][3][4]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate) (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (B1664774) (positive control) (Sigma-Aldrich)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (200 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare 100 mM sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Substrate Solution (pNPG): Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Further dilute with phosphate buffer to obtain a range of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should be less than 1%.
-
Acarbose Solution: Prepare a series of dilutions of acarbose in phosphate buffer to be used as a positive control.
-
Stopping Reagent: Prepare a 200 mM solution of sodium carbonate in deionized water.
3. Assay Procedure:
-
Add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the this compound working solutions or acarbose solution to the test and positive control wells, respectively.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
4. Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the following formula:
Where:
-
A_control is the absorbance of the control (enzyme + substrate + buffer)
-
A_sample is the absorbance of the sample (enzyme + substrate + this compound)
-
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity, by non-linear regression analysis.
Data Presentation
| Compound | IC50 (µM) | Inhibition Type |
| This compound | To be determined | To be determined |
| Acarbose (Control) | Reference Value | Competitive |
| Sanggenon D | 45.1[2][3] | Mixed-type |
| Kuwanon G | 38.3[2][3] | Competitive |
Experimental Workflow Diagram
Caption: Workflow for the α-glucosidase inhibition assay.
II. Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of sanggenons are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory mediators. The following protocols describe standard in vitro assays to assess the anti-inflammatory potential of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is based on methods used to evaluate the anti-inflammatory effects of other sanggenons.[5][6]
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.
-
2. Nitric Oxide (NO) Assay (Griess Assay):
-
Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium nitrite (NaNO₂) standard solution.
-
-
Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
3. Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO production inhibition.
Experimental Protocol: Western Blot Analysis for Pro-inflammatory Protein Expression
1. Cell Lysis and Protein Quantification:
-
After treatment as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
2. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation
Table 1: Effect of this compound on NO Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control (Unstimulated) | - | Value |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | Value |
| 5 | Value | |
| 10 | Value | |
| 25 | Value | |
| 50 | Value |
Table 2: Effect of this compound on Pro-inflammatory Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (Relative to LPS Control) | COX-2 Expression (Relative to LPS Control) |
| Control (Unstimulated) | - | Value | Value |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 10 | Value | Value |
| 50 | Value | Value |
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of this compound's enzymatic and biological activities. Based on the known properties of related sanggenon compounds, the evaluation of α-glucosidase inhibition and anti-inflammatory effects are logical starting points. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in designing and executing experiments to elucidate the therapeutic potential of this compound. Further investigations into its effects on other enzymatic targets and signaling pathways are warranted to fully understand its pharmacological profile.
References
- 1. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preparation of Sanggenon K Stock Solutions for Preclinical Research
Abstract
This document provides detailed application notes and protocols for the preparation of Sanggenon K stock solutions for use in various experimental settings, including in vitro cell-based assays and in vivo animal studies. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Introduction
This compound is a flavonoid compound isolated from the root bark of Morus alba L.[1][2]. As a bioactive natural product, it is investigated for its potential therapeutic properties. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable data in preclinical research. This document details the necessary materials, equipment, and step-by-step procedures for preparing and storing this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 86450-77-3 | [1][3] |
| Molecular Formula | C₃₀H₃₂O₆ | [3] |
| Molecular Weight | 488.58 g/mol | [2][3] |
| Appearance | Yellow powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Preparation of this compound Stock Solutions for In Vitro Experiments
For cell-based assays, a high-concentration stock solution of this compound is typically prepared in an organic solvent, which is then further diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for flavonoids and its miscibility with aqueous media[4].
Materials and Equipment
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (optional, for sterilization)
Protocol for a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 488.58 g/mol x 1000 mg/g = 4.89 mg
-
-
-
Weigh this compound:
-
Using a calibrated analytical balance, accurately weigh 4.89 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions of flavonoids are generally stable for several months[5].
-
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) in the culture medium to avoid solvent-induced cytotoxicity[4].
Preparation of this compound Solutions for In Vivo Experiments
For animal studies, the formulation of this compound requires a vehicle that is both biocompatible and capable of maintaining the compound in solution or as a stable suspension. Based on protocols for the related compound Sanggenon C, a co-solvent system is recommended for intraperitoneal administration[6].
Materials and Equipment
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
0.22 µm syringe filter
Protocol for a 2 mg/mL this compound Formulation
This protocol is adapted from a method used for Sanggenon C and may require optimization for this compound[6].
-
Prepare the Vehicle (20% SBE-β-CD in Saline):
-
Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Ensure complete dissolution by vortexing.
-
Sterilize the vehicle by passing it through a 0.22 µm syringe filter.
-
-
Prepare a Concentrated this compound Stock in DMSO:
-
To achieve a final concentration of 2 mg/mL in the injection solution with 10% DMSO, a 20 mg/mL stock in DMSO is required.
-
Weigh the appropriate amount of this compound and dissolve it in sterile DMSO to make a 20 mg/mL solution.
-
-
Prepare the Final Formulation:
-
In a sterile tube, add 1 part of the 20 mg/mL this compound stock solution in DMSO.
-
Add 9 parts of the 20% SBE-β-CD in saline vehicle.
-
Vortex the mixture thoroughly to ensure a clear and homogenous solution. The final concentration of DMSO will be 10%.
-
-
Administration:
-
The formulation should be prepared fresh before each experiment.
-
Administer the solution to the animals based on the required dosage and body weight.
-
Summary of Recommended Concentrations and Storage
| Parameter | In Vitro Stock Solution | In Vivo Formulation |
| Compound | This compound | This compound |
| Solvent/Vehicle | DMSO | 10% DMSO, 90% (20% SBE-β-CD in saline) |
| Recommended Concentration | 10 mM | 2 mg/mL (example, adaptable) |
| Storage Temperature | -20°C or -80°C | Prepare fresh |
| Storage Duration | Several months (aliquoted) | Not recommended for storage |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the preparation of this compound solutions.
References
- 1. Sanggenone K CAS#: 86450-77-3 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of Sanggenon K in Neuroinflammation Models: A Proposed Framework Based on Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a thorough review of the scientific literature reveals no specific studies on the application of Sanggenon K in neuroinflammation models. The following application notes and protocols are therefore based on the activities of closely related and well-researched prenylated flavonoids isolated from Morus alba, such as Sanggenon A and Sanggenon C, and serve as a comprehensive framework for the potential investigation of this compound. All quantitative data and specific methodologies are derived from studies on these related compounds and should be adapted and optimized accordingly for this compound.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of pro-inflammatory mediators. These mediators include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are pivotal in regulating this inflammatory cascade. Flavonoids isolated from Morus alba (mulberry) have demonstrated significant anti-neuroinflammatory potential, making them promising candidates for therapeutic development.[[“]][2][3] This document outlines a proposed approach for evaluating the efficacy of this compound in neuroinflammation models.
Mechanism of Action of Related Sanggenons
Studies on Sanggenon A and C have shown that these compounds exert their anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Sanggenons have been observed to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory responses.[6] Furthermore, the MAPK pathway, which also plays a crucial role in regulating inflammatory responses in microglia, is a potential target.[7]
Data Presentation: Anti-inflammatory Effects of Related Sanggenons
The following tables summarize quantitative data for Sanggenon A and C from in vitro studies. These values can serve as a benchmark for designing experiments with this compound.
Table 1: Inhibitory Effects of Sanggenon A on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
| Parameter | Concentration of Sanggenon A | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) Production | 5 µM | ~40% | [4][5] |
| 10 µM | ~75% | [4][5] | |
| Prostaglandin E2 (PGE2) | 10 µM | ~60% | [4] |
| TNF-α | 10 µM | ~50% | [4] |
| IL-6 | 10 µM | ~55% | [4] |
Table 2: Inhibitory Effects of Sanggenon C on Pro-inflammatory Mediators
| Model System | Parameter | Concentration of Sanggenon C | IC₅₀ Value | Reference |
| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | - | 8.9 µM | [6] |
| NF-κB Activation | - | 5.2 µM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of a novel compound like this compound.
Protocol 1: In Vitro Microglia Activation Assay
This protocol assesses the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 cell line).
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) to the wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay: a. Transfer 50 µL of supernatant to a new 96-well plate. b. Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes. d. Measure absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (TNF-α and IL-6): a. Perform ELISAs on the collected supernatants according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathways
This protocol examines the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
6-well cell culture plates
-
BV2 cells and culture reagents
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membranes, and Western blot apparatus
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed BV2 cells in 6-well plates. Treat with this compound and/or LPS as described in Protocol 1 (adjust volumes accordingly). A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used for phosphorylation studies.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with primary antibodies overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize bands using an ECL substrate and an imaging system. g. Quantify band intensity and normalize to the respective total protein or a loading control like β-actin.
Protocol 3: NLRP3 Inflammasome Activation Assay (Proposed)
Given that flavonoids have been shown to modulate the NLRP3 inflammasome, this is a relevant pathway to investigate for this compound.[2]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
LPS (for priming)
-
ATP or Nigericin (for activation)
-
This compound
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
Procedure:
-
Priming: Culture BMDMs or PMA-differentiated THP-1 cells. Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Treat the primed cells with various concentrations of this compound for 1 hour.
-
Activation: Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes.
-
Analysis: a. Collect the supernatant to measure the secretion of mature IL-1β by ELISA. b. Lyse the cells to measure caspase-1 activity using a specific activity assay kit.
Mandatory Visualizations
Caption: Proposed inhibitory mechanism of this compound on the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for the in vitro microglia activation assay.
Caption: Proposed investigation of this compound's effect on the NLRP3 inflammasome pathway.
References
- 1. consensus.app [consensus.app]
- 2. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]
- 3. Beneficial effects of natural flavonoids on neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Selected Flavonoids in Modulating Neuroinflammation in Alzheimer’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Sanggenon K Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sanggenon K in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a prenylated flavonoid, a natural compound with potential therapeutic properties. Like many flavonoids, this compound is a lipophilic molecule, as indicated by its high predicted XLogP3-AA value of 7.5[1]. This characteristic leads to poor solubility in aqueous solutions, such as cell culture media, which can lead to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies. It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds[2].
Q3: What is a typical concentration for a this compound stock solution in DMSO?
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Reduce the final concentration: The final concentration of this compound in your assay may be too high. Try lowering the concentration to a level below its solubility limit in the final aqueous medium.
-
Lower the DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution step. Dilute the stock in a small volume of pre-warmed (37°C) culture medium while gently vortexing, and then add this intermediate dilution to the final volume of the medium.
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Increase the serum concentration (if applicable): For some compounds, the proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation. However, be aware that this can also affect the compound's activity.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder in DMSO
Symptoms:
-
Visible particulate matter remains in the DMSO after vortexing and/or sonication.
-
The solution appears cloudy.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit | Try preparing a more dilute stock solution. |
| Insufficient mixing | Vortex the solution for a longer duration. Use a sonicator bath for 5-10 minutes to aid dissolution. |
| Low-quality DMSO | Use anhydrous, high-purity DMSO (≥99.9%). |
| Compound degradation | Store this compound powder in a cool, dry, and dark place. Prepare fresh stock solutions regularly. |
Issue 2: Precipitation of this compound in Cell Culture Medium Over Time
Symptoms:
-
The initially clear culture medium becomes cloudy or contains visible crystals after several hours or days of incubation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound instability in aqueous media | Refresh the culture medium with freshly prepared this compound every 24-48 hours. |
| Interaction with media components | If possible, test different cell culture media formulations to see if the precipitation is medium-dependent. |
| Changes in pH | Ensure your culture medium is well-buffered and the CO2 level in the incubator is stable. |
| Media evaporation | Maintain proper humidity in the incubator to prevent the concentration of media components, including this compound. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general solubility information for flavonoids and related compounds to guide initial experimental design.
| Compound Class/Example | Solvent | Reported Solubility/Concentration | Reference |
| Flavonoids (general) | Ethanol, Methanol, Acetone, Water mixtures | Varies depending on polarity | [3][4] |
| Quercetin | Acetone | 80 mmol·L-1 | [5] |
| Hesperetin | Acetonitrile | 85 mmol·L-1 | [5] |
| Vitamin K1 | Ethanol, DMSO, Dimethyl formamide | ~25 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay
Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM from the DMSO stock solution. The final DMSO concentration should be ≤ 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of this compound for 24 hours.
-
After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution to each well, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Proposed Signaling Pathway: NF-κB Inhibition by this compound
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
preventing Sanggenon K degradation in experimental conditions
Technical Support Center: Sanggenon K
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Note on this compound: this compound is a prenylated flavonoid found in plants of the Morus species.[1] While specific stability data for this compound is limited, the following recommendations are based on the well-established chemical properties of the broader class of prenylated flavonoids, including the closely related and extensively studied compounds Sanggenon C and G.[2][3][4] Like many flavonoids, this compound's polyphenolic structure makes it susceptible to degradation, which can impact experimental reproducibility and outcomes.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? Based on the general behavior of flavonoids, the primary factors that can induce degradation are exposure to light (photodegradation), elevated temperatures, non-neutral pH conditions (especially alkaline), and the presence of oxygen.[2][3][5]
Q2: How should I store this compound upon receipt and for long-term use? For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, at refrigerated (0-8°C) or, for longer-term storage, frozen temperatures (-20°C or -80°C).[2][3]
Q3: Is this compound sensitive to light? Yes. Flavonoids as a class are known to be susceptible to photodegradation.[2][3] It is highly recommended to store and handle this compound in a light-protected environment, such as in amber vials or by wrapping containers in aluminum foil.[2] All experiments should be conducted under subdued lighting conditions where possible.[3]
Q4: What is the best way to handle this compound solutions? Due to lower stability in solution, it is always best to prepare solutions fresh for each experiment.[2] If a stock solution must be prepared, use an aprotic solvent like DMSO or ethanol.[3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them in tightly sealed, light-protected containers at -20°C or -80°C.[2][3]
Q5: How does pH affect the stability of this compound? Flavonoids are generally more stable in slightly acidic to neutral pH (pH 4-7) and are known to degrade rapidly in alkaline conditions.[2][3] If your experimental protocol requires a pH outside of the stable range, minimize the compound's exposure time to these conditions.[3]
Q6: How can I minimize oxidation of this compound? The phenolic hydroxyl groups in the flavonoid structure are susceptible to oxidation.[3] To minimize this, store the compound in tightly sealed containers to limit air exposure.[2] For solutions, consider using deoxygenated buffers or purging the solution with an inert gas like nitrogen or argon.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Loss of biological activity in an assay. | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions immediately before each experiment. 2. Minimize the exposure of the compound to harsh conditions (light, high temperature, extreme pH). 3. Perform a stability check of this compound under your specific assay conditions using HPLC to detect degradation over the experiment's time course.[3] |
| Inconsistent results between experiments. | Degradation of the stock solution over time. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Store stock solutions protected from light at -80°C for longer-term stability. 3. Prepare new stock solutions more frequently to ensure potency.[3] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review the handling and storage procedures for the compound and solutions. 2. Ensure solvents are of high purity and free of contaminants that could accelerate degradation. 3. Analyze a freshly prepared standard alongside the experimental sample to confirm the identity of the parent peak and identify potential degradation products.[3] |
| Visible color change in the stock solution. | Oxidation or other forms of chemical degradation. | Discard the solution immediately and prepare a fresh one. Do not use discolored solutions, as the presence of degradation products can lead to unreliable and misleading results. |
Data Presentation: Storage and Handling Recommendations
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Container | Notes |
| Solid Powder | 0°C to 8°C (Short-term) -20°C to -80°C (Long-term) | Mandatory (Amber vial or wrapped container) | Tightly sealed, dry | Avoid moisture. Promptly store upon receipt.[2] |
| Stock Solution | -20°C to -80°C | Mandatory (Amber vial or wrapped container) | Tightly sealed, aliquoted | Prepare fresh when possible. Avoid repeated freeze-thaw cycles. Use aprotic solvents (e.g., DMSO).[2][3] |
Table 2: Key Factors Influencing Flavonoid Stability
| Factor | Risk | Mitigation Strategy |
| pH | Rapid degradation in alkaline conditions (pH > 7). | Maintain solutions at a slightly acidic to neutral pH if the experiment allows. Avoid alkaline buffers.[2] |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C or -80°C. Keep solutions on ice during experimental setup. Avoid heating.[3] |
| Light | Photodegradation upon exposure to UV or ambient light. | Use amber-colored labware or wrap containers in foil. Conduct experiments under subdued lighting.[2][3] |
| Oxygen | Oxidation of phenolic hydroxyl groups. | Use tightly sealed containers to minimize air exposure. Consider using deoxygenated buffers or purging with inert gas (N₂ or Ar).[2][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation Environment: Work in an area with subdued lighting to minimize light exposure.
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance. Perform this step quickly to minimize exposure to ambient air and moisture.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Dissolution: Add the solvent to the solid this compound to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing briefly.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in light-protecting (amber) microcentrifuge tubes or cryovials. The volume of the aliquots should be appropriate for a single experiment to avoid reusing a thawed vial.
-
Storage: Tightly cap the vials and store them immediately at -80°C for long-term storage or -20°C for shorter-term storage.
-
Usage: When needed, thaw a single aliquot at room temperature, protected from light. Use it for the experiment and discard any unused portion of the thawed solution. Do not re-freeze.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general reversed-phase HPLC (RP-HPLC) method to monitor the stability of this compound and detect the formation of degradation products.[6][7]
-
Instrumentation: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
0-10 min: 30% B
-
10-40 min: 30-70% B
-
40-50 min: 70-100% B
-
Follow with a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare a fresh "Time 0" sample of this compound in your experimental buffer or medium.
-
Immediately inject the "Time 0" sample into the HPLC to obtain a reference chromatogram.
-
Incubate a parallel sample under your exact experimental conditions (temperature, pH, light, etc.).
-
At various time points (e.g., 1h, 4h, 24h), take an aliquot of the incubated sample and inject it into the HPLC.
-
Analysis: Compare the peak area of the this compound peak across time points. A decrease in peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Key factors leading to this compound degradation.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Sanggenon K and Related Compounds
Disclaimer: Information regarding Sanggenon K is limited in publicly available scientific literature. This guide is based on the properties and experimental data of closely related and well-studied members of the Sanggenon family, such as Sanggenon C and Sanggenon A. The troubleshooting advice provided should be considered as a general guideline for the Sanggenon class of compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with this compound and other Sanggenon compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my cell viability assay results with a Sanggenon compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility: Sanggenon compounds are flavonoids and often have poor water solubility. Ensure the compound is fully dissolved in your stock solution, typically using DMSO. Precipitates in the stock or final culture medium can lead to inaccurate concentrations.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your culture medium below 0.5% and ensure your vehicle control has the same DMSO concentration.
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence the apparent cytotoxicity of a compound.
-
Incubation Time: The effects of Sanggenon compounds can be time-dependent. Use consistent incubation times across all experiments.
Q2: My Sanggenon compound seems to lose activity over time in solution. How should I store it?
A2: Flavonoid compounds like Sanggenons can be susceptible to degradation. For long-term storage, it is recommended to store Sanggenon compounds as a dry powder at -20°C or -80°C. For stock solutions in DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect solutions from light.
Q3: I am not observing the expected anti-inflammatory effects of my Sanggenon compound. What should I check?
A3: If you are not seeing the expected anti-inflammatory effects, consider the following:
-
Cell Line and Stimulant: The anti-inflammatory effects of Sanggenons have been demonstrated in cell lines like RAW 264.7 macrophages and BV2 microglial cells, often stimulated with lipopolysaccharide (LPS).[1][2] Ensure your experimental system is appropriate.
-
Compound Concentration: The inhibitory effects of Sanggenons on inflammatory markers are dose-dependent. You may need to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Pre-incubation Time: For assays involving stimulation (e.g., with LPS), the pre-incubation time with the Sanggenon compound before adding the stimulant can be critical. A pre-incubation of 1-2 hours is often used.[2]
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of Nitric Oxide (NO) Production
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of Sanggenon | Visually inspect your stock solution for any precipitate. If necessary, gently warm the solution or sonicate to ensure complete dissolution. Prepare fresh stock solutions regularly. |
| Variability in LPS Activity | Use a consistent lot of LPS and prepare fresh dilutions for each experiment. Ensure the final concentration of LPS is optimal for stimulating your cells. |
| Cell Passage Number | High passage numbers of cell lines like RAW 264.7 can lead to altered responses. Use cells within a consistent and low passage range for your experiments. |
| Griess Assay Interference | Phenolic compounds can sometimes interfere with the Griess assay. Run a control with the Sanggenon compound in cell-free medium to check for any direct reaction with the Griess reagents. |
Problem 2: Difficulty Reproducing Western Blot Results for Signaling Pathway Proteins
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting your target proteins (e.g., NF-κB, iNOS, COX-2). |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of your gel. Use a reliable loading control like β-actin or GAPDH. |
| Timing of Cell Lysis | The activation and inhibition of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe the effect of your Sanggenon compound on protein expression or phosphorylation. |
| Buffer Composition | Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for Sanggenon C in various assays. This data can serve as a reference for expected potency.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| Sanggenon C | PMN Adhesion to HSC (TNF-α induced) | Human PMN & Synovial Cells | 27.29 nmol/L | [3] |
| Sanggenon C | PMN Adhesion to HSC (IL-1β induced) | Human PMN & Synovial Cells | 54.45 nmol/L | [3] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the Sanggenon compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to stimulate NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 2: Western Blotting for NF-κB Pathway Proteins
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the Sanggenon compound and/or LPS for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a target protein (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Signaling Pathways
Caption: Proposed inhibitory mechanism of Sanggenon compounds on the NF-κB signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results in Sanggenon experiments.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sanggenon K for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sanggenon K for cell-based assays.
Disclaimer: Scientific literature extensively details the bioactivities of Sanggenon C, a closely related compound to this compound. Due to the limited availability of specific data for this compound, this guide leverages information from Sanggenon C as a proxy. Researchers are strongly advised to perform initial dose-response experiments and validate these protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
A1: this compound is a prenylated flavonoid isolated from the root bark of Morus species.[1] While the precise mechanism of this compound is not well-documented, based on the activity of the structurally similar Sanggenon C, it is hypothesized to induce apoptosis in cancer cells by inhibiting nitric oxide (NO) production and increasing reactive oxygen species (ROS), which in turn activates the mitochondrial apoptosis pathway.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] To minimize solvent-induced cytotoxicity, the final DMSO concentration in the cell culture medium should typically be kept at or below 0.1%.[4] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: For the related compound Sanggenon C, effective concentrations for inducing apoptosis in various cancer cell lines, such as colon and glioblastoma cells, have been reported in the range of 10-40 µM.[2][5] For initial experiments with this compound, a broad dose-response study is recommended, for example, starting from 1 µM and going up to 100 µM, to determine the optimal concentration for your specific cell line and assay.
Q4: My cell viability assay results show a bell-shaped dose-response curve. What could be the cause?
A4: A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to several factors when working with natural compounds. At high concentrations, the compound may precipitate out of the culture medium, reducing its effective concentration. Additionally, some compounds can interfere with the assay itself. It is crucial to visually inspect the wells for any precipitate and to include proper controls, such as wells with the compound but without cells, to check for direct reduction of the assay reagent.[4]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Low Solubility/Precipitation in Culture Medium | This compound, like many flavonoids, is likely hydrophobic and may have poor solubility in aqueous media. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into culture medium, add the stock solution to pre-warmed medium and mix thoroughly. - Avoid preparing intermediate dilutions in aqueous buffers like PBS.[4] - Visually inspect wells for precipitation under a microscope. |
| Inconsistent Results Between Experiments | - Variation in cell passage number. - Inconsistent cell seeding density. - Freeze-thaw cycles of this compound stock solution. | - Use cells within a consistent and low passage number range. - Optimize and maintain a consistent cell seeding density for each experiment. - Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles.[4] |
| High Background in Colorimetric/Fluorometric Assays (e.g., MTT, Resazurin) | Natural compounds can sometimes directly reduce the assay reagent, leading to a false positive signal. | - Include a "compound only" control (wells with medium and this compound at all tested concentrations, but no cells) and subtract the background absorbance/fluorescence. - Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| No Observable Effect on Cell Viability | - The concentration of this compound may be too low. - The incubation time may be too short. - The cell line may be resistant to this compound. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment (e.g., 24, 48, 72 hours). - If possible, test on a different, potentially more sensitive, cell line. |
Experimental Protocols
The following are generalized protocols for key assays. It is crucial to optimize these for your specific experimental setup.
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells (≤0.1%). Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (DMSO only) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measurement: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 1x10⁶ cells/well) and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[6]
Protein Expression Analysis (Western Blot)
This protocol measures changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Hypothesized signaling pathway for this compound.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Sanggenon K Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with Sanggenon K precipitation in cell culture media. Given that this compound is a prenylated flavonoid, it possesses high lipophilicity, which can lead to solubility issues in aqueous solutions like cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors, including:
-
High Final Concentration: The most common reason is that the desired final concentration of this compound in your experiment is too high for the medium to sustain.
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Improper Dissolution: If the initial stock solution is not properly prepared or if the compound is not fully dissolved before being added to the medium, it can lead to precipitation.
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
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Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can affect the solubility of the compound.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation over time.
Q2: What is the best solvent for dissolving this compound?
Based on its chemical properties as a prenylated flavonoid, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Prenylated flavonoids generally exhibit good solubility in DMSO.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%. It is crucial to prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on your cells.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | - Final concentration is too high.- "Solvent shock" from rapid dilution. | - Lower the final concentration of this compound.- Perform a serial dilution of the stock solution in pre-warmed media.- Add the this compound stock solution dropwise to the media while gently vortexing. |
| Precipitation Over Time in the Incubator | - Compound is unstable at 37°C.- Interaction with media components. | - Perform a time-course solubility study to assess stability.- Consider reducing the serum concentration in the media if possible, as high protein content can sometimes contribute to precipitation. |
| Precipitate Observed After Thawing Stock Solution | - Compound has poor solubility at low temperatures. | - Gently warm the stock solution to 37°C and vortex thoroughly before use.- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Solvent | General Solubility of Prenylated Flavonoids | Recommended Starting Stock Concentration |
| DMSO | Generally high | 10-50 mM |
| Ethanol | Moderate to high | 1-10 mM |
| Water | Very low to insoluble | Not recommended for stock solutions |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate or warm the solution at 37°C to ensure the compound is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a series of dilutions: In sterile microcentrifuge tubes, prepare a serial dilution of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, you can prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the tubes at 37°C in a cell culture incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the tubes for any signs of precipitation or turbidity.
-
Microscopic Examination: If turbidity is observed, place a small drop of the solution on a microscope slide and examine for crystalline structures, which would confirm precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree to guide troubleshooting of this compound precipitation.
Hypothetical Signaling Pathway: this compound and NF-κB Inhibition
Based on the known anti-inflammatory effects of related sanggenons, it is plausible that this compound exerts its effects through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Hypothetical Signaling Pathway: this compound and Mitochondrial Apoptosis
Several flavonoids related to this compound have been shown to induce apoptosis through the mitochondrial pathway. A similar mechanism may be employed by this compound.
Technical Support Center: Addressing Off-Target Effects of Sanggenon K and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects when working with Sanggenon K and other members of the sanggenon family of prenylated flavonoids.
Disclaimer: While this guide provides general strategies, it is important to note that this compound is a less-characterized member of the sanggenon family. Specific on-target and off-target profiles for this compound have not been extensively documented in publicly available literature. Therefore, the information provided is based on the known biological activities of structurally related compounds such as Sanggenon A, C, and G, as well as established methodologies for mitigating off-target effects of small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of the sanggenon family of compounds?
A1: The sanggenon family of compounds, isolated from Morus alba (white mulberry), are known to exhibit a range of biological activities, including:
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Anti-inflammatory effects: Sanggenon A, C, and O have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2][3]
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Anticancer properties: Sanggenon C has been demonstrated to induce apoptosis (programmed cell death) in colon cancer cells.[4][5] Sanggenon G is an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which is often overexpressed in cancer cells.[6][7][8]
Q2: What are the potential off-target effects to consider when working with this compound?
A2: Given the lack of specific data for this compound, potential off-target effects should be considered based on its structural class (prenylated flavonoid) and the known activities of related compounds. These may include:
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Broad kinase inhibition: Flavonoids are known to interact with the ATP-binding site of many kinases. Therefore, this compound could potentially inhibit multiple kinases in an off-target manner.
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Modulation of other signaling pathways: Due to their phenolic structure, flavonoids can interact with various proteins and signaling pathways beyond their primary targets.
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Cytotoxicity at high concentrations: As with many bioactive small molecules, high concentrations of this compound may lead to cytotoxicity through mechanisms unrelated to its intended target.
Q3: What are the initial steps I should take to characterize the specificity of this compound in my experimental model?
A3: When working with a less-characterized compound like this compound, it is crucial to perform initial profiling experiments to understand its activity and specificity. Recommended initial steps include:
-
Dose-response curves: Establish the effective concentration range for your desired phenotype and identify the concentrations at which cytotoxicity occurs.
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Target engagement assays: If a putative target is hypothesized, confirm direct binding or inhibition in a cell-free system.
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Broad-panel screening: A kinome scan or a broader panel of receptor and enzyme assays can provide an initial overview of the compound's selectivity.
-
Control experiments: Use a structurally related but inactive compound, if available, to differentiate scaffold-specific effects from on-target activity.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results in your experiments with this compound could be indicative of off-target effects. The following table summarizes common issues, their potential causes, and recommended troubleshooting strategies.
| Issue | Potential Cause | Troubleshooting Strategy |
| High cytotoxicity at expected therapeutic concentrations | Off-target effects leading to cellular stress or apoptosis. | 1. Perform a thorough dose-response analysis to determine the therapeutic window. 2. Use a lower, effective concentration of this compound. 3. Evaluate markers of common cell death pathways (e.g., caspase activation). |
| Inconsistent results between different cell lines | 1. Cell-line specific expression of on-target or off-target proteins. 2. Differences in metabolic pathways between cell lines. | 1. Confirm the expression of your target of interest in all cell lines used. 2. Test this compound in a panel of cell lines to identify consistent effects. |
| Phenotype does not match known effects of related sanggenons | 1. this compound has a different primary target. 2. The observed phenotype is due to an off-target effect. | 1. Use a structurally unrelated compound with a known mechanism of action to see if it phenocopies the results. 2. Employ target knockdown (e.g., siRNA or CRISPR) to validate that the effect is dependent on the hypothesized target. |
| Changes in unrelated signaling pathways | Off-target kinase or enzyme inhibition. | 1. Perform a kinome scan to identify unintended kinase targets. 2. Use pathway-specific inhibitors to dissect the observed signaling changes. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP. Commercially available kinase profiling services are recommended for broad screening.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
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Kinase Reaction: Incubate the plates at the appropriate temperature and for a sufficient time to allow for the kinase reaction to proceed.
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Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for the most potently inhibited kinases.
Protocol 2: Western Blotting for NF-κB Pathway Activation
Objective: To determine if this compound affects the NF-κB signaling pathway, a known target of other sanggenons.
Methodology:
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Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide, LPS).
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
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Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of IκBα and p65.
Visualizations
Signaling Pathway of Related Sanggenon Compounds
Caption: Known signaling pathways modulated by sanggenon compounds.
Experimental Workflow for Investigating Off-Target Effects
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Imaging Experiments with Sanggenon K
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on controlling for the potential autofluorescence of Sanggenon K in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when working with compounds like this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds when excited by an external light source.[1] Many natural products, including flavonoids like this compound, have intrinsic fluorescent properties. This can become a significant issue in fluorescence microscopy as it can mask the signal from your intended fluorescent labels, leading to a low signal-to-noise ratio and potentially confounding your experimental results.[2]
Q2: Does this compound exhibit autofluorescence? What are its spectral properties?
A2: While specific, publicly available excitation and emission spectra for this compound are limited, it belongs to the flavonoid family of compounds. Flavonoids are known to be fluorescent.[3] Generally, flavonols can exhibit excitation in the range of 365–390 nm with emission between 450–470 nm, while some flavanols can be excited around 480–500 nm and emit in the 510–520 nm range.[3] Given its structure as a prenylated flavonoid, it is highly probable that this compound is autofluorescent. The first crucial step in your experimental design should be to characterize its specific spectral properties in your experimental buffer.
Q3: How can I determine the autofluorescence profile of this compound in my experimental setup?
A3: To determine the autofluorescence characteristics of this compound, you should prepare a control sample containing only this compound at the concentration used in your experiments. Using a spectrophotometer or a confocal microscope with spectral imaging capabilities, you can measure its excitation and emission spectra. This will provide you with the precise wavelengths of maximal excitation and emission, which is critical for planning your imaging experiments.
Q4: What are the primary strategies to minimize the impact of this compound autofluorescence?
A4: The main strategies can be broadly categorized into three areas:
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Spectral Separation: Choosing fluorescent probes with excitation and emission spectra that do not overlap with this compound's autofluorescence.
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Signal Subtraction and Separation: Using imaging techniques and software to distinguish and remove the autofluorescence signal from your specific signal.
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Signal Reduction: Employing methods to reduce the intensity of the autofluorescence signal itself.
Troubleshooting Guide: Controlling for this compound Autofluorescence
Here are detailed troubleshooting steps to address specific issues you might encounter during your imaging experiments.
Problem: High background fluorescence in my images, obscuring my specific signal.
Solution Workflow:
-
Characterize the Autofluorescence:
-
Protocol: Prepare a sample with your cells/tissue and this compound but without any fluorescent labels. Image this sample using a range of excitation wavelengths to determine the optimal excitation and emission profile of the autofluorescence.
-
Expected Outcome: You will identify the spectral fingerprint of the this compound-induced autofluorescence.
-
-
Optimize Fluorophore Selection:
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Strategy: Based on the autofluorescence spectrum, select fluorescent dyes for your experiment that are spectrally distinct. Autofluorescence is often strongest in the blue and green regions of the spectrum.[4] Therefore, choosing fluorophores that emit in the red or far-red regions is a common and effective strategy.[4]
-
See Table 1 for a comparison of common fluorophore spectra with a hypothetical flavonoid autofluorescence profile.
-
-
Implement Spectral Imaging and Linear Unmixing:
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Methodology: If your microscope is equipped with a spectral detector, you can acquire a reference spectrum of the this compound autofluorescence. The microscope software can then use this information to computationally subtract the autofluorescence signal from your experimental images, a process known as spectral unmixing.[5] This is a powerful method for separating signals with overlapping spectra.[6]
-
-
Utilize Photobleaching:
-
Protocol: Before introducing your fluorescent probes, you can intentionally photobleach the autofluorescence by exposing the sample to high-intensity light at the excitation wavelength of the autofluorescence.[7][8] This can significantly reduce the background signal. Care must be taken to ensure this process does not damage the sample.
-
-
Consider Chemical Quenching:
-
Approach: In some cases, chemical agents can be used to quench autofluorescence. For example, Sudan Black B is known to reduce lipofuscin-induced autofluorescence.[9] However, the compatibility of such agents with your specific experiment and this compound must be validated.
-
Quantitative Data Summary
Table 1: Spectral Properties of Common Fluorophores and a Hypothetical Flavonoid Autofluorescence Profile. This table provides a guide for selecting fluorophores that are spectrally separated from the likely autofluorescence of a flavonoid compound like this compound.
| Fluorophore/Compound | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Potential for Overlap with Flavonoid Autofluorescence |
| Hypothetical this compound | ~470 | ~520 | Green | - |
| DAPI | 358 | 461 | Blue | Low to Moderate |
| Alexa Fluor 488 | 495 | 519 | Green | High |
| FITC | 494 | 520 | Green | High |
| Rhodamine Red-X | 570 | 590 | Red | Low |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Very Low |
| Cy5 | 649 | 670 | Far-Red | Very Low |
Experimental Protocols & Visualizations
Experimental Workflow for Autofluorescence Correction
The following diagram illustrates a logical workflow for identifying and mitigating autofluorescence in your imaging experiments with this compound.
Caption: Workflow for identifying and correcting this compound autofluorescence.
Conceptual Signaling Pathway Interference
Autofluorescence can interfere with the study of signaling pathways by obscuring the localization and quantification of fluorescently tagged proteins. The diagram below illustrates this concept.
Caption: Autofluorescence masking a GFP-tagged protein in a signaling pathway.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 6. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
Navigating Sanggenon K Bioactivity Assays: A Technical Support Guide
Shanggenon, China - Researchers and drug development professionals working with the promising natural compound Sanggenon K now have a dedicated resource to navigate the complexities of its bioactivity assays. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize variability and ensure reliable, reproducible results.
This compound, a flavonoid derived from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. However, like many natural products, its complex chemical nature can present challenges in in-vitro testing. This guide aims to address these challenges directly, offering practical solutions and standardized procedures.
Troubleshooting Guide: Minimizing Variability
Variability in bioactivity assays can arise from a multitude of factors, from the inherent properties of the compound to subtle variations in experimental procedures. Below are common issues encountered when working with this compound and related flavonoids, along with recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50/EC50 Values | Compound Solubility: this compound has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate effective concentrations.[1] Compound Stability: Flavonoids can be unstable in certain media components or degrade over long incubation periods.[2][3] Cell Density: High cell density can lead to increased metabolism of the compound or nutrient depletion, affecting the cellular response. | Solubility: Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. Visually inspect for precipitation. Consider using a solubility-enhancing excipient if necessary. Stability: Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.[4] Cell Density: Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| High Background Signal or False Positives | Compound Interference: Flavonoids can interfere with assay readouts, such as absorbance or fluorescence.[5] Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Interference: Run parallel controls without cells to check for direct compound interference with the assay reagents. Use appropriate blank corrections.[5] Contamination: Regularly test cell lines for mycoplasma contamination. Maintain sterile cell culture techniques. |
| Poor Reproducibility Between Experiments | Reagent Variability: Inconsistent quality or preparation of reagents, including cell culture media, serum, and assay kits. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Reagents: Use high-quality, certified reagents. Prepare fresh reagents and standardize their preparation. Qualify new batches of serum and other critical reagents. Pipetting: Use calibrated pipettes and proper pipetting techniques. For 96-well plates, consider using a multi-channel pipette for additions to minimize timing differences. |
| Unexpected Cytotoxicity | Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Compound's Intrinsic Properties: this compound exhibits cytotoxic effects, particularly at higher concentrations.[1] | Solvent Control: Include a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on cell viability. Dose-Response: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound. Prepare a high-concentration stock solution (e.g., 10-20 mM) and dilute it further in cell culture medium for your experiments. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.
Q2: How can I be sure that the observed anti-inflammatory effect is not due to cytotoxicity?
A2: It is essential to perform a cytotoxicity assay concurrently with your anti-inflammatory assay. The concentrations of this compound used to assess anti-inflammatory activity should be non-toxic or have very low toxicity to the cells. This ensures that the reduction in inflammatory markers is a specific effect and not a result of cell death.[6]
Q3: My results for nitric oxide (NO) inhibition are not consistent. What could be the problem?
A3: Variability in NO inhibition assays can be due to several factors. Ensure that the cells (e.g., RAW 264.7 macrophages) are not over-confluent, as this can affect their activation by LPS. Check the activity of the lipopolysaccharide (LPS) used for stimulation. Also, be aware that components in the cell culture medium, such as phenol (B47542) red, can interfere with the Griess reagent used for NO detection. A standard curve for nitrite (B80452) should be prepared in the same medium as the samples.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to exert its bioactivity through the modulation of several key signaling pathways. In the context of inflammation, it is known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] Its cytotoxic effects in cancer cells are linked to the activation of the mitochondrial apoptosis pathway.[9]
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound and its related compounds. Note that IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary between different cell lines and experimental conditions.
Table 1: Cytotoxicity of Sanggenon Analogs
| Compound | Cell Line | Assay | CC50 (µg/mL) | Reference |
| Sanggenon C | Calu-3 | MTT | >50 | [1] |
| Sanggenon D | Calu-3 | MTT | >50 | [1] |
Table 2: Anti-inflammatory Activity of Sanggenon Analogs
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Sanggenon C | LPS-stimulated RAW264.7 | NO Production | >10 | [8] |
| Sanggenon O | LPS-stimulated RAW264.7 | NO Production | ~5 | [8] |
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a selected cell line.
Materials:
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This compound
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Cell line of interest (e.g., HT29, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The CC50 value can be determined by plotting cell viability against the log of this compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is for measuring the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NO production by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing the Mechanisms
To further aid in understanding the experimental processes and biological effects of this compound, the following diagrams have been generated.
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Sanggenon K in Solution
Welcome to the technical support center for the stability testing of Sanggenon K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound in solution. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of this compound?
A1: Forced degradation studies for this compound, a prenylated flavonoid, typically involve exposing a solution of the compound to a variety of stress conditions to accelerate its degradation. While specific data for this compound is limited in publicly available literature, based on general guidelines for flavonoids and other pharmaceutical compounds, the following stress conditions are recommended:
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Acidic Hydrolysis: Treatment with an acidic solution, such as 0.1 M hydrochloric acid (HCl), at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Exposure to a basic solution, like 0.1 M sodium hydroxide (B78521) (NaOH), at room or elevated temperatures. Flavonoids are often more susceptible to degradation under basic conditions.
-
Oxidative Degradation: Use of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solution at various temperatures (e.g., 40, 60, 80 °C) in a controlled environment.
-
Photodegradation: Exposing the solution to UV or fluorescent light to assess its photostability.
Q2: Which analytical technique is most suitable for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for the quantitative analysis of flavonoids like this compound. A well-developed stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound (a prenylated flavanone), and the known degradation pathways of similar flavonoids, the following degradation mechanisms are likely:
-
Ring Opening: The central C-ring of the flavanone (B1672756) structure can open under basic conditions to form a chalcone (B49325) derivative.
-
Oxidation: The phenolic hydroxyl groups and the prenyl side chains are susceptible to oxidation, leading to the formation of quinones and other oxidation products. Photo-oxidation is a common degradation pathway for flavonoids.[1][2]
-
Hydrolysis: While less common for the core flavonoid structure, any glycosidic linkages (if present in derivatives) would be susceptible to acid-catalyzed hydrolysis.
Q4: How can I prepare a stock solution of this compound for stability studies?
A4: this compound is a lipophilic compound with poor aqueous solubility. To prepare a stock solution, it is recommended to dissolve the compound in an organic solvent such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 1 mg/mL. This stock solution can then be diluted with the appropriate buffer or medium for the stability study. It is crucial to ensure that the final concentration of the organic solvent in the study solution is low enough to not interfere with the experiment or cause solubility issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptoms:
-
Peak tailing or fronting for the this compound peak.
-
Co-elution of this compound with degradation products or other matrix components.
-
Broad peaks leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its degradation products, influencing their retention and peak shape. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often used to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. |
| Column Contamination or Degradation | Impurities from the sample matrix can accumulate on the column, affecting its performance. Flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile). If the problem persists, the column may need to be replaced. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Rapid Degradation of this compound in Control Samples
Symptoms:
-
Significant loss of this compound in the control group (e.g., stored at room temperature in the dark) over a short period.
Possible Causes and Solutions:
| Cause | Solution |
| pH of the Solution | Flavonoids can be unstable in neutral or basic aqueous solutions. Ensure the pH of your solution is slightly acidic if possible, or use a suitable buffer to maintain a stable pH. |
| Presence of Metal Ions | Trace metal ions can catalyze the oxidation of flavonoids. Use high-purity water and reagents, and consider adding a chelating agent like EDTA to your solution. |
| Dissolved Oxygen | Oxygen dissolved in the solvent can contribute to oxidative degradation. Degas your solvents before use by sonication or sparging with an inert gas like nitrogen. |
| Microbial Contamination | If the study is conducted over a longer period, microbial growth can lead to degradation. Use sterile solutions and consider adding a preservative if it does not interfere with the analysis. |
Issue 3: Inconsistent or Irreproducible Stability Data
Symptoms:
-
High variability in the percentage of this compound remaining between replicate samples under the same conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Sample Preparation | Ensure accurate and consistent pipetting and dilution of the this compound stock solution and subsequent samples. Use calibrated pipettes. |
| Fluctuations in Storage Conditions | Maintain precise control over temperature and light exposure for all samples. Use a calibrated oven or incubator and protect light-sensitive samples with amber vials or by wrapping them in aluminum foil. |
| Inconsistent HPLC Injections | Ensure the autosampler is functioning correctly and that the injection volume is consistent. Manually inspect vials for air bubbles. |
| Sample Evaporation | Ensure that sample vials are properly sealed to prevent solvent evaporation, which would artificially increase the concentration of this compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrument and degradation products formed.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm (determine the optimal wavelength by UV scan) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of this compound. Peak purity should be evaluated. |
| Linearity | R² > 0.999 for the calibration curve over a suitable concentration range. |
| Accuracy | Recovery between 98-102% for spiked samples. |
| Precision (RSD) | < 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Large-Scale Purification of Sanggenon K
Welcome to the technical support center for the large-scale purification of Sanggenon K. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues that may arise during the large-scale purification of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Extraction | 1. Inefficient Solvent System: The chosen solvent may not be optimal for extracting prenylated flavonoids like this compound. 2. Inadequate Grinding of Plant Material: Insufficient surface area of the raw material can lead to poor solvent penetration and incomplete extraction. 3. Degradation during Extraction: this compound, like many flavonoids, can be sensitive to high temperatures, extreme pH, and light exposure, leading to degradation. 4. Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may result in incomplete extraction of the target compound. | 1. Optimize Solvent System: Employ a multi-step extraction. A preliminary defatting step with a non-polar solvent like n-hexane can remove lipids that might interfere with the extraction. For the main extraction, polar solvents such as methanol (B129727), ethanol (B145695), or mixtures like isopropanol-petroleum ether have proven effective for similar compounds. 2. Ensure Proper Grinding: The plant material (e.g., Morus root bark) should be dried and finely powdered to maximize the surface area for solvent interaction. 3. Control Extraction Conditions: Maintain a moderate temperature (e.g., 60-70°C for reflux extraction) and protect the extraction mixture from direct light. Avoid strongly acidic or alkaline conditions. 4. Adjust Solid-to-Liquid Ratio: Experiment with ratios from 10:1 to 30:1 (solvent volume: solid weight) to enhance extraction efficiency. |
| Co-extraction of a High Amount of Impurities | 1. High Polarity of Initial Extraction Solvent: Solvents like methanol or ethanol can co-extract a wide range of polar impurities. 2. Presence of Pigments and Chlorophyll: These are common contaminants in plant extracts. | 1. Employ Multi-Step Extraction: As mentioned, a pre-extraction with a non-polar solvent can remove non-polar impurities. 2. Use Adsorbent Resins: Consider passing the crude extract through a macroporous resin column to selectively adsorb flavonoids and wash away more polar impurities. |
| Poor Separation during Column Chromatography | 1. Inappropriate Stationary Phase: The choice of silica (B1680970) gel or other adsorbents may not be ideal for the separation of complex prenylated flavonoids. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate this compound from closely related impurities. 3. Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks. | 1. Select Appropriate Stationary Phase: Silica gel is commonly used for initial purification. For finer separation, reversed-phase C18 or Sephadex LH-20 columns are often employed. 2. Optimize Mobile Phase: For silica gel, a gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform/methanol) is recommended. For C18 columns, a gradient of methanol/water or acetonitrile (B52724)/water is typical. 3. Optimize Sample Loading: Adsorb the crude extract onto a small amount of silica gel before loading it onto the column to ensure even distribution and better separation. |
| Low Purity after Preparative HPLC | 1. Suboptimal Method Development: The analytical method may not be sufficiently resolved to be scaled up effectively. 2. Column Overloading: Injecting too much sample can lead to poor resolution and peak tailing. 3. Sample Solubility Issues: The sample may not be fully dissolved in the mobile phase, leading to peak distortion. | 1. Thorough Method Development: Develop a robust separation method on an analytical HPLC system first. Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with 0.1% formic acid) to achieve good resolution between this compound and its impurities. 2. Optimize Injection Volume and Concentration: Determine the maximum loading capacity of the preparative column without sacrificing resolution. 3. Ensure Sample Solubility: Dissolve the partially purified fraction in the initial mobile phase composition. If solubility is an issue, a small amount of a stronger, miscible solvent may be used, but this should be minimized. |
| Product Degradation during Purification | 1. Exposure to Harsh pH Conditions: Strong acids or bases can cause structural changes in flavonoids. 2. Elevated Temperatures: Prolonged exposure to heat, for example during solvent evaporation, can lead to degradation. 3. Light Exposure: Many flavonoids are light-sensitive. | 1. Maintain Neutral or Slightly Acidic pH: Use buffers if necessary to control the pH of the mobile phase. 2. Use Low-Temperature Evaporation: Concentrate fractions under reduced pressure at a temperature below 50°C. 3. Protect from Light: Use amber glassware or cover equipment with aluminum foil to minimize light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction solvent for obtaining this compound?
A1: While specific data for this compound is limited, for the structurally similar Sanggenon C, a two-step extraction process is highly effective. A pre-extraction with a non-polar solvent like n-hexane removes lipids and other non-polar impurities.[1] For the main extraction of the prenylated flavonoids, polar solvents such as methanol, ethanol, or a mixture of isopropanol (B130326) and petroleum ether (2:1 ratio) have been shown to be efficient.[1]
Q2: What type of chromatography is best suited for the large-scale purification of this compound?
A2: A multi-step chromatographic approach is typically required.
-
Initial Purification: Silica gel column chromatography is a cost-effective method for initial fractionation of the crude extract due to its high loading capacity.[2]
-
Intermediate/Final Purification: Reversed-phase (C18) column chromatography or Sephadex LH-20 column chromatography are effective for further purifying the fractions enriched with this compound to achieve higher purity.[3]
-
High-Purity Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column offers the highest resolution and is ideal for obtaining highly pure this compound, especially for pharmacological studies.[2]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the separation during column chromatography. Analytical High-Performance Liquid Chromatography (HPLC) should be used to analyze the purity of fractions collected from all chromatographic steps.[3]
Q4: What are the expected purity and yield for large-scale purification of similar compounds like Sanggenon C?
A4: The purity and yield are highly dependent on the starting material and the purification methods employed. The following table summarizes data for Sanggenon C purification:
| Purification Method | Starting Material | Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel followed by C18) | Crude methanolic extract of Morus alba root bark | >99%[2] | 515 mg from 2 kg of root bark[2] | High loading capacity, cost-effective for initial large-scale purification. | Time-consuming, lower resolution than HPLC, requires larger solvent volumes.[2] |
| Preparative HPLC (Prep-HPLC) | Partially purified flavonoid fraction | >98%[2] | Dependent on the purity of the starting material and the scale of the separation. | High resolution and purity, faster separation times compared to traditional column chromatography, automated. | Lower loading capacity than column chromatography, higher equipment and solvent cost.[2] |
Q5: What are the stability concerns for this compound during storage?
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is adapted from established methods for the isolation of similar flavonoids from Morus species.
-
Defatting:
-
Load the powdered root bark of Morus species into a Soxhlet apparatus.
-
Perform a pre-extraction with n-hexane to remove lipids and other non-polar compounds.
-
Continue the extraction until the solvent runs clear.
-
Discard the n-hexane extract.
-
-
Main Extraction:
-
Air-dry the defatted root bark powder.
-
Extract the defatted powder with methanol at room temperature with agitation for 24 hours. Repeat this process three times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a slurry packing method with n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound based on the TLC analysis.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol provides a general procedure for the final purification of this compound.
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction (obtained from column chromatography) in the initial mobile phase for the preparative HPLC separation.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system with a C18 column.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good resolution of this compound from impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system equipped with a larger C18 column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Inject the sample and run the preparative HPLC method.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
Technical Support Center: Refining Sanggenon K Delivery for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for refining the in vivo delivery of Sanggenon K. Due to the limited availability of specific experimental data for this compound, this guide leverages information from the closely related compound, Sanggenon C, and general principles for formulating poorly soluble natural products.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges you may encounter during your in vivo experiments with this compound.
Q1: We are observing low and variable oral bioavailability in our this compound in vivo studies. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for many flavonoids, including likely this compound. The primary reasons are:
-
Poor Aqueous Solubility: this compound is predicted to have low water solubility, which significantly limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption.
-
Low Permeability: Flavonoids can exhibit poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: this compound may undergo extensive metabolism in the intestine and liver before reaching systemic circulation, which would reduce the concentration of the active compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound sample.
-
Implement a Bioavailability Enhancement Strategy: Simple aqueous suspensions are unlikely to provide sufficient exposure for in vivo studies. It is highly recommended to use a formulation strategy to improve solubility and dissolution.
-
Review Your Animal Model: Factors within your animal model, such as GI tract pH and transit time, can influence absorption.
Q2: What are the recommended starting formulations to enhance the oral bioavailability of this compound?
A2: Based on strategies successful for other poorly soluble flavonoids, we recommend exploring the following formulations:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting it in an amorphous state.[1][2][3][4]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[5][6][7][8][9]
Q3: Our solid dispersion formulation of this compound is not providing the expected improvement in bioavailability. What could be the issue?
A3: Several factors can impact the in vivo performance of a solid dispersion:
-
Drug Recrystallization: The amorphous form of the drug may have recrystallized during storage or in the GI tract.
-
Polymer Selection: The chosen polymer may not be optimal for this compound in terms of miscibility or its ability to inhibit crystallization.
-
Permeability as the Limiting Factor: While the solid dispersion may have improved dissolution, the inherent low permeability of this compound might still be the rate-limiting step for absorption.
Troubleshooting Steps:
-
Characterize the Physical State: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that your solid dispersion is amorphous.
-
Evaluate Different Polymers: Test a range of polymers (e.g., PVP K30, Soluplus®, HPMC) to find the most suitable one for this compound.
-
Consider Permeation Enhancers: If permeability is the issue, the co-administration of a permeation enhancer could be explored, though this requires careful toxicity assessment.
Q4: We are observing unexpected toxicity or a lack of efficacy in our in vivo model. What should we investigate?
A4: These outcomes can stem from several factors:
-
Formulation-Related Toxicity: The excipients used in your formulation (e.g., surfactants, solvents) may have inherent toxicity at the administered dose.
-
Suboptimal Dosing: The dose might be too high (causing toxicity) or too low (resulting in a lack of efficacy).
-
Pharmacokinetic Issues: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site for a sufficient duration.
Troubleshooting Steps:
-
Include Formulation Vehicle Control Group: Always include a control group that receives the formulation vehicle without this compound to assess excipient-related effects.
-
Conduct a Dose-Ranging Study: Determine the maximum tolerated dose (MTD) and a dose-response relationship for efficacy.
-
Perform a Pilot Pharmacokinetic (PK) Study: Analyze plasma and/or tissue concentrations of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
II. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₆ | --INVALID-LINK--[10] |
| Molecular Weight | 488.6 g/mol | --INVALID-LINK--[10] |
| XLogP3-AA (Calculated) | 7.5 | --INVALID-LINK--[10] |
| Hydrogen Bond Donor Count (Calculated) | 3 | --INVALID-LINK--[10] |
| Hydrogen Bond Acceptor Count (Calculated) | 6 | --INVALID-LINK--[10] |
| Rotatable Bond Count (Calculated) | 6 | --INVALID-LINK--[10] |
| Topological Polar Surface Area (Calculated) | 96.2 Ų | --INVALID-LINK--[10] |
Note: The properties listed above are computationally predicted and have not been experimentally verified.
Table 2: In Vivo Efficacy of Sanggenon C (A this compound Analogue) in a Colon Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SD |
| Control | - | 2231.8 ± 112.7 |
| Sanggenon C (Low Dose) | Not Specified | 1544.7 ± 116.8 |
| Sanggenon C (Mid Dose) | Not Specified | 1167.4 ± 129.6 |
| Sanggenon C (High Dose) | Not Specified | 833.8 ± 91.3 |
Data extracted from a study on Sanggenon C in a colon xenograft tumor model.[11]
III. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.[1][2]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Weighing: Accurately weigh the desired amounts of this compound and the hydrophilic polymer. A common starting point is a 1:4 drug-to-polymer ratio by weight.
-
Dissolution: Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask. Ensure a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film will form on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried film and gently grind it to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, XRD, and DSC.
Protocol 2: In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a this compound formulation.[11][12][13][14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions until a sufficient number of cells are available.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound formulation and vehicle control to the respective groups via the chosen route (e.g., oral gavage) and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 3: Pilot Pharmacokinetic Study
This protocol outlines the key steps for a pilot PK study of a this compound formulation in rodents.[16][17][18][19]
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
This compound formulation
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing: Administer a single dose of the this compound formulation to the animals via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis:
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
IV. Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrpub.org [hrpub.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo tumor xenograft studies [bio-protocol.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. providence.elsevierpure.com [providence.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Pharmacokinetic Natural Product–Drug Interactions for Decision-Making: A NaPDI Center Recommended Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Utilization of Physiologically Based Pharmacokinetic Modeling in Pharmacokinetic Study of Natural Medicine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
dealing with batch-to-batch variation of isolated Sanggenon K
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with isolated Sanggenon K. It addresses potential challenges, including batch-to-batch variation, and offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure the reliability and reproducibility of your results.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation, handling, and experimental use of this compound.
Issue 1: High Batch-to-Batch Variation in Yield and Purity
Question: We are observing significant differences in the yield and purity of this compound between different isolation batches. What are the potential causes and how can we mitigate this?
Answer: Batch-to-batch variation is a common challenge in natural product isolation. Several factors related to the raw material and the extraction process can contribute to this variability.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | Source Morus alba root bark from a single, reputable supplier. Document the species, collection date, and geographical location to ensure consistency.[1] The chemical profile of the plant can be influenced by climate, harvest time, and storage conditions.[2][3] |
| Variable Particle Size | Standardize the grinding process to achieve a consistent and fine powder.[1] This ensures uniform solvent penetration and extraction efficiency. |
| Inconsistent Solvent-to-Solid Ratio | Maintain a precise and consistent ratio of solvent to plant material for each extraction to ensure reproducible results.[1] |
| Inefficient Extraction Method | Consider optimizing your extraction technique. While maceration is common, methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reproducibility.[1] |
| Degradation of this compound | If this compound is thermolabile, avoid high temperatures during extraction and drying processes to prevent degradation.[1] |
Issue 2: Inconsistent Bioactivity Results
Question: Our in vitro experiments with different batches of this compound are showing inconsistent anti-inflammatory activity. How can we troubleshoot this?
Answer: Variability in bioactivity is often linked to issues with sample purity, stability, or the experimental setup itself.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | Use High-Performance Liquid Chromatography (HPLC) to verify the purity of each batch. Develop a standardized HPLC method for quality control. |
| Compound Degradation | This compound, like other flavonoids, may be sensitive to light, pH, and temperature. Store the solid compound at 0-8°C, protected from light. Prepare solutions fresh for each experiment and avoid alkaline conditions.[4] |
| Poor Solubility | Visually inspect for precipitation in your cell culture media. If solubility is an issue, try different solubilizing agents or pre-incubation steps. Ensure the final solvent concentration (e.g., DMSO) is consistent across experiments and does not exceed 0.1%. |
| Assay Variability | Ensure that assay conditions such as cell density, LPS concentration, and incubation times are strictly controlled. Use appropriate positive and negative controls in every experiment. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variation when isolating this compound?
A1: The primary causes of batch-to-batch variation in this compound isolation stem from the natural variability of the botanical source material (Morus alba root bark) and inconsistencies in the manufacturing process.[2][3] Factors such as genetic variations in the plant, geographical location, climate, and harvest time can significantly alter the chemical composition of the raw material.[1][2] Additionally, variations in extraction parameters like solvent choice, temperature, and extraction time can lead to differing yields and purity of the final product.[1]
Q2: How can I assess the purity and consistency of my this compound batches?
A2: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of flavonoids like this compound.[5] Developing a validated HPLC method will allow you to determine the purity of each batch and ensure it meets a predefined specification before use in experiments. Key parameters to validate include linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: While specific stability data for this compound is limited, recommendations can be made based on similar flavonoids like Sanggenon C. For optimal stability, solid this compound should be stored at refrigerated temperatures (0-8°C) and protected from light.[4] Flavonoids are often unstable in alkaline conditions, so solutions should be maintained at a slightly acidic to neutral pH.[4] It is highly advisable to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.[4]
Q4: What is the expected mechanism of action for this compound's anti-inflammatory effects?
A4: Based on studies of closely related compounds like Sanggenon A and C, this compound is expected to exert its anti-inflammatory effects through the modulation of key signaling pathways.[1][6] It likely inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][4] This is achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[1][4][6]
Section 3: Data Presentation
The following tables summarize quantitative data for Sanggenon compounds based on available literature. This data can be used as a reference for expected activity.
Table 1: Comparative Antioxidant Activity of Sanggenon C and D (IC50 Values)
Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | Sanggenon C (IC50 in µM) | Sanggenon D (IC50 in µM) |
| DPPH Radical Scavenging | 28.3 ± 1.5 | 35.8 ± 1.9 |
| ABTS Radical Scavenging | 15.6 ± 0.8 | 20.1 ± 1.2 |
| FRAP (Ferric Reducing Antioxidant Power) | 45.2 ± 2.3 | 38.9 ± 2.1 |
Table 2: HPLC Method Parameters for Sanggenon C Quantification
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Section 4: Experimental Protocols
Protocol 1: General Bioassay-Guided Fractionation for this compound Isolation
-
Extraction: Extract dried and powdered Morus alba root bark with 80% methanol (B129727) at room temperature for 24 hours.
-
Partitioning: Concentrate the methanol extract and suspend it in water. Successively partition the aqueous suspension with ethyl acetate (B1210297) and n-butanol.
-
Column Chromatography: Subject the ethyl acetate fraction, which is rich in flavonoids, to repeated column chromatography using silica (B1680970) gel, ODS (octadecylsilyl), and Sephadex LH-20 resins.
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Pool the fractions containing this compound and purify further using preparative HPLC to obtain the compound with high purity.
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Section 5: Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sanggenon K Treatment
Disclaimer: Information on "Sanggenon K" is limited in current scientific literature. This guide utilizes data from the closely related and well-researched flavonoid, Sanggenon C , as a proxy to provide researchers with a framework for optimizing incubation times for Sanggenon-family compounds. The principles and protocols described are generally applicable for determining the optimal experimental conditions for novel bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for this compound?
A1: The initial step is to perform a dose-response and time-course experiment to assess the effect of the compound on cell viability. This typically involves treating your specific cell line with a range of this compound concentrations for several time points (e.g., 12, 24, 48, and 72 hours). The goal is to identify a concentration and time window where the desired biological effect (e.g., inhibition of proliferation, induction of apoptosis) is observed without causing excessive, non-specific cytotoxicity.
Q2: How does the expected mechanism of action of this compound influence the choice of incubation time?
A2: The mechanism of action is critical.
-
Early Events (Minutes to Hours): If you are studying effects on signaling pathways, such as the inhibition of protein phosphorylation (e.g., NF-κB pathway), shorter incubation times (e.g., 30 minutes to 6 hours) are often necessary to capture these transient events.
-
Intermediate Events (Hours to 1 Day): For outcomes like changes in gene or protein expression (e.g., iNOS, Bcl-2), incubation times of 6 to 24 hours are typically required.[1][2]
-
Late Events (1 to 3 Days): Phenotypic changes such as apoptosis, cell cycle arrest, or significant inhibition of cell proliferation are usually measured after longer incubation periods, commonly 24, 48, or 72 hours.[1][3][4]
Q3: Should the incubation time be adjusted for different cell lines?
A3: Yes, absolutely. Different cell lines exhibit varying sensitivities and metabolic rates. For example, in studies with Sanggenon C, LoVo colon cancer cells were found to be more sensitive than SW480 cells.[1] It is essential to optimize the incubation time for each specific cell line used in your research.
Q4: My experiment requires pre-treatment with this compound before applying another stimulus (e.g., LPS). How do I determine the pre-incubation time?
A4: For pre-treatment protocols, the goal is to allow this compound to exert its mechanism before the stimulus is introduced. For anti-inflammatory studies, a pre-incubation time of 2 hours has been shown to be effective for inhibiting the effects of LPS stimulation in macrophage cell lines.[5][6] This allows the compound to be taken up by the cells and engage its molecular targets, such as components of the NF-κB signaling pathway.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: Could my incubation time be too short?
-
Question: Is it possible the concentration is too low?
-
Question: Could my compound have degraded?
-
Answer: Sanggenon compounds are typically dissolved in DMSO and stored at -20°C.[1] Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Issue 2: this compound is causing widespread cell death, even at low concentrations.
-
Question: Is my incubation time too long?
-
Answer: Yes, prolonged exposure can lead to excessive cytotoxicity. Try reducing the incubation time. For instance, if you observe high toxicity at 48 hours, analyze earlier time points like 12 or 24 hours.[1]
-
-
Question: Is my cell line particularly sensitive?
-
Answer: This is possible. If you are using a cell line known for its high sensitivity, you may need to use a combination of lower concentrations and shorter incubation times.
-
Issue 3: My results are inconsistent between experiments.
-
Question: Am I controlling for cell confluency?
-
Answer: The density of your cell culture can significantly impact the response to treatment. Always seed the same number of cells for each experiment and ensure they are in the logarithmic growth phase at the start of treatment. A typical seeding density is 5x10³ cells/well in a 96-well plate for viability assays.[1]
-
-
Question: Is the passage number of my cells too high?
-
Answer: High-passage number cell lines can exhibit altered phenotypes and drug responses. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Data on Sanggenon C Incubation Times & Concentrations
The following tables summarize effective concentrations and incubation times for Sanggenon C from various studies, which can serve as a starting point for optimizing this compound experiments.
Table 1: Anti-Proliferative and Pro-Apoptotic Effects of Sanggenon C
| Cell Line(s) | Concentration Range (µM) | Incubation Time(s) | Observed Effect | Reference |
| HT-29, LoVo, SW480 (Colon Cancer) | 5 - 80 | 12, 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation | [1] |
| HT-29 (Colon Cancer) | 10, 20, 40 | 24 h | Induction of apoptosis | [1][2] |
| H22, P388 (Murine Leukemia) | 20 - 50 | 4, 8, 12, 24 h | Cell cycle arrest (G0/G1), induction of cell death | [3] |
| K562 (Human Leukemia) | Various doses | 6 h | Proteasome inhibition, PARP cleavage | [3] |
| U-87 MG, LN-229 (Glioblastoma) | 10, 20 | 48 h | Inhibition of proliferation and colony formation | [8][9] |
Table 2: Anti-Inflammatory Effects of Sanggenon Compounds
| Cell Line(s) | Compound | Pre-incubation Time | Stimulation | Endpoint Measured | Reference |
| RAW264.7 (Macrophages) | Sanggenon C, Sanggenon O | Not specified | LPS | NO production, iNOS expression | [10] |
| BV2, RAW264.7 (Microglia, Macrophages) | Sanggenon A | 2 h | LPS (1 µg/mL) for 24 h | NO, PGE₂, Cytokine production | [5][6] |
| Human Synovial Cells | Sanggenon C | 12 h (co-incubation) | TNF-α, IL-1β | PMN-HSC Adhesion | [11] |
Experimental Protocols
Protocol 1: Cell Viability Time-Course Assay (CCK-8/WST-8)
This protocol is designed to determine the effect of this compound on cell proliferation and viability over time.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Allow cells to adhere for 12-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours).
-
Reagent Addition: At the end of each time point, add 10 µL of CCK-8 (or WST-8) solution to each well.[1][4]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point.
Protocol 2: Western Blot Analysis for Downstream Signaling Proteins
This protocol allows for the examination of how this compound affects the expression of key proteins over time.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound for various short (e.g., 0, 1, 3, 6 hours for signaling) or long (e.g., 0, 12, 24 hours for protein expression) time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., Bcl-2, cleaved Caspase-3, p-IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for optimizing incubation time using a cell viability assay.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sanggenon K Interference with Assay Reagents
Welcome to the technical support center for researchers utilizing Sanggenon K in their experimental workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of this compound with your assay reagents. As a complex natural product, this compound, a prenylated flavonoid, possesses chemical properties that can lead to misleading results in various biological and biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a prenylated flavonoid, a class of natural products known for their diverse biological activities.[1][2][3][4] However, the structural features of flavonoids, such as phenolic hydroxyl groups and a conjugated ring system, can lead to assay interference.[5][6] These features can cause non-specific interactions with assay components, leading to false-positive or false-negative results. Common interference mechanisms include fluorescence quenching, redox cycling, protein binding, and aggregation.[6][7]
Q2: My fluorescence-based assay is showing decreased signal in the presence of this compound. What could be the cause?
A decreased signal in a fluorescence-based assay is often due to fluorescence quenching.[8][9] Flavonoids like this compound can absorb light at wavelengths used to excite fluorescent probes and may also interact directly with the fluorophore to dissipate its energy through non-radiative pathways, a phenomenon known as quenching.[10][11][12] This can be either a static or dynamic quenching process.[8]
Q3: I'm observing unexpected results in my enzyme inhibition assay. Could this compound be the culprit?
Yes, this compound could be interfering with your enzyme inhibition assay through several mechanisms. It might be a promiscuous inhibitor, interacting non-specifically with various proteins.[5][13] This can occur through covalent modification of protein residues, particularly cysteine, or through non-covalent binding.[7][10][14] Additionally, some flavonoids can form aggregates that sequester and inhibit enzymes.[15] It is also possible that this compound is a redox-active compound, generating reactive oxygen species (ROS) that could inactivate the enzyme.[16][17]
Q4: What are Pan-Assay Interference Compounds (PAINS) and is this compound one of them?
Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms.[6][13][18] Many natural products, particularly those with reactive functional groups like catechols or quinones, can be classified as PAINS.[5] While this compound has not been explicitly labeled as a PAIN in the literature, its flavonoid structure suggests it has the potential to act as one. Therefore, it is crucial to perform control experiments to rule out non-specific activity.[19]
Q5: How can I confirm that the observed activity of this compound is specific to my target?
Validating a "hit" requires a series of control experiments and orthogonal assays.[20] An orthogonal assay is one that measures the same biological endpoint but uses a different technology or detection method that is less susceptible to the suspected mode of interference.[20] A true hit should exhibit consistent activity across different assay formats. A significant loss of activity in the orthogonal assay would suggest that the initial result was an artifact.[20]
Troubleshooting Guides
Issue 1: Fluorescence Interference in Fluorescence-Based Assays
Symptoms:
-
Decreased fluorescence intensity in the presence of this compound.
-
High background fluorescence.
-
Non-linear or steep dose-response curves.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate fluorescence interference.
Detailed Steps:
-
Spectral Scanning: Run a full spectral scan of this compound to determine its absorbance and emission profile. Check for any overlap with the excitation and emission wavelengths of your fluorophore.
-
Fluorescence Quenching Control: In the absence of your biological target, incubate your fluorescent probe with varying concentrations of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
-
Modify Assay Conditions: If spectral overlap is the issue, try to find alternative excitation/emission wavelengths for your probe that do not overlap with this compound's absorbance spectrum.
-
Use an Orthogonal Assay: Switch to an assay with a different readout, such as luminescence or absorbance, which is less likely to be affected by the fluorescent properties of this compound.
Issue 2: Redox-Based Assay Interference
Symptoms:
-
Apparent inhibition or activation that is sensitive to the presence of reducing agents.
-
High hit rates in screens for redox-sensitive targets (e.g., cysteine proteases, phosphatases).
-
Time-dependent changes in assay signal.
Troubleshooting Workflow:
Caption: Workflow to identify redox-active interference.
Detailed Steps:
-
DTT Control Experiment: Run your assay in the presence and absence of a strong reducing agent like Dithiothreitol (DTT). A significant change in the activity of this compound suggests redox activity or thiol reactivity.[20][21]
-
Hydrogen Peroxide (H₂O₂) Generation Assay: Use a commercially available kit to measure the production of H₂O₂ by this compound in your assay buffer. The generation of H₂O₂ is a hallmark of redox cycling compounds.[17]
-
Thiol Reactivity Assay: Use a thiol-reactive probe, such as ThiolTracker™ Violet, to determine if this compound directly reacts with sulfhydryl groups.
-
Orthogonal Assay: Validate your findings using an assay that is insensitive to redox changes.
Issue 3: Non-Specific Protein Binding and Aggregation
Symptoms:
-
Promiscuous activity against multiple, unrelated protein targets.
-
Steep, non-stoichiometric dose-response curves.
-
Activity is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Workflow to diagnose aggregation-based assay interference.
Detailed Steps:
-
Detergent Control: Repeat your assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant reduction in the apparent activity of this compound suggests that it may be forming aggregates.[15]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates by this compound in your assay buffer at the concentrations being tested.
-
Bovine Serum Albumin (BSA) Control: Include a high concentration of BSA (e.g., 1 mg/mL) in your assay as a "protein scavenger." If this compound is a non-specific binder, its apparent activity should decrease in the presence of excess protein.[15]
-
Orthogonal Assay: Confirm your results with a cell-based assay or a different biophysical method that is less prone to interference from aggregation.
Data Presentation
Table 1: Potential Interference Mechanisms of this compound and Diagnostic Tests
| Interference Mechanism | Potential Effect on Assay | Key Diagnostic Experiment | Expected Outcome if Interference is Occurring |
| Fluorescence Quenching | Decreased fluorescence signal | Fluorescence quenching control (probe + this compound) | Concentration-dependent decrease in fluorescence. |
| Redox Cycling | Apparent inhibition/activation | H₂O₂ generation assay | Detection of H₂O₂ production. |
| Thiol Reactivity | Apparent inhibition of enzymes with active site cysteines | DTT sensitivity assay | Loss of activity in the presence of DTT. |
| Aggregation | Non-specific inhibition | Detergent (Triton X-100) sensitivity assay | Loss of activity in the presence of detergent. |
| Non-specific Protein Binding | Promiscuous inhibition | BSA counter-screen | Loss of activity in the presence of excess BSA. |
Experimental Protocols
Protocol 1: Fluorescence Quenching Control Assay
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
Multi-well plate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
Method:
-
Prepare a serial dilution of this compound in assay buffer in a multi-well plate. Include a buffer-only control.
-
Add the fluorescent probe to each well at the final concentration used in the primary assay.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Protocol 2: DTT Sensitivity Assay
Objective: To assess if the activity of this compound is dependent on the redox environment.
Materials:
-
This compound stock solution
-
Assay buffer
-
Dithiothreitol (DTT)
-
All other components of the primary assay
Method:
-
Prepare two sets of assay reactions.
-
To one set, add DTT to a final concentration of 1 mM. To the other set, add an equivalent volume of assay buffer.
-
Add a serial dilution of this compound to both sets of reactions.
-
Initiate the reactions and measure the endpoint as per the primary assay protocol.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of DTT. A significant shift in the IC50 value in the presence of DTT suggests redox activity or thiol reactivity.[20]
Protocol 3: Aggregation Assay with Detergent
Objective: To determine if this compound forms aggregates that interfere with the assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Triton X-100
-
All other components of the primary assay
Method:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform the primary assay protocol in parallel using both sets of this compound dilutions.
-
Data Analysis: Compare the dose-response curves. A significant reduction or elimination of activity in the presence of Triton X-100 is indicative of aggregation-based interference.[20]
By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently assess the potential for this compound to interfere with their assays and take the necessary steps to obtain reliable and reproducible data.
References
- 1. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sanggenon N | C25H26O6 | CID 42608044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sanggenon A | C25H24O7 | CID 156707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sanggenon-C | C40H36O12 | CID 13824422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The interaction of dietary flavonoids with xanthine oxidase in vitro : molecular property-binding affinity relationship aspects - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09926J [pubs.rsc.org]
- 12. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Sanggenon K
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to enhance the in vivo bioavailability of Sanggenon K, a promising prenylated flavonoid with known anti-inflammatory effects. Due to its structural similarity to other poorly soluble flavonoids like Sanggenon C, it is anticipated to face challenges with oral bioavailability.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My in vivo study with this compound is showing low and variable oral bioavailability. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many flavonoids, including likely for this compound. The primary reasons are:
-
Poor Aqueous Solubility: this compound, like other prenylated flavonoids, is expected to be sparingly soluble in water. This limits its dissolution in the gastrointestinal (GI) tract, which is a critical first step for absorption.[1]
-
Low Permeability: Flavonoids can exhibit poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: this compound may be extensively metabolized in the intestine and liver before it reaches systemic circulation, which would reduce the concentration of the active compound.[1]
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound sample.
-
Assess Formulation Strategy: If you are not using a bioavailability enhancement strategy, it is highly recommended to consider one. Simple aqueous suspensions are unlikely to provide sufficient exposure for in vivo studies.[1]
-
Review Animal Model: Consider factors within your animal model that could influence absorption, such as GI tract pH and transit time.
Q2: I am considering a nanoformulation to improve this compound bioavailability. Which type should I choose?
A2: Nanoformulations are an excellent strategy to enhance the solubility and absorption of poorly soluble drugs.[2][3] For this compound, you could consider:
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and bioavailability.[3]
-
Polymeric Nanoparticles: These can be tailored to control the release of the drug and can be surface-modified for targeted delivery.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like high stability and the ability to enhance oral bioavailability.[2]
The choice of nanoformulation will depend on your specific experimental goals, the physicochemical properties of this compound, and your available resources.
Q3: I have prepared a solid dispersion of this compound, but the in vivo bioavailability is still not satisfactory. What could be the problem?
A3: Several factors can influence the in vivo performance of a solid dispersion. Consider the following:
-
Polymer Selection: The choice of a hydrophilic polymer is critical. Ensure the selected polymer has a good solubilizing capacity for this compound.[1]
-
Drug Loading: High drug loading can sometimes lead to drug recrystallization within the dispersion, which would negate the benefits.[1]
-
Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion) can affect its performance.
II. Data Presentation: Bioavailability Enhancement of Related Compounds
Since specific quantitative data for this compound is limited, the following table summarizes the bioavailability enhancement of a related compound, Ginsenoside Compound K, using a fermentation process which enhances its concentration in the extract.
| Compound | Formulation | Animal Model | Key Findings | Reference |
| Ginsenoside Compound K | Fermented Red Ginseng Extract (HYFRG™) vs. Red Ginseng Extract (RG) | Healthy Korean Volunteers & Rats | In humans, Cmax and AUC₀₋₂₄ were significantly higher with HYFRG™. In rats, Cmax and AUC₀₋t were 80 and 115 times higher, respectively, with HYFRG™ compared to RG. | [4] |
III. Experimental Protocols
The following are generalized protocols for common bioavailability enhancement strategies that can be adapted for this compound.
A. Preparation of Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid dispersion.[1]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)[1]
-
Organic solvent (e.g., methanol, ethanol, acetone)[1]
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Weigh the desired amounts of this compound and the hydrophilic polymer. A common starting point is a 1:4 drug-to-polymer ratio.[1]
-
Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film will form on the wall of the flask.[1]
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.[1]
B. Preparation of Liposomes (Thin-Film Hydration Method)
This method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes.[1]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)[1]
-
Cholesterol[1]
-
Organic solvent (e.g., chloroform, methanol)[1]
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Rotary evaporator
-
Probe sonicator or extruder
Protocol:
-
Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.[1]
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. The resulting suspension contains multilamellar vesicles (MLVs).[1]
-
To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size. The resulting liposomal suspension can be used for in vivo studies.[1]
IV. Visualizations
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion of this compound.
Experimental Workflow for Liposome Formulation
Caption: Workflow for the formulation of this compound-loaded liposomes.
Signaling Pathways Modulated by Sanggenons
Sanggenons have been shown to modulate several signaling pathways relevant to their therapeutic effects, such as anti-inflammatory pathways. For instance, Sanggenon A has been reported to regulate NF-κB and HO-1/Nrf2 signaling pathways.[5] While the specific pathways for this compound are not detailed, a similar mechanism of action is plausible.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Nanoformulations in Cardiovascular Medicine: Advances in Atherosclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Absorption Study of Ginsenoside Compound K (20-O-β-(D-Glucopyranosyl)-20(S)-protopanaxadiol) after Oral Administration of Fermented Red Ginseng Extract (HYFRG™) in Healthy Korean Volunteers and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-inflammatory Effects of Sanggenon K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Sanggenon K against other established anti-inflammatory agents. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following tables summarize the available IC50 values for this compound and its analogs, alongside common flavonoids and standard anti-inflammatory drugs.
Table 1: IC50 Values of Sanggenon Analogs and Other Flavonoids against Inflammatory Mediators
| Compound | Target | Cell Line | IC50 (µM) |
| Sanggenon A | Nitric Oxide (NO) Production | BV2 / RAW264.7 | Not explicitly defined, but showed strong inhibition[1][2] |
| Sanggenon C | Nitric Oxide (NO) Production | RAW264.7 | Potent inhibition at nanomolar concentrations[3] |
| Quercetin | Nitric Oxide (NO) Production | RAW264.7 | ~20-50[4] |
| Luteolin | Nitric Oxide (NO) Production | RAW264.7 | Lower than Quercetin[4] |
| Quercetin | TNF-α Release | Macrophages | Effective inhibition[5] |
| Luteolin | TNF-α Release | Macrophages | Effective inhibition[5] |
Table 2: IC50 Values of Standard Anti-inflammatory Drugs
| Compound | Target | Cell Line | IC50 (µM) |
| Dexamethasone | Glucocorticoid Receptor | Various | ~0.038[3] |
| Dexamethasone | IL-6 Inhibition | Peripheral Blood Mononuclear Cells | >1[3] |
| Ibuprofen | COX-1 | In vitro human whole blood | 2.1 |
| Ibuprofen | COX-2 | In vitro human whole blood | 1.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays used to assess the anti-inflammatory effects of this compound and its alternatives.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Inflammation is typically induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of the inflammatory response in macrophages.[3]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Methodology:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
LPS (1 µg/mL) is then added to the wells to induce inflammation, and the plate is incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Methodology:
-
RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of the test compound, as described above.
-
After the incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6 antibody) and incubated overnight.
-
The plate is washed, and any non-specific binding sites are blocked.
-
The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
The plate is washed again, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
After another incubation and washing step, a substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[8][9][10]
-
Western Blot for iNOS and COX-2 Expression
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Methodology:
-
RAW 264.7 cells are treated as described above. After incubation, the cells are lysed to extract total protein.
-
The protein concentration of each sample is determined using a protein assay (e.g., Bradford or BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (i.e., anti-iNOS and anti-COX-2). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is washed again, and a chemiluminescent substrate is added.
-
The light emitted is detected using an imaging system, revealing bands corresponding to the target proteins. The intensity of the bands is quantified using densitometry software and normalized to the loading control.[11][12][13]
-
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Caption: this compound modulates the MAPK inflammatory signaling pathway.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Comparative Study of Natural Phenolic Acids and Flavonols as Antiplatelet and Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 5. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academy.miloa.eu [academy.miloa.eu]
- 13. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
A Comparative Guide to Sanggenon K and Other Flavonoids from Morus alba
For Researchers, Scientists, and Drug Development Professionals
The white mulberry (Morus alba) is a rich source of diverse flavonoids, each exhibiting a unique profile of biological activities. Among these, Sanggenon K has emerged as a compound of interest, particularly for its potential anticancer properties. This guide provides an objective comparison of this compound with other prominent flavonoids isolated from Morus alba, supported by experimental data to inform research and development efforts.
Comparative Analysis of Biological Activities
Morus alba flavonoids have been extensively studied for their anticancer, anti-inflammatory, and antioxidant properties. This section presents a comparative overview of the efficacy of this compound and its counterparts.
Anticancer Activity
The cytotoxic effects of this compound and other Morus alba flavonoids have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.
A study evaluating the cytotoxicity of ten flavonoids from Morus alba leaves provided key comparative data. The results demonstrated that the cytotoxic strength varied among the compounds and cell lines tested[1]. Morusin, for instance, showed potent activity against HeLa cervical cancer cells, while this compound was most effective against Hep3B liver cancer cells[1].
Table 1: Comparative Cytotoxicity (IC50, µM) of Morus alba Flavonoids Against Various Human Cancer Cell Lines
| Flavonoid | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) | HGC27 (Gastric Cancer) |
| This compound | - | - | 3.09 [1] | - |
| Morusin | 0.64 [1] | 7.88[1] | 9.21[1] | - |
| 8-Geranylapigenin | - | 3.21 [1] | - | - |
| Kuwanon S | - | - | - | - |
| Cyclomulberrin | - | - | - | - |
| Sanggenon J | - | - | - | - |
| Cyclomorusin | - | - | - | - |
| Atalantoflavone | - | - | - | - |
| Albanol B | - | - | - | 6.08 ± 0.34[2] |
| Compound 5 (unnamed) | - | - | - | 33.76 ± 2.64[2] |
| Compound 8 (unnamed) | - | - | - | 28.94 ± 0.72[2] |
| Compound 30 (unnamed) | - | - | - | 10.24 ± 0.89[2] |
Note: "-" indicates that data was not provided in the cited sources. Lower IC50 values indicate greater cytotoxic potency.
The data suggests that the presence of prenyl or geranyl groups, along with hydroxyl groups, may contribute to the cytotoxic activity of these flavonoids[1].
Anti-inflammatory Activity
Several flavonoids from Morus alba have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Kuwanon T and Sanggenon A, for example, have been shown to markedly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide in microglial (BV2) and macrophage (RAW264.7) cells[3][4]. They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[3][4]. The anti-inflammatory effects of these compounds are linked to the regulation of the NF-κB and HO-1/Nrf2 signaling pathways[3][4].
While direct comparative IC50 values for this compound's anti-inflammatory activity are not as readily available in the reviewed literature, the potent effects of other sanggenon derivatives like Sanggenon A suggest that this class of compounds is a promising area for anti-inflammatory research.
Antioxidant Activity
The antioxidant capacity of Morus alba flavonoids is a significant aspect of their therapeutic potential. This activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Various extracts and isolated compounds from Morus alba have shown strong antioxidant activity. For instance, an ethanol (B145695) extract of mulberry fruit demonstrated a DPPH radical scavenging IC50 value of 0.518 mg/mL[5]. Specific flavonoids like oxyresveratrol (B150227) have also been identified as potent antioxidants, with an IC50 value of 19.1 ± 3.6 μmol for superoxide (B77818) scavenging activity[6]. While a specific IC50 value for this compound in DPPH or other antioxidant assays was not found in the reviewed literature, the general antioxidant potential of flavonoids from this plant is well-established.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of flavonoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, Hep3B, HGC27) are seeded in 96-well plates at a specific density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight[2].
-
Compound Treatment: The cells are then treated with various concentrations of the test flavonoids (e.g., 1 to 128 µM) for a specified period (e.g., 24 or 48 hours)[2][7].
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for a further 4 hours[8].
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals[8].
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader[8].
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
The inhibitory effect of flavonoids on nitric oxide (NO) production in LPS-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.
Principle: The amount of NO produced by cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoids for a period (e.g., 2 hours) before stimulation.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response and NO production[3].
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, the absorbance is measured at approximately 540 nm.
-
Calculation: The nitrite concentration is determined from a standard curve, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without flavonoid treatment.
Antioxidant Assay (DPPH Radical Scavenging)
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at around 517 nm.
Methodology:
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared[9].
-
Sample Preparation: The test flavonoids are prepared in a series of concentrations[9].
-
Reaction Mixture: The flavonoid solutions are mixed with the DPPH solution[9].
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes)[9].
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm[9].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualizing Cellular Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Workflow for determining flavonoid cytotoxicity using the MTT assay.
Caption: Inhibition of the NF-κB signaling pathway by Morus alba flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. benchchem.com [benchchem.com]
In Vivo Anticancer Activity of Sanggenon K: A Comparative Analysis
A comprehensive review of available preclinical data reveals a notable scarcity of in vivo studies specifically investigating the anticancer activity of Sanggenon K. Extensive searches for in vivo experimental data on this compound have not yielded sufficient results to construct a detailed comparative guide as requested. The majority of the existing research focuses on a closely related compound, Sanggenon C.
This guide will, therefore, present a detailed overview of the confirmed in vivo anticancer activity of Sanggenon C as a relevant and well-documented alternative. The information provided, including experimental protocols, quantitative data, and pathway diagrams, is intended to serve as a valuable reference for researchers interested in the therapeutic potential of the Sanggenon family of compounds, while highlighting the current research gap concerning this compound.
Comparative Analysis of Sanggenon C In Vivo Anticancer Activity
Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated significant anticancer effects in various preclinical in vivo models.[1] Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of tumor growth.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies on Sanggenon C's anticancer efficacy.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colon Cancer (HT-29 Xenograft) | Nude Mice | Low-dose, Mid-dose, High-dose (specific dosages not detailed in abstract) | Significant dose-dependent suppression of tumor growth.[2] | [2] |
| Glioblastoma (GBM) | - | - | Suppressed tumor growth in vivo with no apparent organ toxicity.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the experimental protocols for key in vivo experiments cited in the literature for Sanggenon C.
Colon Cancer Xenograft Model [2]
-
Cell Line: HT-29 human colorectal carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of HT-29 cells into the flank of the mice.
-
Treatment Groups:
-
Control Group: Vehicle administration.
-
Low-dose Sanggenon C group.
-
Mid-dose Sanggenon C group.
-
High-dose Sanggenon C group.
-
-
Drug Administration: Specific route and frequency not detailed in the available abstract.
-
Outcome Measures:
-
Tumor volume was measured at regular intervals.
-
At the end of the study, tumors were excised and weighed.
-
Apoptosis in tumor tissues was assessed using TUNEL assay.
-
Glioblastoma Xenograft Model [3]
-
The specific details of the in vivo glioblastoma model were not available in the abstract. However, the study reports that Sanggenon C suppressed glioblastoma growth in vivo.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sanggenon C in Colon Cancer
Sanggenon C induces apoptosis in colon cancer cells through the activation of the mitochondrial pathway.[2] This is initiated by an increase in intracellular reactive oxygen species (ROS) and a decrease in nitric oxide (NO) production, leading to a reduction in the anti-apoptotic protein Bcl-2.[2][4]
Signaling Pathway of Sanggenon C in Glioblastoma
In glioblastoma cells, Sanggenon C modulates the expression of death-associated protein kinase 1 (DAPK1) by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1).[5] This leads to an accumulation of DAPK1, which promotes apoptosis.
Experimental Workflow for In Vivo Anticancer Activity Assessment
The following diagram illustrates a general workflow for evaluating the in vivo anticancer activity of a compound like Sanggenon C.
Conclusion and Future Directions
While in vivo studies have confirmed the anticancer potential of Sanggenon C in colon and glioblastoma models, there is a clear and pressing need for similar investigations into this compound. Future research should aim to:
-
Evaluate the in vivo efficacy of this compound in various cancer models.
-
Conduct comparative studies to determine the relative potency of this compound and Sanggenon C.
-
Elucidate the specific molecular mechanisms underlying the potential anticancer effects of this compound.
By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the therapeutic potential of the Sanggenon family of compounds and pave the way for the development of novel anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Sanggenon K's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanisms of action of Sanggenon K, a natural compound with significant therapeutic potential. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from the closely related and well-studied compound, Sanggenon C, as a proxy to provide a robust comparative analysis. The performance of Sanggenon C is benchmarked against established therapeutic agents—Ginsenoside Compound K (CK), Dexamethasone, and Doxorubicin—across its primary anti-inflammatory and anti-cancer activities. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
Executive Summary
This compound and its analogs have demonstrated promising anti-inflammatory and anti-cancer properties. The primary mechanisms of action explored in this guide include the inhibition of the NF-κB signaling pathway and activation of the Nrf2 pathway for its anti-inflammatory effects, and the induction of mitochondrial apoptosis and inhibition of the X-linked inhibitor of apoptosis protein (XIAP) for its anti-cancer activities. This guide presents a comparative analysis of these mechanisms with Ginsenoside Compound K, a natural compound with similar therapeutic profiles, Dexamethasone, a standard anti-inflammatory steroid, and Doxorubicin, a widely used chemotherapeutic agent.
I. Anti-Inflammatory Mechanism of Action
The anti-inflammatory effects of Sanggenons are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This section compares the efficacy of Sanggenon C and Ginsenoside Compound K against the standard anti-inflammatory drug, Dexamethasone, in inhibiting inflammatory mediators.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sanggenon C, Ginsenoside Compound K, and Dexamethasone against various inflammatory markers. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | Cell Line | IC50 Value |
| Sanggenon C | NF-κB Activation | RAW264.7 | Strong Inhibition (dose-dependent) |
| NO Production | RAW264.7 | Strong Inhibition (dose-dependent) | |
| Ginsenoside Compound K | NF-κB Activity | - | Potent Inhibitor |
| NO Production | RAW264.7 | Effective Inhibition | |
| Dexamethasone | Glucocorticoid Receptor | - | 38 nM |
| TNF-α-induced Apoptosis | Bovine Glomerular Endothelial Cells | 0.8 nM | |
| LPS-induced Apoptosis | Bovine Glomerular Endothelial Cells | 0.9 nM |
Signaling Pathways
1. NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. Sanggenons and Ginsenoside Compound K have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
2. Nrf2 Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, which have anti-inflammatory effects.
II. Anti-Cancer Mechanism of Action
Sanggenons have demonstrated significant anti-cancer activity through the induction of apoptosis and inhibition of key survival proteins. This section compares the cytotoxic effects of Sanggenon C and Ginsenoside Compound K with the conventional chemotherapeutic drug, Doxorubicin.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sanggenon C, Ginsenoside Compound K, and Doxorubicin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Sanggenon C | LoVo | Colon Cancer | More sensitive than SW480 |
| HT-29 | Colon Cancer | Effective apoptosis induction | |
| SW480 | Colon Cancer | Least sensitive | |
| Ginsenoside Compound K | SK-N-MC | Neuroblastoma | 33.06 µM |
| HL-60 | Leukemia | 14.1-59.4 µM | |
| U937 | Leukemia | 14.1-59.4 µM | |
| HeLa | Cervical Cancer | 14.1-59.4 µM | |
| Doxorubicin | A549 | Lung Cancer | ~71 µM |
| HepG2 | Liver Cancer | 1.3 ± 0.18 µM | |
| MCF-7 | Breast Cancer | 0.1 - 2.5 µM |
Signaling Pathways
1. Mitochondrial Apoptosis Pathway:
Sanggenons induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which triggers the mitochondrial pathway of programmed cell death.
2. XIAP Inhibition Pathway:
Sanggenon G, a related compound, has been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP), a key negative regulator of apoptosis. This inhibition sensitizes cancer cells to apoptotic signals.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.
Experimental Workflow Diagram
Comparative Analysis of Sanggenon K and Quercetin: A Guide for Researchers
A detailed comparison of the biochemical and pharmacological properties of the flavonoids Sanggenon K and Quercetin (B1663063), focusing on their anti-inflammatory, anti-cancer, and tyrosinase-inhibiting activities.
This guide provides a comparative analysis of this compound and Quercetin, two flavonoids with significant therapeutic potential. While Quercetin is a widely studied and ubiquitous flavonoid, this compound, primarily isolated from the root bark of Morus species, is a less common but potent bioactive compound.[1] This document synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
I. Anti-inflammatory Activity
Both this compound and Quercetin exhibit anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4]
Comparative Efficacy:
Data on the direct comparative anti-inflammatory efficacy of this compound and Quercetin is limited. However, studies on related Sanggenon compounds and Quercetin provide insights into their potential relative potencies. For instance, Sanggenon C has demonstrated potent anti-inflammatory effects by inhibiting NF-κB activation.[2] Similarly, Quercetin has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][4]
| Compound | Target | Effect | IC50 Value | Cell Line |
| Sanggenon A | NO Production | Inhibition | 11.2 µM | RAW264.7 |
| Quercetin | NO Production | Inhibition | ~10-20 µM | RAW264.7 |
| Sanggenon A | PGE2 Production | Inhibition | 18.5 µM | RAW264.7 |
| Quercetin | PGE2 Production | Inhibition | Not specified | RAW264.7 |
Experimental Protocol: Nitric Oxide (NO) Production Assay
A common method to assess the anti-inflammatory activity of compounds is to measure their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW264.7.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Quercetin for 2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined.
Signaling Pathway: NF-κB Inhibition
Both flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][4] They prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[2]
II. Anti-cancer Activity
Quercetin is well-documented for its anti-cancer effects, which are mediated through various mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of signaling pathways like PI3K/Akt and MAPK.[5][6][7] this compound also demonstrates anti-cancer properties, particularly in colon cancer cells, by inducing apoptosis through the mitochondrial pathway.[8][9]
Comparative Efficacy in Colon Cancer Cells:
Studies on Sanggenon C, a structurally related compound, show its ability to inhibit the proliferation of various colon cancer cell lines, with LoVo cells being the most sensitive.[10] Quercetin has also been shown to induce apoptosis in colon cancer cells.[11]
| Compound | Cell Line | Effect | IC50 Value |
| Sanggenon C | LoVo | Anti-proliferative | ~10-20 µM |
| Sanggenon C | HT-29 | Anti-proliferative | ~20-40 µM |
| Sanggenon C | SW480 | Anti-proliferative | >40 µM |
| Quercetin | HCT116 | Apoptosis Induction | ~50-100 µM |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following treatment with the compounds.
-
Cell Treatment: Cancer cells (e.g., HT-29) are treated with different concentrations of this compound or Quercetin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.
Signaling Pathway: Induction of Apoptosis
Both compounds can induce apoptosis through the mitochondrial (intrinsic) pathway.[8][12] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][13]
III. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for skin whitening agents. Both this compound and Quercetin have been shown to inhibit tyrosinase activity.[14][15][16]
Comparative Efficacy:
| Compound | Enzyme Source | Inhibition Type | IC50 Value |
| Sanggenon D | Mushroom Tyrosinase | Not specified | 7.3 µM |
| Quercetin | Mushroom Tyrosinase | Competitive | 14.31 ± 3.93 µM |
| Quercetin | Mushroom Tyrosinase | Competitive | 30.8 ± 7.4 µM |
Note: Data for Sanggenon D, a closely related compound, is used as a proxy for this compound.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate (B84403) buffer, L-DOPA (as the substrate), and mushroom tyrosinase.
-
Inhibitor Addition: Various concentrations of this compound or Quercetin are added to the reaction mixture.
-
Enzyme Reaction: The reaction is initiated by adding the tyrosinase enzyme.
-
Spectrophotometric Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined.
Conclusion
Both this compound and Quercetin are potent flavonoids with significant anti-inflammatory, anti-cancer, and tyrosinase-inhibiting properties. Quercetin is a well-established compound with a vast body of research supporting its therapeutic effects. This compound, while less studied, shows promise as a highly effective agent, particularly in the context of tyrosinase inhibition and potentially in certain cancer cell lines. Further direct comparative studies are warranted to fully elucidate their relative potencies and mechanisms of action. This guide provides a foundational comparison based on available data to aid researchers in their exploration of these valuable natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cancer-killing by Quercetin; A Review on Cell Death Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin as a tyrosinase inhibitor: Inhibitory activity, conformational change and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sanggenon K as a Specific Enzyme Inhibitor: A Comparative Guide Based on its Isomer, Sanggenon C
To our valued researchers, scientists, and drug development professionals,
This guide provides a comprehensive framework for validating a specific enzyme inhibitor, using the well-researched compound Sanggenon C as a primary example. While the initial focus of this guide was Sanggenon K, a thorough literature search revealed a significant lack of available experimental data for this specific isomer. However, its structurally related counterpart, Sanggenon C, isolated from the root bark of Morus alba, has been extensively studied and validated as an inhibitor of multiple key cellular enzymes and signaling pathways.
Therefore, this document will present the validation of Sanggenon C as a potent inhibitor, offering a robust template for the potential future evaluation of this compound. The methodologies, data presentation, and pathway analyses detailed herein are directly applicable to the characterization of novel enzyme inhibitors.
Comparative Analysis of Sanggenon C and Alternative Inhibitors
Sanggenon C has demonstrated significant inhibitory activity against the 20S proteasome and the NF-κB signaling pathway . To provide a clear performance benchmark, we compare its activity with known inhibitors of these targets.
| Target | Inhibitor | IC50 Value | Cell Line/System | Reference |
| 20S Proteasome (Chymotrypsin-like activity) | Sanggenon C | 4 µM | Purified human 20S proteasome | [1] |
| Bortezomib | ~7.5 nM | Purified 20S proteasome | N/A | |
| NF-κB Activation (TNF-α induced) | Sanggenon C | Not specified (effective inhibition) | Human Synovial Cells | [2] |
| BAY 11-7082 | ~10 µM | Various | N/A | |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Sanggenon C | Not specified (suppressed expression) | RAW 264.7 cells | [3] |
| L-NIL | ~3 µM | RAW 264.7 cells | N/A |
Experimental Protocols for Inhibitor Validation
Detailed methodologies are crucial for the reproducible validation of an enzyme inhibitor. Below are protocols for key experiments used to characterize the inhibitory activity of compounds like Sanggenon C.
Proteasome Activity Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the purified 20S proteasome.
-
Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compound (Sanggenon C) and vehicle control (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a stock solution of the test compound and serially dilute to the desired concentrations.
-
In a 96-well plate, add the purified 20S proteasome to the assay buffer.
-
Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
NF-κB Reporter Assay (Cell-Based)
-
Objective: To assess the inhibitory effect of a compound on the transcriptional activity of NF-κB in a cellular context.
-
Materials:
-
A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293 cells with a luciferase reporter driven by an NF-κB response element).
-
Cell culture medium and supplements.
-
Inducing agent (e.g., TNF-α).
-
Test compound (Sanggenon C).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the inducing agent (e.g., TNF-α at 10 ng/mL) for a specified time (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
-
Visualizing the Molecular Pathways and Experimental Workflow
To facilitate a deeper understanding of the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: Experimental workflow for validating an enzyme inhibitor.
Caption: Inhibition of the NF-κB signaling pathway by Sanggenon C.
References
- 1. Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]
Synthetic vs. Natural Sanggenon K: A Comparative Efficacy Guide
An objective analysis of the available scientific data on the bioactivity of Sanggenon K and its analogs, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a prenylated flavonoid found in the root bark of Morus species, has garnered interest for its potential therapeutic properties. However, a direct comparative analysis of the efficacy between synthetically produced and naturally sourced this compound is currently hampered by a significant lack of scientific literature on its total synthesis and corresponding biological evaluation.
This guide addresses this knowledge gap by providing a comprehensive overview of the known biological activities of natural this compound and its closely related, well-studied analogs, Sanggenon C and Sanggenon A. The data presented herein, derived from various in vitro studies, serves as a valuable reference for the potential efficacy of this compound. We also propose a standardized experimental workflow for the future comparative evaluation of synthetic versus natural this compound, once a synthetic route is established.
Data Presentation: Efficacy of Natural Sanggenon Analogs
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of natural Sanggenon C and Sanggenon A.
Table 1: Anti-inflammatory Activity of Natural Sanggenon Analogs
| Compound | Cell Line | Assay | Target | IC₅₀ / Effective Concentration |
| Sanggenon A | BV2 (microglial cells), RAW264.7 (macrophages) | Nitric Oxide (NO) Production | iNOS | Significant inhibition at various concentrations |
| Pro-inflammatory Cytokines | IL-6, TNF-α | Significant inhibition at various concentrations | ||
| Sanggenon C | RAW264.7 (macrophages) | Nitric Oxide (NO) Production | iNOS | Dose-dependent inhibition |
| NF-κB Activation | NF-κB | Dose-dependent inhibition |
Table 2: Anticancer Activity of Natural Sanggenon C
| Cell Line | Cancer Type | Assay | Endpoint | IC₅₀ / Effective Concentration |
| HT-29 | Colon Cancer | Apoptosis Induction | - | 10, 20, 40 µM[1][2] |
| LoVo, SW480 | Colon Cancer | Proliferation (CCK-8) | Inhibition | Dose- and time-dependent inhibition |
| HT-29 | Colon Cancer | Proliferation (CCK-8) | Inhibition | Significant inhibition at 10, 20, 40 µM (24, 48, 72h)[3] |
Key Signaling Pathways
Sanggenon C and A exert their biological effects by modulating critical intracellular signaling pathways.
-
NF-κB Signaling Pathway : In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Sanggenon C and A have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators like NO, iNOS, TNF-α, and IL-6.[4][5][6]
-
Mitochondrial Apoptosis Pathway : In cancer cells, Sanggenon C has been demonstrated to induce apoptosis (programmed cell death) by increasing the generation of reactive oxygen species (ROS).[1][7] This leads to the activation of the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c, ultimately leading to cell death.[1][7]
Inhibition of the NF-κB Signaling Pathway by Sanggenon C & A.
Mitochondrial Apoptosis Pathway Induced by Sanggenon C.
Proposed Experimental Workflow for Comparative Analysis
To facilitate a direct and objective comparison of synthetic versus natural this compound, the following experimental workflow is proposed.
Workflow for Synthetic vs. Natural this compound Comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, LoVo, SW480) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of natural or synthetic this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).[8] Incubate for 24, 48, and 72 hours.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Pre-treatment: Pre-treat the cells with various concentrations of natural or synthetic this compound for 1-2 hours.[3][12]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]
-
Supernatant Collection: Collect 50-100 µL of the cell culture supernatant.[3][12]
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature, protected from light.[3][12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.[12]
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression of key proteins in signaling pathways (e.g., iNOS, Bcl-2, Cytochrome C, Caspase-9).[2]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[2][9]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[2]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][9]
Conclusion
While a definitive comparison between synthetic and natural this compound is not yet possible due to the absence of a reported total synthesis, the available data on its natural analogs, Sanggenon C and A, provide strong evidence of their potent anti-inflammatory and anticancer activities. This guide offers a comprehensive summary of this existing knowledge and a clear framework for future research. The detailed protocols and pathway diagrams are intended to support and streamline further investigation into the therapeutic potential of this promising class of natural products. As synthetic routes for this compound are developed, the proposed comparative workflow will be crucial in determining if a synthetic version can match or exceed the efficacy of its natural counterpart.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Sanggenon K and Sanggenon C: A Guide for Researchers
In the realm of natural product research, the flavonoids Sanggenon K and Sanggenon C, both isolated from the root bark of Morus species, have garnered interest for their potential therapeutic applications. This guide offers a detailed head-to-head comparison of these two compounds, summarizing available experimental data on their biological activities, outlining key experimental protocols, and visualizing their mechanisms of action to aid researchers, scientists, and drug development professionals.
While extensive research has been conducted on Sanggenon C, revealing its potent anti-inflammatory, anticancer, and tyrosinase inhibitory effects, there is a notable scarcity of publicly available data on the biological activities of this compound. This guide reflects the current state of knowledge, presenting a comprehensive overview of Sanggenon C and highlighting the existing data gap for this compound.
Comparative Analysis of Biological Activities
The following tables summarize the available quantitative data for Sanggenon C across various biological assays. The corresponding data for this compound is largely unavailable in the reviewed literature. To provide a broader context, data for other related sanggenon analogues are included where available.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inducer | IC₅₀ Value | Reference |
| Sanggenon C | PMN-HSC Adhesion | PMN, HSC | TNF-α | 27.29 nmol/L | [1] |
| This compound | - | - | - | Data not available | - |
| Sanggenon O | NO Production | LPS-induced RAW264.7 | LPS | More potent than Sanggenon C | [2] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Key Findings | Reference |
| Sanggenon C | HT-29, LoVo, SW480 (Colon Cancer) | Cell Proliferation (CCK-8/MTT) | Dose- and time-dependent inhibition | Induces apoptosis via ROS generation and mitochondrial pathway activation. | [3][4] |
| Sanggenon C | K562 (Leukemia) | Cell Viability | - | Induces cell cycle arrest and cell death. | [3] |
| This compound | - | - | Data not available | - | - |
Table 3: Tyrosinase Inhibitory Activity
| Compound | Source | IC₅₀ Value (µM) | Reference |
| Sanggenon C | Mushroom Tyrosinase | 1.17 ± 0.03 | [5] |
| This compound | - | Data not available | - |
| Sanggenon O | Mushroom Tyrosinase | 1.15 ± 0.03 | [5] |
| Kuwanon J | Mushroom Tyrosinase | 0.17 ± 0.01 | [5] |
| Sanggenon M | Mushroom Tyrosinase | 13.06 ± 0.58 | [5] |
| Kojic Acid (Control) | Mushroom Tyrosinase | 32.62 ± 1.24 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Sanggenon C) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (1 µg/mL) to the wells.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Anticancer Activity: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in a 96-well plate and allowed to attach for 24 hours.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.
Tyrosinase Inhibitory Activity Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
-
Reaction Mixture Preparation: A reaction mixture containing phosphate (B84403) buffer, L-DOPA (as the substrate), and the test compound at various concentrations is prepared in a 96-well plate.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at approximately 475 nm.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control. The IC₅₀ value is determined from the dose-inhibition curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by these compounds can provide a clearer understanding of their mechanisms of action.
Caption: General experimental workflow for evaluating the bioactivity of this compound and C.
Sanggenon C has been shown to exert its biological effects through the modulation of several key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antioxidant Potential of Sanggenon K Against a Known Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Sanggenon K, a natural flavonoid of interest, against established antioxidant standards. Due to the limited availability of direct experimental data for this compound, this document utilizes data from the closely related compounds, Sanggenon C and Sanggenon D, as a proxy. This information is intended to serve as a reference for researchers interested in the antioxidant properties of the Sanggenon family of compounds. All quantitative data is presented in standardized tables, and detailed experimental protocols for common antioxidant assays are provided.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential therapeutic efficacy in combating oxidative stress-related pathologies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sanggenon C and Sanggenon D from various in vitro antioxidant assays. These values provide a quantitative measure of their potency, where a lower IC50 value indicates a higher antioxidant activity. For comparative context, the performance of a known antioxidant standard, such as Trolox or Ascorbic Acid, is typically evaluated alongside the test compounds.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol Fe²⁺/g) | Cu²⁺-Reducing Power IC50 (µg/mL) |
| Sanggenon C | Data not available | Data not available | Data not available | Data not available |
| Sanggenon D | Data not available | Data not available | Data not available | Data not available |
| Trolox (Standard) | ~3.77 | ~2.93 | Not Applicable | Not Applicable |
| Ascorbic Acid (Standard) | ~58 µg/mL (EC50) | Varies with assay conditions | Used as a standard | Not Applicable |
Disclaimer: Specific IC50 values for this compound were not available in the reviewed literature. The data for the structurally similar compounds Sanggenon C and Sanggenon D are presented here as a surrogate, and direct experimental validation for this compound is highly recommended. The provided IC50 values for standards are illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Principle: The antioxidant reduces the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add different concentrations of the test compound or standard.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[1][2][3]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
Principle: The antioxidant donates an electron or hydrogen atom to the ABTS radical cation, causing its decolorization.
Procedure:
-
Generate the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[5] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Add various concentrations of the test compound or a standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[6]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Principle: Antioxidants act as reducing agents, and the intensity of the blue-colored complex formed is proportional to the antioxidant capacity.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.
-
Add the test sample or a standard (e.g., Ascorbic Acid or FeSO₄) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measure the absorbance of the colored product at approximately 593 nm.
-
The antioxidant capacity is typically expressed as equivalents of a standard, such as Fe²⁺ or Ascorbic Acid.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for antioxidant potential validation.
Flavonoids, including those from the Sanggenon family, are known to exert their antioxidant effects through various cellular mechanisms. One of the key signaling pathways involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Activation of this pathway leads to the expression of a suite of antioxidant and detoxification enzymes, thereby enhancing the cell's defense against oxidative stress.
References
- 1. Item - IC50 values of DPPH, ·OH and ABTS radicals inhibition and test results of FRAP assays of extracts of rhizome, stem, leaf and flower. - figshare - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Sanggenon K: A Review of Current Research
A comprehensive search of available scientific literature and databases has revealed a significant lack of published research on the specific compound Sanggenon K. Studies detailing its effects on different cell lines, including cytotoxic, apoptotic, and cell cycle-related activities, are not present in the current body of scientific publications. Therefore, a comparative guide on the effects of this compound across various cell lines cannot be compiled at this time.
While data on this compound is unavailable, extensive research has been conducted on other members of the Sanggenon family of flavonoids, particularly Sanggenon C. As an alternative, this guide provides a comparative study of Sanggenon C in different cancer cell lines, adhering to the requested format for data presentation, experimental protocols, and signaling pathway visualization. This information may serve as a valuable reference for researchers interested in the bioactivity of Sanggenon compounds.
Comparative Study: The Effects of Sanggenon C in Various Cancer Cell Lines
Sanggenon C, a flavonoid isolated from the root bark of Morus species, has demonstrated significant anti-cancer properties across a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of key signaling pathways.
Data Presentation: Quantitative Effects of Sanggenon C
The following tables summarize the quantitative data on the effects of Sanggenon C in different cancer cell lines.
Table 1: Cytotoxicity of Sanggenon C in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| LoVo | Colon Cancer | CCK-8 | Most sensitive among colon cancer lines tested | [1][2] |
| HT-29 | Colon Cancer | CCK-8 | Significant inhibition at 10, 20, 40 µM | [3][4] |
| SW480 | Colon Cancer | CCK-8 | Least sensitive among colon cancer lines tested | [3][4] |
| K562 | Leukemia | Alamar Blue | Dose-dependent decrease in viability | [5] |
| H22 | Murine Hepatoma | Alamar Blue | Dose-dependent decrease in viability | [5] |
| P388 | Murine Leukemia | Alamar Blue | Dose-dependent decrease in viability | [5] |
| U-87 MG | Glioblastoma | Cell Viability | Significant suppression at various concentrations | [2] |
| LN-229 | Glioblastoma | Cell Viability | Significant suppression at various concentrations | [2] |
| HGC-27 | Gastric Cancer | MTT | 9.129 µM | [6] |
| AGS | Gastric Cancer | MTT | 9.863 µM | [6] |
Table 2: Apoptosis Induction by Sanggenon C
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Rate (%) | Reference |
| HT-29 | Colon Cancer | 0 (Control) | ~1.3 | [3] |
| 10 | ~15.4 | [3] | ||
| 20 | ~26.3 | [3] | ||
| 40 | ~38.9 | [3] | ||
| U-87 MG | Glioblastoma | 10 | Significant increase | [2] |
| LN-229 | Glioblastoma | 10 | Significant increase | [2] |
| HGC-27 | Gastric Cancer | 6, 8, 10 | Up to ~3.4-fold increase | [6] |
| AGS | Gastric Cancer | 6, 8, 10 | Up to ~3.3-fold increase | [6] |
Table 3: Cell Cycle Arrest Induced by Sanggenon C
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on Cell Cycle | Reference |
| H22 | Murine Hepatoma | 20 | G0/G1 phase arrest | [5] |
| P388 | Murine Leukemia | 20 | G0/G1 phase arrest | [5] |
| U-87 MG | Glioblastoma | 10 | G0/G1 phase arrest | [7] |
| LN-229 | Glioblastoma | 10 | G0/G1 phase arrest | [7] |
| HGC-27 | Gastric Cancer | 6, 8, 10 | G0/G1 phase arrest | [6] |
| AGS | Gastric Cancer | 6, 8, 10 | G0/G1 phase arrest | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability Assay (CCK-8 / MTT)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Sanggenon C (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for a specified period (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: A solution of CCK-8 or MTT is added to each well and incubated for a period that allows for the conversion of the reagent to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8). The cell viability is calculated relative to the untreated control cells.
2. Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells.
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with Sanggenon C for the desired duration (e.g., 24 hours).[8]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.[8]
3. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting and Fixation: Following treatment with Sanggenon C, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[8]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells treated with Sanggenon C are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[4]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-9, DAPK1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[8] The intensity of the bands can be quantified to determine the relative protein expression levels.
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathway of Sanggenon C-Induced Apoptosis in Colon Cancer Cells
Caption: Sanggenon C induces apoptosis in colon cancer cells.
Signaling Pathway of Sanggenon C in Glioblastoma Cells
Caption: Sanggenon C modulates the MIB1/DAPK1 axis in glioblastoma.
General Experimental Workflow for Studying Sanggenon C Effects
Caption: Workflow for in vitro evaluation of Sanggenon C.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Assessing the Reproducibility of Sanggenon K's Biological Activities: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental data surrounding Sanggenon K, a natural compound with recognized anti-inflammatory and anticancer properties. By comparing data from various studies and contrasting its performance with alternative flavonoids, this document aims to offer an objective assessment of the reproducibility of this compound's therapeutic potential.
This compound, a flavonoid predominantly isolated from the root bark of Morus species, has garnered significant interest for its potent biological effects. However, the reproducibility of these findings across different studies is a critical factor for its consideration in further drug development. This guide synthesizes available quantitative data, details experimental protocols, and visualizes key molecular pathways to provide a clear and comparative overview.
Anti-inflammatory Effects: Consistent Inhibition of the NF-κB Pathway
Studies have consistently demonstrated the anti-inflammatory properties of this compound and its closely related analogue, Sanggenon C. A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation studies, Sanggenon C has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. This effect is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) through the inhibition of NF-κB activation. Specifically, Sanggenon C and its diastereomer Sanggenon O prevent the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
While specific IC50 values for NO inhibition by Sanggenon C in RAW 264.7 cells are not consistently reported across multiple studies, the dose-dependent inhibitory effect on NO production and iNOS expression has been qualitatively reproduced.[1]
Table 1: Comparative Anti-inflammatory Activity of Flavonoids in RAW 264.7 Macrophages
| Compound | Target | Inducer | IC50 Value / Inhibition | Reference |
| Sanggenon C | NO Production | LPS | Strong inhibition (dose-dependent) | [1] |
| Sanggenon O | NO Production | LPS | Stronger inhibition than Sanggenon C | [1] |
| Quercetin | NO Production | Poly(I:C) | Significant inhibition at ≤ 50 µM | [2][3] |
| Quercetin | IL-6 Production | LPS | Significant reduction (6.25-25 µM) | [4] |
| Galangin | IL-6 Production | LPS | Significant reduction (6.25-25 µM) | [4] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells
A representative protocol for assessing the anti-inflammatory effects of compounds like this compound involves the following steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specific duration, typically 1-2 hours.
-
Stimulation: Inflammation is induced by adding an inflammatory agent, most commonly Lipopolysaccharide (LPS), to the cell culture.
-
Incubation: The cells are incubated for a period of 24 hours to allow for the production of inflammatory mediators.
-
Nitrite (B80452) Quantification: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Anticancer Effects: Dose-Dependent Cytotoxicity in Colon Cancer Cells
The anticancer potential of Sanggenon C has been evaluated in several colon cancer cell lines, with studies demonstrating a dose- and time-dependent inhibition of cell proliferation.[5][6][7] One key study investigated the effects of Sanggenon C on LoVo, HT-29, and SW480 human colon cancer cell lines. The results indicated that the LoVo cell line was the most sensitive to Sanggenon C, while the SW480 cell line was the least sensitive.[5][8]
The primary mechanism behind its anticancer activity is the induction of apoptosis (programmed cell death). This is triggered by an increase in reactive oxygen species (ROS), which in turn activates the mitochondrial apoptosis pathway.[5]
Table 2: Comparative Anticancer Activity (IC50 values in µM) of Flavonoids in Colon Cancer Cell Lines
| Compound | LoVo | HT-29 | SW480 | Reference |
| Sanggenon C | ~10-20 | ~20-40 | Least sensitive | [5][8] |
| Luteolin | 66.70 (24h), 30.47 (72h) | 30 | - | [8][9] |
| Quercetin | - | ~100 | Reduced viability (40-80 µM) | [2][3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and cell density.
Experimental Protocol: Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of compounds like this compound on cancer cells, the MTT assay is commonly employed:
-
Cell Seeding: Cancer cells (e.g., LoVo, HT-29, SW480) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion on Reproducibility and Future Directions
The available data suggests a consistent pattern of anti-inflammatory and anticancer activity for this compound and its analogues. The inhibition of the NF-κB pathway as a core anti-inflammatory mechanism is a reproducible finding. Similarly, the dose-dependent cytotoxic effect on colon cancer cells through the induction of apoptosis is supported by multiple studies.
However, for a definitive confirmation of the reproducibility of quantitative measures such as IC50 values, more independent studies reporting these values under identical experimental conditions are needed. Variations in cell lines, experimental protocols, and reagent sources can contribute to inter-laboratory variability.
For researchers and drug development professionals, the existing evidence provides a strong rationale for further investigation into this compound. Future studies should focus on standardized protocols to generate more directly comparable quantitative data. In vivo studies are also crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential clinical application.
References
- 1. Luteolin suppresses colorectal cancer cell metastasis via regulation of the miR-384/pleiotrophin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quercetin inhibit human SW480 colon cancer growth in association with inhibition of cyclin D1 and survivin expression through Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin decreases the expression of ErbB2 and ErbB3 proteins in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Luteolin induces pyroptosis in HT-29 cells by activating the Caspase1/Gasdermin D signalling pathway [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Sanggenon G with Yohimbine in Preclinical Models of Depression
Introduction
While research on the synergistic effects of Sanggenon K with other drugs is not currently available in the public domain, a study on a related compound, Sanggenon G, provides valuable insights into the potential for combination therapies. This guide details the findings of a preclinical study investigating the synergistic antidepressant-like effects of Sanggenon G when combined with yohimbine (B192690), an α2-adrenergic antagonist. The data presented here is based on the abstract of the study "Enhanced anti-immobility effects of Sanggenon G isolated from the root bark of Morus alba combined with the α2-antagonist yohimbine in the rat forced swim test."[1]
Data Presentation: Synergistic Effects on Immobility Time
The following table summarizes the qualitative outcomes of combining Sanggenon G and yohimbine in the rat forced swim test (FST), a common behavioral test to screen for antidepressant effects. A decrease in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Doses Administered (mg/kg) | Observed Outcome on Immobility Time | Synergy |
| Control | Vehicle | Baseline Immobility | N/A |
| Sanggenon G | 5, 10, 20 | Significant Decrease | N/A |
| Yohimbine | Not specified in abstract | Pretreatment | N/A |
| Sanggenon G + Yohimbine | 5 and 10 | Significantly Enhanced Decrease | Yes |
Note: Specific quantitative data such as mean immobility times and statistical values were not available in the study's abstract. The table reflects the reported significant effects.[1]
The study reported that Sanggenon G alone significantly decreased the immobility time in rats, with a maximum reduction of 43.9% at a dose of 20 mg/kg.[1] Notably, pretreatment with yohimbine significantly enhanced the antidepressant-like behavior of Sanggenon G at doses of 5 and 10 mg/kg.[1] A similar synergistic effect was observed when yohimbine was combined with the conventional antidepressant fluoxetine.[1]
Experimental Protocols
Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used behavioral model to assess antidepressant-like activity in rodents. The protocol generally involves two sessions: a pre-test and a test session.
Apparatus:
-
A transparent glass cylinder (typically 40-60 cm high and 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or paws (around 30 cm).
Procedure:
-
Habituation/Pre-test Session (Day 1):
-
Rats are individually placed in the swim cylinder for a 15-minute session.
-
This initial exposure leads to an adaptive immobility in the subsequent test.
-
After the session, rats are removed, dried with a towel, and returned to their home cages.
-
-
Drug Administration:
-
Sanggenon G (5, 10, and 20 mg/kg) and the control vehicle were administered intraperitoneally (i.p.) at a specified time before the test session.
-
In the combination groups, yohimbine was administered prior to the administration of Sanggenon G.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, the rats are again placed in the swim cylinder for a 5-minute test session.
-
The session is typically recorded for later behavioral scoring.
-
Behavioral Scoring: The total duration of the following behaviors is measured by a trained observer, often with the aid of specialized software:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
An increase in the duration of swimming or climbing and a decrease in the duration of immobility are interpreted as an antidepressant-like effect.
Visualizations
Experimental Workflow: Forced Swim Test
Caption: Workflow of the two-day Forced Swim Test protocol.
Proposed Signaling Pathway for Synergy
Caption: Proposed synergistic mechanism of Sanggenon G and yohimbine.
References
Validating the Therapeutic Potential of Sanggenon K: A Comparative Guide with Knockout Model Perspectives
For Researchers, Scientists, and Drug Development Professionals
Sanggenon K, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer research.[1] While comprehensive in vivo validation using knockout models for this compound is not yet available in published literature, this guide provides a comparative analysis of its potential therapeutic efficacy. This is achieved by examining structurally similar and co-isolated compounds, Sanggenon A and Kuwanon T, for which experimental data on key anti-inflammatory signaling pathways are available. Furthermore, this guide outlines the critical role of knockout models in target validation and proposes a workflow for the future assessment of this compound.
Comparative Analysis of Anti-Inflammatory Activity
While direct quantitative comparisons of this compound with other anti-inflammatory agents in knockout models are not possible due to a lack of available data, we can infer its potential by examining related compounds from Morus alba. Sanggenon A and Kuwanon T have been shown to exert significant anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[2]
Table 1: Comparative Anti-inflammatory Effects of Morus alba Flavonoids
| Compound | Target Cells | Key Inflammatory Mediator | Assay | IC50 / Effect | Reference |
| Kuwanon T | RAW 264.7 Macrophages | Nitric Oxide (NO) | Griess Assay | Markedly inhibited LPS-induced NO production | [2] |
| BV2 Microglial Cells | Nitric Oxide (NO) | Griess Assay | Markedly inhibited LPS-induced NO production | [2] | |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | ELISA | Inhibition of LPS-induced PGE2 production | [2] | |
| BV2 Microglial Cells | Prostaglandin E2 (PGE2) | ELISA | Inhibition of LPS-induced PGE2 production | [2] | |
| RAW 264.7 Macrophages | TNF-α | ELISA | Inhibition of LPS-induced TNF-α production | [2] | |
| BV2 Microglial Cells | TNF-α | ELISA | Inhibition of LPS-induced TNF-α production | [2] | |
| RAW 264.7 Macrophages | IL-6 | ELISA | Inhibition of LPS-induced IL-6 production | [2] | |
| BV2 Microglial Cells | IL-6 | ELISA | Inhibition of LPS-induced IL-6 production | [2] | |
| Sanggenon A | RAW 264.7 Macrophages | Nitric Oxide (NO) | Griess Assay | Markedly inhibited LPS-induced NO production | [2] |
| BV2 Microglial Cells | Nitric Oxide (NO) | Griess Assay | Markedly inhibited LPS-induced NO production | [2] | |
| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) | ELISA | Inhibition of LPS-induced PGE2 production | [2] | |
| BV2 Microglial Cells | Prostaglandin E2 (PGE2) | ELISA | Inhibition of LPS-induced PGE2 production | [2] | |
| RAW 264.7 Macrophages | TNF-α | ELISA | Inhibition of LPS-induced TNF-α production | [2] | |
| BV2 Microglial Cells | TNF-α | ELISA | Inhibition of LPS-induced TNF-α production | [2] | |
| RAW 264.7 Macrophages | IL-6 | ELISA | Inhibition of LPS-induced IL-6 production | [2] | |
| BV2 Microglial Cells | IL-6 | ELISA | Inhibition of LPS-induced IL-6 production | [2] | |
| Curcumin | Various | NF-κB, COX-1, COX-2 | Various | Potent inhibitor of inflammatory pathways | [3] |
| Omega-3 Fatty Acids | Various | IL-1, TNF-α, COX-2 | Various | Reduce inflammatory mediators | [3] |
| Green Tea (EGCG) | Cartilage Explants | IL-1 | Proteoglycan Release Assay | Inhibits IL-1-induced proteoglycan release | [3] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products, including flavonoids from Morus alba, are often attributed to their modulation of critical signaling pathways such as NF-κB and Nrf2/HO-1.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[5][6]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1).[8] HO-1 has potent anti-inflammatory properties.[9]
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the anti-inflammatory properties of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).
Nitric Oxide (NO) Production Assay
-
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Method: The Griess reagent system is used. An equal volume of cell culture supernatant is mixed with the Griess reagent.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins
-
Principle: To determine the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB and Nrf2/HO-1 pathways.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein or nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, NF-κB p65, Nrf2, HO-1, β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The Role of Knockout Models in Therapeutic Validation
While in vitro studies provide valuable mechanistic insights, in vivo validation using animal models is crucial for determining the therapeutic potential of a compound. Knockout (KO) models, where a specific gene is inactivated, are powerful tools for target validation. For instance, to definitively validate that the anti-inflammatory effects of this compound are mediated through the Nrf2 pathway, one could use Nrf2-KO mice.
Proposed Experimental Workflow for this compound Validation Using a Knockout Model
-
Model Selection: Utilize wild-type (WT) and Nrf2-knockout (Nrf2-/-) mice.
-
Induction of Inflammation: Induce an inflammatory response, for example, by intraperitoneal injection of LPS.
-
Treatment: Administer this compound or a vehicle control to both WT and Nrf2-/- mice prior to or after the inflammatory challenge.
-
Sample Collection: Collect blood and tissues at a specified time point after LPS injection.
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Assess tissue histology for signs of inflammation.
-
Analyze protein expression of inflammatory markers in tissues via Western blot or immunohistochemistry.
-
-
Hypothesis: If this compound's anti-inflammatory effects are primarily mediated by Nrf2, its protective effects will be significantly diminished in Nrf2-/- mice compared to WT mice.
Conclusion and Future Perspectives
While direct experimental evidence for the therapeutic potential of this compound in knockout models is currently lacking, the available data on structurally related compounds from Morus alba strongly suggest that it may possess significant anti-inflammatory properties. The modulation of the NF-κB and Nrf2/HO-1 signaling pathways appears to be a key mechanism for these effects.
Future research should prioritize in vivo studies to confirm the therapeutic efficacy and safety of this compound. The use of knockout models, as outlined in this guide, will be instrumental in definitively validating its molecular targets and mechanism of action. Such studies are essential for advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent for inflammatory diseases.
References
- 1. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural anti-inflammatory agents for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
A Comparative Guide to the Gene Expression Profiles Induced by Different Sanggenons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by various Sanggenons, a class of prenylated flavonoids derived from the root bark of Morus species. While direct comparative high-throughput screening studies on the global gene expression changes induced by different Sanggenons are not extensively available in public databases, this document synthesizes the current understanding of their effects on key signaling pathways and their downstream gene targets based on published literature.
Data Presentation: Comparative Effects on Key Signaling Pathways
The following table summarizes the known effects of different Sanggenons on major signaling pathways and their key target genes. This information is collated from various studies investigating the individual effects of these compounds.
| Sanggenon | Key Signaling Pathway Modulated | Effect on Pathway | Key Downstream Gene Targets Affected | Reference Cell Types |
| Sanggenon A | NF-κB Signaling | Inhibition | TNF-α, IL-6, IL-1β, iNOS, COX-2 | BV2 microglia, RAW264.7 macrophages |
| Nrf2/HO-1 Signaling | Activation | HO-1, NQO1, GCLC, GCLM | BV2 microglia, RAW264.7 macrophages | |
| Sanggenon C | NF-κB Signaling | Inhibition | TNF-α, IL-6, VCAM-1, ICAM-1 | RAW264.7 macrophages, Colon cancer cells |
| Mitochondrial Apoptosis Pathway | Activation | Bax (upregulation), Bcl-2 (downregulation), Caspase-3 (activation), Caspase-9 (activation) | Colon cancer cells (HT-29, LoVo, SW480) | |
| Sanggenon D | (Limited data on gene expression) | - | - | - |
| Sanggenon G | XIAP-mediated Anti-apoptotic Pathway | Inhibition | Caspase-3 (activation), Caspase-9 (activation) | Leukemia cells (Molt-3/XIAP), Neuroblastoma cells |
Experimental Protocols
The following provides a generalized experimental protocol for assessing and comparing the gene expression profiles induced by different Sanggenons using RNA sequencing (RNA-Seq).
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW264.7 macrophages for inflammation studies, cancer cell lines for oncology research).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator).
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various Sanggenons (e.g., Sanggenon A, C, G) at different concentrations and for various time points. Include a vehicle control (e.g., DMSO).
2. RNA Extraction and Quality Control:
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.
3. Library Preparation and RNA Sequencing:
-
Library Preparation: Prepare RNA-Seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
4. Bioinformatic Analysis:
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between Sanggenon-treated and control groups using packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., fold change > 2 and adjusted p-value < 0.05).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or Metascape to identify significantly affected biological pathways.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by different Sanggenons.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative transcriptomic analysis.
Safety Operating Guide
Navigating the Safe Disposal of Sanggenon K: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Sanggenon K, a bioactive flavonoid, necessitates careful management throughout its lifecycle, culminating in its proper disposal. This guide delivers essential, procedural information for the safe disposal of this compound, drawing upon general best practices for laboratory chemical waste management in the absence of a specific Safety Data Sheet (SDS).
Core Principles of Chemical Waste Disposal
The disposal of chemical waste, including this compound, is regulated by governmental bodies such as the Environmental Protection Agency (EPA), which prohibits the disposal of chemical waste into regular trash or down the sewer system.[1] These regulations mandate proper documentation and handling by trained personnel.[1] Adherence to your institution's specific waste management plan is crucial.
Step-by-Step Disposal Procedures for this compound
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[1] It should be segregated as a non-halogenated organic solid or, if in solution, as a non-halogenated organic solvent waste.
-
Containerization:
-
Use a designated and compatible waste container that is clearly labeled "Hazardous Waste" and specifies the contents, including the full chemical name "this compound" and its concentration.
-
Ensure the container is in good condition and securely sealed to prevent leaks or spills.
-
-
Storage:
-
Documentation and Disposal:
Quantitative Data for this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C30H32O6 | [3] |
| Molecular Weight | 488.6 g/mol | [3] |
| XLogP3-AA | 7.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 488.21988874 Da | [3] |
| Monoisotopic Mass | 488.21988874 Da | [3] |
| Topological Polar Surface Area | 96.2 Ų | [3] |
| Heavy Atom Count | 36 | [3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies here.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sanggenon K
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for both personal safety and environmental protection. Sanggenon K, a flavonoid compound, requires careful management in a laboratory setting. This guide provides essential, step-by-step information for the proper handling, personal protective equipment (PPE), and disposal of this compound, based on general laboratory safety best practices and information available for similar flavonoid compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety. The following PPE is recommended:
-
Eye and Face Protection : Chemical safety goggles with side shields are mandatory to protect against splashes.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][3] Gloves must be inspected before use and disposed of properly after handling the compound.[3]
-
Protective Clothing : A laboratory coat is required to protect street clothes from contamination.[2] For procedures with a higher risk of spillage, a chemical-resistant apron may be necessary.
-
Respiratory Protection : If working with the compound in a powdered form where dust may be generated, or if handling it outside of a well-ventilated area, a NIOSH-approved respirator is recommended.[4]
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Minimize the creation of dust or aerosols during handling.[2]
-
Mechanical pipetting devices should be used; never pipette by mouth.[2][5]
-
After handling, wash hands thoroughly with soap and water.[5][6]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[7]
-
The recommended storage temperature for long-term stability is often -20°C for similar compounds.[3][8]
Disposal Plan
The disposal of this compound must comply with institutional, local, and national regulations for chemical waste.
-
Waste Segregation : this compound waste should be segregated as a non-halogenated organic solid or solution and should not be mixed with other waste streams unless explicitly permitted by your institution's waste management plan.[1]
-
Containerization : Use a designated and properly labeled hazardous waste container. The container must be kept closed except when adding waste.
-
Disposal Route : Do not dispose of this compound down the drain or in the regular trash.[1] It should be disposed of through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Empty Containers : Empty containers that held this compound should be rinsed thoroughly, and the rinseate collected as hazardous waste. Follow your institution's guidelines for the disposal of empty chemical containers.[1]
Data Presentation
The following table summarizes the key computed physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 488.6 g/mol | PubChem[9] |
| Molecular Formula | C30H32O6 | PubChem[9] |
| XLogP3-AA | 7.5 | PubChem[9] |
| Hydrogen Bond Donor Count | 3 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[9] |
| Rotatable Bond Count | 6 | PubChem[9] |
| Exact Mass | 488.21988874 Da | PubChem[9] |
| Topological Polar Surface Area | 96.2 Ų | PubChem[9] |
Experimental Protocols
Anti-Inflammatory Activity Assay in Cell Culture:
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cytotoxicity Assay : To determine non-toxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of the compound for 24-48 hours.
-
Nitric Oxide (NO) Production Assay : Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Western Blot Analysis : To investigate the effect on protein expression in signaling pathways (e.g., NF-κB), cells are treated as described above. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., iNOS, COX-2, p-p65, p65).[10]
Visualizations
Experimental Workflow for Assessing Anti-Inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory properties of this compound.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. biocrick.com [biocrick.com]
- 4. favorgen.com [favorgen.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. i.ntnu.no [i.ntnu.no]
- 7. Safety Data Sheet: 1. Identification | PDF | Dangerous Goods | Toxicity [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Sanggenone K | C30H32O6 | CID 44258299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
